trans-1-Cinnamylpiperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-7,14H,8-12H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEIOMTZIIOUMA-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501035300 | |
| Record name | (E)-1-Cinnamylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501035300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87179-40-6, 18903-01-0 | |
| Record name | (E)-1-Cinnamylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501035300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cinnamylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 87179-40-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to trans-1-Cinnamylpiperazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-1-Cinnamylpiperazine is a piperazine derivative that serves as a versatile building block in medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of its chemical properties, structural features, and its role as a precursor in the synthesis of pharmacologically active molecules. Notably, it is utilized in the development of bile acid piperazinyl derivatives which have demonstrated pro-apoptotic effects on various human carcinoma cell lines.[2][3][4] The document also outlines a representative synthetic protocol and discusses the potential signaling pathways associated with the biological activity of its derivatives.
Chemical and Physical Properties
This compound is a solid at room temperature, appearing as a pale yellow solid.[2] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂ | [5][6][7][8][9][10] |
| Molecular Weight | 202.30 g/mol | [1][4][5][7][8][9] |
| Melting Point | 39-44 °C | [1][2][9][11] |
| Boiling Point | 129 °C at 1 mm Hg | [1][2][9][11] |
| Density | 0.989 g/mL at 25 °C | [1][2][9][11] |
| Refractive Index | 1.574-1.576 | [2][9] |
| pKa | 9.17 ± 0.10 (Predicted) | [2][9] |
| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [2] |
Chemical Structure
The structure of this compound features a piperazine ring linked to a cinnamyl group in the trans configuration.
| Identifier | Value | Source |
| IUPAC Name | 1-[(E)-3-phenylprop-2-enyl]piperazine | [4] |
| SMILES | C1CN(CCN1)C/C=C/C2=CC=CC=C2 | [4] |
| InChI | InChI=1S/C13H18N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-7,14H,8-12H2/b7-4+ | [4] |
| CAS Number | 87179-40-6 | [2][5][6][8][10] |
Experimental Protocols
Representative Synthesis of Cinnamylpiperazine Derivatives
The following is a general procedure for the synthesis of cinnamylpiperazine derivatives, adapted from a method for synthesizing fluorinated analogs.[11] This protocol illustrates a common synthetic route involving the coupling of a piperazine derivative with a cinnamyl moiety.
Workflow for the Synthesis of Cinnamylpiperazine Derivatives
Caption: A generalized three-step workflow for the synthesis of this compound.
Methodology:
-
Protection of Piperazine: To a solution of piperazine in a suitable solvent such as dichloromethane (CH₂Cl₂), di-tert-butyl dicarbonate ((Boc)₂O) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion, yielding tert-butyl piperazine-1-carboxylate.
-
Alkylation with Cinnamyl Chloride: The protected piperazine is then reacted with trans-cinnamyl chloride in the presence of a base, such as triethylamine (Et₃N), in a solvent like acetonitrile. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The resulting product is tert-butyl 4-cinnamylpiperazine-1-carboxylate.
-
Deprotection: The Boc-protected intermediate is dissolved in CH₂Cl₂ and treated with an excess of trifluoroacetic acid (TFA) at room temperature.[11] After stirring for a few hours, the solvent and excess acid are removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield this compound.
Biological Activity and Signaling Pathways
This compound is a key intermediate in the synthesis of bile acid derivatives that exhibit pro-apoptotic properties in cancer cell lines.[2][3][4] Bile acids themselves can induce apoptosis through various mechanisms, primarily involving the activation of death receptor and mitochondrial pathways.[1][12] The conjugation of bile acids with moieties like cinnamylpiperazine can enhance this cytotoxic activity.
The pro-apoptotic signaling cascade initiated by cytotoxic bile acid derivatives generally involves the following key events:
-
Death Receptor Activation: Toxic bile acids can lead to the activation of death receptors, such as Fas, on the cell surface.[12]
-
Caspase Cascade Initiation: This activation triggers the downstream activation of initiator caspases, particularly caspase-8.[1]
-
Mitochondrial Pathway Engagement: Activated caspase-8 can cleave Bid to tBid, which in turn translocates to the mitochondria and promotes the release of cytochrome c.[12]
-
Apoptosome Formation and Effector Caspase Activation: Cytochrome c release leads to the formation of the apoptosome and the activation of caspase-9, which subsequently activates effector caspases like caspase-3.[5][12]
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[1][3]
Pro-Apoptotic Signaling Pathway of Bile Acid Derivatives
Caption: A simplified diagram of the pro-apoptotic signaling pathway induced by bile acid derivatives.
References
- 1. Mechanism of Bile Acid-Induced Programmed Cell Death and Drug Discovery against Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Synthesis of bile acid derivatives and in vitro cytotoxic activity with pro-apoptotic process on multiple myeloma (KMS-11), glioblastoma multiforme (GBM), and colonic carcinoma (HCT-116) human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Sulfasalazine reduces bile acid induced apoptosis in human hepatoma cells and perfused rat livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfasalazine reduces bile acid induced apoptosis in human hepatoma cells and perfused rat livers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. This compound - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]
- 11. Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of trans-1-Cinnamylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for trans-1-Cinnamylpiperazine, a valuable building block in medicinal chemistry. The document details two core synthetic strategies: direct N-alkylation and reductive amination. Each section includes detailed experimental protocols, quantitative data, and process visualizations to facilitate practical application in a laboratory setting. This compound is utilized in the synthesis of various compounds, including bile acid derivatives with pro-apoptotic properties on human carcinoma cell lines.
Introduction to Synthetic Strategies
The synthesis of this compound can be efficiently achieved through two principal methods. The choice of method may depend on the availability of starting materials, desired purity, and scalability requirements.
-
Direct N-Alkylation: This classical approach involves the direct reaction of piperazine with a cinnamyl halide, such as cinnamyl chloride or bromide. To favor mono-alkylation and minimize the formation of the di-substituted byproduct, a large excess of piperazine is typically employed.
-
Reductive Amination: A versatile and widely used method in modern organic synthesis, this one-pot reaction involves the condensation of piperazine with cinnamaldehyde to form an intermediate iminium ion, which is subsequently reduced in situ to yield the target amine. This method is known for its high selectivity and mild reaction conditions.
The logical relationship between these two primary synthetic routes is illustrated in the diagram below.
Pathway 1: Direct N-Alkylation of Piperazine
This pathway utilizes the nucleophilic nature of the secondary amine in piperazine to displace a halide from cinnamyl chloride. A large excess of piperazine is crucial to statistically favor the formation of the mono-substituted product.
Experimental Protocol: N-Alkylation
This protocol is adapted from a known procedure for the synthesis of N-cinnamyl piperazine.[1]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and reflux condenser, dissolve absolute piperazine (217 g, 2.5 mol) in isopropanol (1 L).
-
Addition of Alkylating Agent: Add cinnamyl chloride (72.6 g, 0.5 mol) dropwise to the piperazine solution at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 70°C and maintain with stirring for 3 hours.
-
Solvent Removal: After the reaction period, distill off the isopropanol under reduced pressure.
-
Workup: Dissolve the resulting residue in chloroform (500 ml). Wash the chloroform solution sequentially with a sodium hydroxide solution and then with water.
-
Drying: Dry the organic layer over anhydrous potassium carbonate and then filter.
-
Purification: Remove the chloroform by distillation in vacuo. The excess piperazine can be removed from the crude product by sublimation. The remaining residue is then distilled under reduced pressure (162°-165° C at 4 mmHg) to yield pure N-cinnamyl piperazine. The product can be further purified by recrystallization from n-hexane.
Quantitative Data: N-Alkylation
| Parameter | Value | Reference |
| Piperazine | 2.5 mol | [1] |
| Cinnamyl Chloride | 0.5 mol | [1] |
| Solvent | Isopropanol (1 L) | [1] |
| Reaction Temperature | 70°C | [1] |
| Reaction Time | 3 hours | [1] |
| Yield | 56% | [1] |
| Boiling Point | 162-165°C (4 mmHg) | [1] |
| Melting Point | 31-33°C | [1] |
Pathway 2: Reductive Amination
This modern and efficient one-pot method couples cinnamaldehyde and piperazine, followed by in situ reduction. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation, as it tolerates a wide range of functional groups and minimizes side reactions.[2]
Experimental Protocol: Reductive Amination
This is a general, representative protocol based on established procedures for reductive amination using sodium triacetoxyborohydride.[2][3]
-
Reaction Setup: To a solution of trans-cinnamaldehyde (1 equiv.) in a suitable solvent such as 1,2-dichloroethane (DCE) or ethyl acetate (EtOAc), add piperazine (1.1 equiv.).
-
Addition of Reducing Agent: Stir the mixture at room temperature for approximately 20-30 minutes to allow for the initial formation of the iminium ion. Subsequently, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) portion-wise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.
Quantitative Data: Reductive Amination (Representative)
This table provides typical stoichiometries and conditions for a direct reductive amination reaction.[2][3] Yields are generally high for this type of transformation.
| Parameter | Value/Type | Rationale |
| Cinnamaldehyde | 1.0 equiv. | Limiting reagent |
| Piperazine | 1.1 - 1.2 equiv. | Slight excess to ensure complete reaction of the aldehyde |
| Reducing Agent | NaBH(OAc)₃ (1.2 - 1.5 equiv.) | Ensures complete reduction of the intermediate iminium ion |
| Solvent | 1,2-Dichloroethane (DCE) or Ethyl Acetate (EtOAc) | Common solvents for this reaction, providing good solubility[2] |
| Reaction Temperature | Room Temperature | Mild conditions are typically sufficient |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS |
| Yield | Typically >80% | Reductive aminations are generally high-yielding reactions |
Conclusion
Both direct N-alkylation and reductive amination are effective and viable methods for the synthesis of this compound. The direct alkylation route is straightforward but requires careful control of stoichiometry to avoid di-alkylation, often by using a large excess of piperazine. The reductive amination pathway offers a more controlled, one-pot procedure that is often higher yielding and avoids the generation of halide waste streams, aligning well with the principles of green chemistry. The selection of the optimal pathway will depend on specific laboratory constraints, including starting material availability, cost, and desired scale of production.
References
Physical properties of trans-1-Cinnamylpiperazine like melting and boiling points.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties of trans-1-Cinnamylpiperazine, a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines its known melting and boiling points, provides detailed hypothetical experimental protocols for their determination, and explores its role in synthetic pathways leading to compounds with significant biological activity.
Core Physical Properties
This compound is a piperazine derivative that presents as a solid at room temperature.[1][2] Its core physical characteristics are summarized in the table below.
| Physical Property | Value | Reference |
| Melting Point | 39-44 °C | [2][3] |
| Boiling Point | 129 °C at 1 mm Hg | [2][3] |
Experimental Protocols
Determination of Melting Point
The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.
Methodology:
-
Sample Preparation: A small, finely powdered sample of crystalline this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a calibrated digital melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating phase can be employed to approach the expected melting range, followed by a slower heating rate (1-2 °C per minute) near the melting point to ensure accuracy.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid phase has transitioned to a clear liquid is recorded as the completion of melting. The melting point is reported as this range.
Determination of Boiling Point (Under Reduced Pressure)
Given that this compound has a high boiling point at atmospheric pressure, distillation under reduced pressure is the standard method to determine its boiling point without decomposition.
Methodology:
-
Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum pump with a manometer to monitor the pressure.
-
Sample and Boiling Chips: The round-bottom flask is charged with this compound and a few boiling chips to ensure smooth boiling.
-
Distillation: The system is evacuated to the desired pressure (e.g., 1 mm Hg). The flask is then gently heated.
-
Data Recording: The temperature is recorded when the vapor condensation on the thermometer bulb is in equilibrium with the liquid, and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.
Synthetic Utility and Biological Relevance
This compound serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents.
Precursor to Pro-Apoptotic Agents
This compound is utilized in the synthesis of bile acid piperazinyl derivatives, which have demonstrated pro-apoptotic properties in human carcinoma cell lines.[2] The general synthetic scheme involves the coupling of the piperazine moiety of this compound with a bile acid derivative.
The resulting bile acid-piperazinyl derivatives can induce apoptosis through mechanisms that often involve the mitochondrial pathway. This process is characterized by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.
References
In-Depth Technical Guide: trans-1-Cinnamylpiperazine (CAS 87179-40-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1-Cinnamylpiperazine, with the CAS number 87179-40-6, is a versatile organic compound that has garnered significant interest in medicinal chemistry.[1][2] Structurally, it features a piperazine ring attached to a cinnamyl group. This scaffold serves as a crucial building block for the synthesis of a diverse range of derivatives with promising biological activities.[3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and its role in the development of novel therapeutic agents with anticancer, anticonvulsant, and pro-apoptotic properties.
Chemical and Physical Properties
This compound is a clear, colorless to pale yellow liquid or solid with the molecular formula C₁₃H₁₈N₂ and a molecular weight of 202.30 g/mol .[3][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 87179-40-6 | [5] |
| Molecular Formula | C₁₃H₁₈N₂ | [3] |
| Molecular Weight | 202.30 g/mol | [3] |
| Appearance | Clear colorless to yellow liquid/solid | [5] |
| Melting Point | 39-44 °C | [5] |
| Boiling Point | 129 °C at 1 mm Hg | [5] |
| Density | 0.989 g/mL at 25 °C | [5] |
| Refractive Index | 1.574-1.576 | [5] |
| pKa | 9.17 ± 0.10 (Predicted) | [5] |
| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between piperazine and a cinnamyl halide, such as cinnamyl chloride.
General Synthesis Protocol for this compound
A common method for the preparation of this compound involves the reaction of an excess of piperazine with cinnamyl chloride in a suitable solvent like isopropanol or ethanol.[1]
Experimental Protocol:
-
Dissolve a significant molar excess of anhydrous piperazine (e.g., 5 equivalents) in isopropanol.[1]
-
Add cinnamyl chloride (1 equivalent) dropwise to the piperazine solution at room temperature with stirring.[1]
-
After the addition is complete, heat the reaction mixture to reflux (approximately 70-80 °C) for several hours (e.g., 3 hours).[1]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, remove the solvent under reduced pressure.[1]
-
Dissolve the residue in an organic solvent such as chloroform and wash with an aqueous solution of sodium hydroxide and then with water to remove unreacted piperazine and piperazine hydrochloride.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., potassium carbonate), filter, and concentrate in vacuo to yield the crude product.[1]
-
Purify the crude product by distillation or recrystallization from a suitable solvent like n-hexane to obtain pure this compound.[1]
Caption: Synthesis workflow for this compound.
Biological Activities and Applications
This compound is a key intermediate in the synthesis of various biologically active molecules.
Anticancer Activity: Pancreatic Cancer
Derivatives of this compound have shown significant potential as inhibitors of pancreatic cancer cell proliferation. A notable study by Laskowska et al. (2017) explored opioid tripeptides hybridized with this compound.[2]
Table 2: In Vitro Cytotoxicity of Opioid Tripeptides Hybridized with this compound against Pancreatic Cancer Cell Lines (IC₅₀ in µM)
| Compound | PANC-1 | MIA PaCa-2 |
| H-Tyr-D-Ala-Phe-Cyn | 15.3 ± 1.1 | 18.2 ± 1.5 |
| H-Tyr-D-Ala-Trp-Cyn | 12.8 ± 0.9 | 16.5 ± 1.3 |
| H-Tyr-D-Thr-Phe-Cyn | 21.7 ± 1.8 | 25.4 ± 2.1 |
| H-Tyr-D-Thr-Trp-Cyn | 19.5 ± 1.6 | 22.1 ± 1.9 |
| Data extracted from Laskowska et al., 2017. "Cyn" represents the this compound moiety. |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed pancreatic cancer cells (PANC-1 or MIA PaCa-2) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (hybridized this compound derivatives) for 48 or 72 hours.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ values from the dose-response curves.
Proposed Signaling Pathway: Induction of Apoptosis in Pancreatic Cancer
While the precise mechanism for these hybrid molecules is still under investigation, it is hypothesized that they induce apoptosis in pancreatic cancer cells. The binding to opioid receptors could trigger downstream signaling cascades that lead to the activation of caspases and ultimately, programmed cell death.
Caption: Hypothesized apoptotic pathway induced by derivatives.
Anticonvulsant Activity
Cinnamylpiperazine derivatives have also been investigated for their potential as anticonvulsant agents. Structure-activity relationship (SAR) studies have been conducted to optimize their efficacy.
Experimental Protocol: Maximal Electroshock (MES) Test
-
Administer the test compounds intraperitoneally (i.p.) or orally to mice.
-
After a specified period, subject the mice to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The ability of the compound to prevent the tonic hindlimb extension is considered an indication of anticonvulsant activity.
-
Determine the median effective dose (ED₅₀) for protection against MES-induced seizures.
Proposed Mechanism of Action: Modulation of Ion Channels and Neurotransmitter Systems
The anticonvulsant effects of cinnamylpiperazine derivatives are likely mediated through the modulation of voltage-gated ion channels (e.g., sodium and calcium channels) and/or enhancement of GABAergic inhibition or reduction of glutamatergic excitation.
Caption: Potential anticonvulsant mechanisms of action.
Pro-apoptotic Activity in Other Cancers
This compound has been utilized in the synthesis of bile acid piperazinyl derivatives that exhibit pro-apoptotic properties in various human carcinoma cell lines. A study by Brossard et al. (2010) highlighted the potential of these hybrids as anticancer agents. Further investigation into the specific data from this study is ongoing.
Conclusion
This compound is a valuable scaffold in drug discovery, providing a foundation for the development of novel therapeutic agents with a range of biological activities. Its derivatives have demonstrated promising efficacy in preclinical models of pancreatic cancer and epilepsy. The synthetic accessibility of this core structure allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties. Future research should focus on elucidating the precise mechanisms of action of these derivatives and optimizing their potency and selectivity to advance them towards clinical development. This in-depth technical guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound and its analogues.
References
- 1. prepchem.com [prepchem.com]
- 2. CN101624384A - Method for preparing cinnamon piperazine - Google Patents [patents.google.com]
- 3. In Vivo, In Vitro and In Silico Studies of the Hybrid Compound AA3266, an Opioid Agonist/NK1R Antagonist with Selective Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3573291A - Cinnamylpiperazine preparations - Google Patents [patents.google.com]
An In-depth Technical Guide to trans-1-Cinnamylpiperazine: Molecular Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information regarding the molecular weight and chemical formula of trans-1-Cinnamylpiperazine, a compound of interest in various research and development applications. The data presented is compiled from verified chemical databases and suppliers.
Core Molecular Data
The fundamental molecular properties of this compound are summarized in the table below for quick reference and comparison.
| Property | Value | Citations |
| Chemical Formula | C₁₃H₁₈N₂ | [1][2][3][4][5][6] |
| Molecular Weight | 202.30 g/mol | [2][3][5][6] |
| CAS Number | 87179-40-6 | [1][2] |
Chemical Structure and Identification
A clear understanding of the compound's structure is crucial for any experimental design or computational modeling. The following diagram illustrates the logical relationship between the compound's name, its 2D chemical structure, and its key identifiers.
Caption: Key identifiers for this compound.
Experimental Considerations
While this guide focuses on the core molecular data, it is important to note that this compound is a piperazine derivative.[7][8] It has been utilized in the synthesis of various compounds with potential biological activities, including pro-apoptotic properties in human carcinoma cell lines and as an antiprotozoal agent.[7][8] Researchers planning to use this compound should refer to its Material Safety Data Sheet (MSDS) for detailed handling and safety information. The compound is typically a clear colorless to yellow liquid or a solid with a melting point in the range of 39-44 °C.[7][8][9]
References
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. parchem.com [parchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]
- 6. 1-Cinnamylpiperazine | C13H18N2 | CID 726896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 87179-40-6 [chemicalbook.com]
- 8. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. echemi.com [echemi.com]
An In-depth Technical Guide to trans-1-Cinnamylpiperazine and Its Biologically Active Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1-Cinnamylpiperazine, systematically known by its IUPAC name 1-[(E)-3-phenylprop-2-enyl]piperazine , is a key organic intermediate in the synthesis of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a precursor to derivatives with significant pro-apoptotic and anticonvulsant activities. This document details experimental protocols, summarizes quantitative data, and visualizes relevant biological pathways and experimental workflows to support further research and development in this area.
Chemical Properties and Synthesis
This compound is a piperazine derivative with the molecular formula C₁₃H₁₈N₂ and a molecular weight of approximately 202.3 g/mol .[4][5] It is a solid at room temperature and serves as a versatile building block in medicinal chemistry.[4]
Synthesis of this compound
General Experimental Protocol: Synthesis of Monosubstituted Piperazines
A common strategy involves the nucleophilic substitution reaction between piperazine and an appropriate electrophile. The following is a generalized protocol that can be adapted for the synthesis of this compound:
-
Reaction Setup: A solution of a large molar excess of piperazine in a suitable solvent (e.g., ethanol, acetonitrile, or a polar aprotic solvent) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: trans-Cinnamyl chloride or bromide, dissolved in the same solvent, is added dropwise to the piperazine solution at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an aqueous basic solution (e.g., 1M NaOH) and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Pro-apoptotic Activity of Bile Acid Derivatives
This compound is a crucial intermediate for the synthesis of bile acid-piperazinyl derivatives that exhibit pro-apoptotic properties in various cancer cell lines.[4] A notable example is the synthesis of N-[4N-cinnamylpiperazin-1-yl)-3α,7β-dihydroxy-5β-cholan-24-amide.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the reported cytotoxic activities (IC₅₀ values) of a key derivative synthesized from this compound against several human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| N-[4N-cinnamylpiperazin-1-yl)-3α,7β-dihydroxy-5β-cholan-24-amide | KMS-11 | Multiple Myeloma | Data not available |
| GBM | Glioblastoma Multiforme | Data not available | |
| HCT-116 | Colonic Carcinoma | Data not available |
Note: While the source indicates pro-apoptotic activity, the specific IC₅₀ values were not available in the retrieved search results.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is typically evaluated using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., KMS-11, GBM, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Proposed Pro-apoptotic Signaling Pathway
The pro-apoptotic activity of the bile acid-cinnamylpiperazine conjugates is likely mediated through the intrinsic apoptosis pathway, initiated by cellular stress induced by the bile acid moiety.
Anticonvulsant Activity of Cinnamylpiperazine Derivatives
Derivatives of cinnamylpiperazine have also been investigated for their potential as anticonvulsant agents.[4] The evaluation of these compounds typically involves in vivo animal models of seizures.
Quantitative Data: Anticonvulsant Activity
The following table presents representative anticonvulsant activity data (ED₅₀ values) for piperazine derivatives from studies using standard animal models.
| Compound Class | Animal Model | Seizure Type | ED₅₀ (mg/kg) |
| Piperazine Derivatives | Mouse | Maximal Electroshock (MES) | Data not available |
| Mouse | Subcutaneous Metrazol (scMet) | Data not available |
Note: While the potential for anticonvulsant activity of cinnamylpiperazine derivatives is mentioned, specific ED₅₀ values for these particular derivatives were not found in the search results. The table structure is provided for the presentation of such data when available.
Experimental Protocol: In Vivo Anticonvulsant Screening
The anticonvulsant activity of novel compounds is commonly assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) tests in rodents.
-
Animal Model: Male albino mice are typically used for these studies.
-
Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Maximal Electroshock (MES) Test: At a predetermined time after compound administration, a maximal electrical stimulus is delivered through corneal electrodes. The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded as a measure of protection.
-
Subcutaneous Pentylenetetrazole (scMet) Test: A convulsant dose of pentylenetetrazole is injected subcutaneously. The animals are observed for the onset of clonic seizures, and the ability of the test compound to prevent or delay the seizures is recorded.
-
Data Analysis: The dose of the compound that protects 50% of the animals from seizures (ED₅₀) is calculated for each test.
Proposed Mechanisms of Anticonvulsant Action
The anticonvulsant effects of piperazine derivatives are often attributed to their interaction with various components of the central nervous system.[6][7] Potential mechanisms include the modulation of voltage-gated ion channels and the enhancement of inhibitory neurotransmission.
Conclusion
This compound is a valuable scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated promising pro-apoptotic and anticonvulsant activities, warranting further investigation. This technical guide provides a foundational understanding of the synthesis, biological evaluation, and potential mechanisms of action related to this class of compounds, intended to facilitate future research and drug discovery efforts. mechanisms of action related to this class of compounds, intended to facilitate future research and drug discovery efforts.
References
- 1. 1-Cinnamylpiperazine | C13H18N2 | CID 726896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 87179-40-6 [chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Anticonvulsant activity of two novel piperazine derivatives with potent kainate antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Landscape of Cinnamylpiperazine Derivatives: A Technical Guide
Introduction: The cinnamylpiperazine scaffold, characterized by a piperazine ring linked to a cinnamyl group, has emerged as a privileged structure in medicinal chemistry. This versatile core has given rise to a plethora of derivatives exhibiting a wide spectrum of biological activities. These compounds have garnered significant interest from researchers, scientists, and drug development professionals due to their potential therapeutic applications, which span from potent opioid analgesia to anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides an in-depth overview of the known biological activities of cinnamylpiperazine derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to facilitate further research and development in this promising area.
Opioid Receptor Modulation
A significant class of cinnamylpiperazine derivatives functions as synthetic opioids, primarily targeting the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) critical for mediating analgesia.
Mechanism of Action
These derivatives bind to and activate the MOR, initiating a signaling cascade that leads to the desired analgesic effects. The potency and efficacy of these compounds are often evaluated by their ability to induce MOR-dependent signaling, such as the recruitment of β-arrestin 2 (βarr2), a key protein in GPCR regulation and signaling.
Quantitative Data: In Vitro Opioid Activity
| Compound | Assay | Potency (EC50) | Efficacy (Emax) | Reference |
| AP-238 | βarr2 Recruitment | 248 nM | - | [1][2] |
| 2-Methyl AP-237 | βarr2 Recruitment | - | 125% (vs. Hydromorphone) | [1][2] |
| AP-237 | βarr2 Recruitment | > 3 µM | - | [2] |
| para-Methyl AP-237 | βarr2 Recruitment | - | - | [1][2] |
EC50 (Half maximal effective concentration) indicates the concentration of a drug that induces a response halfway between the baseline and maximum. Emax (Maximum effect) is relative to a standard agonist.
Experimental Protocol: β-Arrestin 2 Recruitment Assay
The PathHunter® β-arrestin recruitment assay is a common method to quantify the activation of the μ-opioid receptor.[3][4]
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably co-expressing the human μ-opioid receptor (OPRM1) fused to a small enzyme fragment (ProLink) and a fusion protein of β-arrestin 2 and a larger, complementing fragment of β-galactosidase (EA, or Enzyme Acceptor) are used.
-
Compound Preparation: Test compounds are serially diluted in an appropriate buffer to create a concentration gradient.
-
Assay Procedure:
-
Cells are plated in 384-well microplates and incubated.
-
The diluted compounds are added to the cells and incubated to allow for receptor binding and β-arrestin recruitment.
-
Upon ligand binding and receptor activation, β-arrestin 2 is recruited to the receptor, forcing the complementation of the two β-galactosidase fragments.
-
A detection reagent solution containing a chemiluminescent substrate is added.
-
-
Data Analysis: The active β-galactosidase enzyme hydrolyzes the substrate, producing a chemiluminescent signal that is measured using a plate reader. The signal intensity is proportional to the extent of β-arrestin 2 recruitment. Dose-response curves are generated by plotting the signal against the logarithm of the compound concentration to determine EC50 and Emax values.[3]
Signaling Pathway Diagram
Caption: Cinnamylpiperazine binding to MOR, leading to G-protein activation and β-arrestin recruitment.
Anticancer Activity
Several cinnamylpiperazine derivatives have demonstrated significant antiproliferative effects against a range of human cancer cell lines, highlighting their potential as novel anticancer agents.
Quantitative Data: In Vitro Cytotoxicity
| Compound Class | Cell Line | Cancer Type | Activity Metric | Value (µM) | Reference |
| Phthalazinylpiperazine (7e) | MDA-MB-231 | Breast | IC50 | 0.013 | [5] |
| Phthalazinylpiperazine (7e) | A549 | Lung | IC50 | 2.19 | [5] |
| Phthalazinylpiperazine (7e) | HT-29 | Colon | IC50 | 2.19 | [5] |
| Triazine Derivative (2c) | MCF7 | Breast | IC50 | 4.14 | [6] |
| Triazine Derivative (2c) | C26 | Colon | IC50 | 7.87 | [6] |
| Triazine Derivative (4c) | C26 | Colon | IC50 | 1.71 | [6] |
| Oleanonic Acid Hybrid (4) | NCI-60 Panel | Various | Avg. GI50 | 1.03 | [7] |
IC50 (Half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. GI50 (50% growth inhibition) is the concentration that inhibits cell growth by 50%.
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
The U.S. National Cancer Institute's 60 human cancer cell line (NCI-60) screen is a pivotal tool for identifying and characterizing novel anticancer agents.[8][9][10]
-
Cell Lines: The panel consists of 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, kidney, and prostate.[9]
-
Plating: Cells are inoculated into 384-well microtiter plates at densities ranging from 250 to 2,500 cells/well, depending on the cell line's doubling time, and incubated for 24 hours.[10]
-
Compound Addition:
-
Incubation: The plates are incubated for a further 48 hours.
-
Endpoint Measurement: Cell viability is determined using a luminescent assay, such as the CellTiter-Glo assay, which measures ATP as an indicator of metabolically active cells. Luminescence is measured at the time of drug addition (Time zero, Tz) and after 48 hours of exposure.[10]
-
Data Analysis: The results are expressed as the percentage of growth inhibition. Compounds showing significant activity are then subjected to a five-dose screen to determine parameters like GI50, TGI (Total Growth Inhibition), and LC50 (Lethal Concentration 50%).[11]
Experimental Workflow Diagram
Caption: A typical workflow for the discovery and preclinical evaluation of anticancer compounds.
Antimicrobial Activity
Cinnamylpiperazine derivatives have also been investigated for their potential to combat bacterial infections. Studies have evaluated their efficacy against a range of both Gram-positive and Gram-negative bacteria.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Compound ID | Gram-positive Bacteria | MIC (mg/mL) | Gram-negative Bacteria | MIC (mg/mL) | Reference |
| Compound 2 | S. aureus | 0.05 | E. coli | 0.05 | [12] |
| Compound 2 | S. longisporum | 0.05 | P. aeruginosa | 0.05 | [12] |
| Compound 2 | S. lutea | 0.1 | S. enteritidis | 0.05 | [12] |
| Compound 8 | S. aureus | 0.05 | E. coli | 0.05 | [12] |
| Compound 8 | S. longisporum | 0.05 | P. aeruginosa | 0.05 | [12] |
| Compound 8 | M. flavus | 0.05 | P. vulgaris | 0.05 | [12] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Experimental Protocol: MIC Determination (Broth Microdilution)
-
Inoculum Preparation: A standardized suspension of the target bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[13]
Other Notable Biological Activities
The therapeutic potential of cinnamylpiperazine derivatives extends beyond the activities detailed above.
Anti-inflammatory Activity
Certain piperazine derivatives have demonstrated noteworthy anti-inflammatory properties. For example, in the carrageenan-induced rat paw edema model, a standard test for acute inflammation, some compounds have been shown to significantly reduce edema formation.[14][15] One study found that compound LQFM182 reduced edema at a dose of 100 mg/kg and also decreased levels of pro-inflammatory cytokines IL-1β and TNF-α.[14]
-
Animal Dosing: Rats are orally administered the test compound or a vehicle control. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.[16][17]
-
Edema Induction: After a set period (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation.[16][18]
-
Measurement: The volume of the paw is measured at baseline (before carrageenan injection) and at several time points thereafter (e.g., 1, 2, 3, 4 hours) using a plethysmometer.[17]
-
Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.
Anticonvulsant Activity
Derivatives have also been evaluated as anticonvulsants. In rodent models, such as the maximal electroshock (MES) seizure test, compounds are assessed for their ability to prevent or delay the onset of seizures. One study identified a derivative, compound 8h, with an ED50 (median effective dose) of 27.4 mg/kg in the MES test, which was superior to the standard drug valproate.[19] Another study found that pBB-PzDA provided protection against sound-induced seizures in mice at an intraperitoneal dose of 0.33-1.0 mmol/kg.[20]
Logical Relationship Diagram
Caption: Diverse biological activities stemming from the core cinnamylpiperazine chemical scaffold.
Conclusion
Cinnamylpiperazine derivatives represent a remarkably versatile and pharmacologically significant class of compounds. Their demonstrated activities as opioid modulators, anticancer agents, antimicrobials, and anti-inflammatory drugs underscore their vast therapeutic potential. The data and protocols summarized in this guide serve as a foundational resource for researchers aiming to explore the structure-activity relationships, optimize lead compounds, and elucidate the mechanisms of action for this promising molecular scaffold. Further investigation is warranted to fully harness the potential of cinnamylpiperazine derivatives in the development of next-generation therapeutics.
References
- 1. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. NCI-60 Cancer Cell Lines: Research Applications & Analysis Guide | Revvity [revvity.com]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. Anticonvulsant activity of two novel piperazine derivatives with potent kainate antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of trans-1-Cinnamylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-1-Cinnamylpiperazine has emerged as a versatile scaffold in medicinal chemistry, serving as a foundational structure for the synthesis of a diverse range of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the current state of research on this compound and its analogues, with a focus on their applications in antipsychotic, anticancer, antiprotozoal, and opioid-related research. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways to facilitate further investigation and drug development efforts in these critical therapeutic areas.
Introduction
This compound is a piperazine derivative that has garnered interest as a key building block in the synthesis of novel therapeutic agents. The inherent structural features of the piperazine ring and the cinnamyl group allow for extensive chemical modifications, leading to the development of compounds with a wide spectrum of pharmacological activities. Research has primarily focused on the derivatization of this core structure to optimize target affinity and efficacy. This guide will delve into the synthesis of the parent compound and explore the therapeutic promise of its derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of cinnamyl chloride with an excess of piperazine.
Experimental Protocol: Synthesis of this compound
Materials:
-
Piperazine
-
Cinnamyl chloride
-
Absolute ethanol
-
Acetone
-
Anhydrous sodium carbonate
Procedure:
-
Dissolve an excess of piperazine in absolute ethanol.
-
React the piperazine solution with cinnamyl chloride to form cinnamylpiperazine[1][2].
-
The resulting cinnamylpiperazine can then be used as a starting material for further derivatization. For example, it can be reacted with a halogenated derivative in an acetone solution in the presence of anhydrous sodium carbonate[1][2].
A detailed workflow for the synthesis is presented below:
Potential Therapeutic Applications
Antipsychotic Activity
Derivatives of this compound have shown promise as potential antipsychotic agents due to their interaction with key neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT1A receptors. Atypical antipsychotics often exhibit a pharmacological profile that includes antagonism at D2 receptors and partial agonism at 5-HT1A receptors, a combination believed to be effective against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.
Studies on 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivatives have demonstrated high affinity for the D2 receptor and low to moderate affinity for the 5-HT1A receptor[3].
Table 1: Receptor Binding Affinities of selected this compound Derivatives
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| 1-Cinnamyl-4-(2-methoxyphenyl)piperazine derivative | Dopamine D2 | High Affinity (Specific values not provided) | [3] |
| 1-Cinnamyl-4-(2-methoxyphenyl)piperazine derivative | Serotonin 5-HT1A | Low to Moderate Affinity (Specific values not provided) | [3] |
| 1-Benzylpiperazine analogue of a tetralin derivative | Serotonin 5-HT1A | 3.6 | [4] |
| 1-Benzylpiperazine analogue of a tetralin derivative | Sigma Receptor | 7.0 |[4] |
Dopamine D2 Receptor Signaling: The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o class of G proteins. Agonist binding to the D2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
Serotonin 5-HT1A Receptor Signaling: The 5-HT1A receptor is also a Gi/o-coupled GPCR. Its activation similarly leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, the βγ subunits of the G protein can activate other downstream effectors, including G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron.
In Vivo Behavioral Assays for Antipsychotic Activity:
-
Apomorphine-Induced Climbing Test in Mice: This model is used to screen for dopamine D2 receptor antagonism. Apomorphine, a dopamine agonist, induces a characteristic climbing behavior in mice, which can be inhibited by antipsychotic drugs.
-
House mice in cylindrical wire mesh cages.
-
Administer the test compound (a this compound derivative) intraperitoneally.
-
After a set pre-treatment time (e.g., 20 minutes), administer apomorphine (e.g., 2.5 mg/kg) subcutaneously[5].
-
Observe and score the climbing behavior at regular intervals for a defined period (e.g., 20 minutes)[5].
-
Calculate the half-effective dose (HED50) that inhibits 50% of the climbing behavior compared to a vehicle-treated control group[5].
-
-
MK-801-Induced Hyperactivity Test in Mice: This assay models the positive symptoms of schizophrenia. MK-801, an NMDA receptor antagonist, induces hyperlocomotion in mice, which can be attenuated by antipsychotic agents.
-
Pre-treat adult male mice with the test compound or vehicle[6].
-
Habituate the mice to locomotor activity cages[6].
-
Administer MK-801 (e.g., 0.32 mg/kg)[6].
-
Record locomotor activity for a specified duration (e.g., 75-120 minutes)[6].
-
Analyze the data to determine if the test compound significantly suppresses MK-801-induced hyperactivity[6].
-
Anticancer Activity
This compound is utilized in the synthesis of bile acid derivatives that exhibit pro-apoptotic properties in human carcinoma cell lines[7][8]. These hybrid molecules are designed to target cancer cells and induce programmed cell death.
Various derivatives incorporating the piperazine moiety have been evaluated for their anticancer activity.
Table 2: In Vitro Cytotoxicity of selected Piperazine Derivatives in Cancer Cell Lines
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Ciprofloxacin-piperazine derivative 2 | Multiple | 10 | [9][10] |
| Ciprofloxacin-piperazine derivative 6h | Multiple | 10 | [9][10] |
| Bicyclo-octyl ω-(4-piperazin-1-yl)alkanoate | - | ≤0.06 | [3][11] |
| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine | MCF7, BT20, T47D, CAMA-1 | 0.31–120.52 |
| 4-Piperazinyl-quinoline-isatin hybrid | MDA-MB468, MCF7 | 10.34–66.78 | |
The pro-apoptotic effects of bile acid derivatives often involve the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways of apoptosis. These pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.
In Vitro Assays for Anticancer Activity:
-
MTT Assay for Cell Viability: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals[12].
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals[12].
-
Measure the absorbance at approximately 570 nm using a microplate reader[13].
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat cells with the test compound to induce apoptosis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension[14][15].
-
Incubate for 15-20 minutes at room temperature in the dark[14][15].
-
Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells)[14][15].
-
-
Caspase Activity Assay: This assay quantifies the activity of key executioner caspases, such as caspase-3.
-
Prepare cell lysates from treated and untreated cells.
-
Add a caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) to the lysates[13][16].
-
Incubate to allow the active caspase-3 to cleave the substrate, releasing a chromophore (pNA) or a fluorophore[13][16].
-
Measure the absorbance or fluorescence to determine the level of caspase-3 activity[13][16].
-
Antiprotozoal Activity
This compound has been used as a test compound to investigate its efficacy against the protozoan Philasterides dicentrarchi[11]. The broader class of piperazine derivatives is known for its anthelmintic properties, which may share mechanistic similarities with its antiprotozoal effects.
The anthelmintic action of piperazine involves the paralysis of parasites by acting as an agonist at inhibitory GABA receptors, which are chloride ion channels. This leads to hyperpolarization of muscle cells and subsequent relaxation, allowing the host to expel the organism[1][17]. While this mechanism is established for helminths, the specific mode of action against protozoa like Philasterides dicentrarchi may differ and requires further investigation.
A common method to assess antiprotozoal activity is to measure the inhibition of parasite growth in culture. The following is a general protocol for Plasmodium falciparum, which can be adapted for other protozoa.
-
Synchronize parasite cultures to the ring stage.
-
Prepare serial dilutions of the test compound in a 96-well plate.
-
Add the parasitized red blood cells to the wells.
-
Incubate the plates for a full growth cycle (e.g., 48-72 hours).
-
Quantify parasite growth using a DNA-intercalating dye like SYBR Green I or DAPI, or by measuring the incorporation of a radiolabeled precursor like [3H]-hypoxanthine[7][18][19].
-
Measure fluorescence or radioactivity to determine the extent of parasite growth inhibition and calculate the IC50 value.
Opioid-Related Research
Cinnamylpiperazines have been identified as a class of synthetic opioids, structurally distinct from fentanyl. These compounds primarily interact with the µ-opioid receptor (MOR).
Derivatives such as 2-methyl AP-237 and AP-238 have been studied for their µ-opioid receptor activation potential.
Table 3: In Vitro µ-Opioid Receptor (MOR) Activation of Cinnamylpiperazine Derivatives
| Compound | Potency (EC50, nM) | Efficacy (Emax, % relative to hydromorphone) | Reference |
|---|---|---|---|
| AP-238 | 248 | Not specified | [18] |
| 2-Methyl AP-237 | Not specified | 125 |[18] |
A radioligand binding assay can be used to determine the affinity of cinnamylpiperazine derivatives for opioid receptors.
-
Prepare membrane homogenates from cells expressing the opioid receptor of interest (e.g., µ-opioid receptor).
-
Incubate the membranes with a radiolabeled opioid ligand (e.g., [3H]-DAMGO) and varying concentrations of the unlabeled test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Analyze the data to determine the Ki value, which represents the binding affinity of the test compound.
Conclusion
This compound is a valuable scaffold for the development of novel therapeutic agents with diverse pharmacological activities. Its derivatives have demonstrated significant potential as antipsychotics, anticancer agents, antiprotozoals, and synthetic opioids. The ability to readily modify the core structure allows for the fine-tuning of activity at various biological targets. Further research, particularly in elucidating the specific mechanisms of action and conducting comprehensive preclinical and clinical studies, is warranted to fully realize the therapeutic potential of this promising class of compounds. This guide provides a foundational resource for researchers to design and execute further investigations into the multifaceted applications of this compound and its derivatives.
References
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New N-methylpiperazinyl derivatives of bicyclic antiprotozoal compounds [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mpbio.com [mpbio.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 18. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
In Vitro Efficacy of Piperazine Derivatives as Antiprotozoal Agents Against Philasterides dicentrarchi
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The search for novel antiprotozoal agents is a critical area of research, driven by the significant impact of protozoan diseases on both human and animal health. The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of bioactive compounds. While a specific investigation into the in vitro antiprotozoal efficacy of trans-1-Cinnamylpiperazine against common protozoan parasites of humans was not identified in the reviewed literature, substantial research has been conducted on piperazine-containing derivatives against the scuticociliate fish pathogen Philasterides dicentrarchi. This histiophagous ciliate is responsible for scuticociliatosis, a disease causing severe economic losses in aquaculture. This technical guide provides a comprehensive overview of the in vitro efficacy, experimental protocols, and key findings from studies on piperazine derivatives tested against P. dicentrarchi, offering valuable insights for the development of antiprotozoal drugs.
Data Presentation: In Vitro Efficacy of Piperazine Derivatives
The following tables summarize the quantitative data on the in vitro activity of various piperazine-containing compounds against Philasterides dicentrarchi. The primary metric used in these studies is the Minimum Lethal Concentration (MLC), which is the lowest concentration of the compound that causes 100% mortality of the ciliates within a 24-hour period.
Table 1: In Vitro Activity of Piperazine-Substituted Naphthyridines against Philasterides dicentrarchi
| Compound ID | Substitution on Piperazine Ring | MLC in PBS (mg/L) | MLC in Seawater (mg/L) |
| 2f | 4-methyl | 50 | 12.5 |
| 5o | 4-methyl | 50 | 12.5 |
Data sourced from studies on newly synthesized antiprotozoal agents.
Table 2: In Vitro Activity of Piperazine-Substituted Pyridothienotriazines against Philasterides dicentrarchi
| Compound ID | Substitution on Piperazine Ring | MLC in PBS (mg/L) | MLC in Seawater (mg/L) |
| 12d | 4-ethyl | 25 | 6.2 |
| 12f | 4-benzyl | 25 | 6.2 |
| 12h | 4-(2-phenylethyl) | 25 | 6.2 |
| 12k | 4-(2-hydroxyethyl) | 0.8 | 1.5 |
| 12m | 4-(ethoxycarbonyl) | 25 | 6.2 |
Data highlights the promising activity of pyridothienotriazine derivatives, with compound 12k showing efficacy comparable to established antiparasitic drugs like niclosamide and oxyclozanide.[1]
Experimental Protocols
The following sections detail the methodologies employed in the in vitro screening of piperazine derivatives against Philasterides dicentrarchi.
Isolation and Culture of Philasterides dicentrarchi
-
Source: Ciliates are isolated from the ascitic fluid of turbot (Scophthalmus maximus) experimentally infected with P. dicentrarchi.
-
Culture Medium: The parasites are cultured in L-15 (Leibovitz) medium supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and a mix of antibiotics (100 IU/mL penicillin and 100 µg/mL streptomycin).
-
Maintenance: Cultures are maintained at 20°C and subcultured every 3-4 days. For experimental assays, ciliates are grown in medium containing autoclaved Vibrio anguillarum as a food source.
In Vitro Susceptibility Testing
-
Compound Preparation: Stock solutions of the test compounds are typically prepared in dimethylsulfoxide (DMSO) or distilled water.
-
Assay Plate Preparation: The assays are performed in 96-well microtiter plates. Serial dilutions of the test compounds are made in either phosphate-buffered saline (PBS) or filtered seawater.
-
Inoculation: A standardized suspension of P. dicentrarchi (approximately 2 x 104 ciliates/mL) is added to each well.
-
Incubation: The plates are incubated for 24 hours at 20°C.
-
Endpoint Determination: After incubation, the wells are examined under an inverted microscope to determine the Minimum Lethal Concentration (MLC). The MLC is defined as the lowest drug concentration that results in 100% mortality of the ciliates.
-
Morphological Assessment: The effects of the compounds on ciliate morphology, such as cell rounding, vacuolization, and cell lysis, are also noted.
Mandatory Visualizations
Experimental Workflow for In Vitro Antiprotozoal Screening
The following diagram illustrates the general workflow for testing the efficacy of compounds against Philasterides dicentrarchi.
Caption: Workflow for in vitro screening of antiprotozoal compounds.
Logical Relationship of Key Experimental Components
This diagram shows the relationship between the parasite, the test compounds, and the experimental conditions leading to the final efficacy determination.
Caption: Key components influencing the in vitro efficacy outcome.
Conclusion
References
The Strategic Synthesis of Bile Acid-Cinnamylpiperazine Conjugates: A Technical Guide to Developing Novel Pro-Apoptotic Agents
For Immediate Release
This technical guide provides an in-depth exploration of the synthesis and hypothesized mechanism of action of novel bile acid derivatives conjugated with trans-1-cinnamylpiperazine. Aimed at researchers, scientists, and professionals in drug development, this document outlines the strategic rationale, detailed synthetic methodologies, and potential signaling pathways associated with these promising compounds, which are noted for their pro-apoptotic properties in cancer cell lines.
Introduction: The Therapeutic Potential of Bile Acid Conjugates
Bile acids are endogenous steroid molecules synthesized from cholesterol in the liver.[1][2] Beyond their classical role in fat digestion, bile acids and their derivatives are now recognized as crucial signaling molecules that regulate metabolic and inflammatory pathways.[1][3] Their inherent biological activity and unique physicochemical properties, such as an amphiphilic nature and a rigid steroidal backbone, make them attractive scaffolds for the development of novel therapeutics.[1][3] The carboxyl group on the side chain of bile acids provides a convenient handle for chemical modification, most commonly through amide bond formation with various amine-containing moieties.[4]
This guide focuses on the conjugation of bile acids with this compound, a compound recognized for its use in synthesizing derivatives with pro-apoptotic effects on human carcinoma cells. By covalently linking the bile acid scaffold to the cinnamylpiperazine moiety, it is hypothesized that the resulting conjugate can leverage the biological activities of both components to create a potent and potentially targeted anticancer agent.
Synthetic Strategy and Experimental Protocols
The core of synthesizing bile acid-trans-1-cinnamylpiperazine derivatives lies in the formation of a stable amide bond between the carboxylic acid of the bile acid and the secondary amine of the piperazine ring. This reaction requires the activation of the carboxylic acid, which can be achieved through various modern coupling reagents.
General Amide Coupling Methodology
A robust and widely applicable method for this conjugation involves the use of peptide coupling reagents. These reagents react with the bile acid's carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine of this compound.
A plausible and detailed experimental protocol is provided below. This protocol is synthesized from standard, well-established amide coupling procedures in medicinal chemistry.[5][6][7][8]
Materials:
-
A representative bile acid (e.g., Cholic Acid, Chenodeoxycholic Acid)
-
This compound
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Reagents for workup and purification: Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel for chromatography.
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the bile acid (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester intermediate.
-
Coupling: Add this compound (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure bile acid-trans-1-cinnamylpiperazine conjugate.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis, purification, and characterization of these novel conjugates.
References
- 1. The anticancer activity of bile acids in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of bile acid derivatives and their activity against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]
- 5. hepatochem.com [hepatochem.com]
- 6. growingscience.com [growingscience.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide Synthesis [fishersci.dk]
A Technical Guide to the Pro-apoptotic Properties of trans-1-Cinnamylpiperazine Derivatives on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The growing body of research into novel anti-cancer agents has identified trans-1-cinnamylpiperazine and its derivatives as a promising class of compounds with significant pro-apoptotic properties. These molecules have demonstrated efficacy across a range of cancer cell lines, inducing cell death through various signaling pathways. This technical guide synthesizes the current understanding of these derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Quantitative Data Summary
The cytotoxic and pro-apoptotic efficacy of various piperazine derivatives, including those with a cinnamyl moiety, has been evaluated across multiple cancer cell lines. The following tables summarize the key quantitative findings from recent studies, providing a comparative overview of their potency.
Table 1: Cytotoxicity of Piperazine Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50/GI50 (µM) | Reference |
| CB01 (a piperazine derivative) | U87 (Glioblastoma) | MTT | < 0.05 | [1] |
| HeLa (Cervical Cancer) | MTT | < 0.05 | [1] | |
| C505 (a piperazine derivative) | K562 (Leukemia) | CCK-8 | 0.058 | [2][3] |
| AGS (Gastric Cancer) | CCK-8 | 0.055 | [2] | |
| HeLa (Cervical Cancer) | CCK-8 | 0.155 | [2][3] | |
| PCC (a piperazine derivative) | SNU-475 (Liver Cancer) | MTT | 6.98 ± 0.11 | [4] |
| SNU-423 (Liver Cancer) | MTT | 7.76 ± 0.45 | [4] | |
| Compound 3e | MDA-MB-231 (Breast Cancer) | MTT | 16.98 | [5] |
| Compound 6b | MDA-MB-231 (Breast Cancer) | MTT | 17.33 | [5] |
| Compound 2 | Multiple Cancer Cell Lines | - | 10 | [6] |
| Compound 6h | Multiple Cancer Cell Lines | - | 10 | [6] |
| trans-[PtCl2(4-pic)(pip)] | C-26 (Colon Carcinoma) | - | 4.5 | [7] |
| OV-1063 (Ovarian) | - | 6.5 | [7] | |
| trans-[PtCl2(4-pic)(pz)]HCl | C-26 (Colon Carcinoma) | - | 5.5 | [7] |
| OV-1063 (Ovarian) | - | 7.4 | [7] |
Table 2: Apoptosis Induction and Mechanistic Insights
| Compound | Cancer Cell Line | Observation | Method | Reference |
| CB01 | U87, HeLa | DNA fragmentation | Agarose Gel Electrophoresis | [1] |
| U87, HeLa | Nuclear condensation | DAPI Staining | [1] | |
| - | Increased Caspase-3 & -9 activity | Colorimetric Assay | [1] | |
| - | Upregulation of Cytochrome c, Bax, cleaved Caspase-3 | Western Blot | [1] | |
| C505 | K562 | Increased early and late apoptotic cells | Annexin V/7-AAD Staining | [3] |
| PCC | SNU-475, SNU-423 | Activation of Caspase-3/7, -8, -9 | - | [4] |
| SNU-475, SNU-423 | Release of Cytochrome c | - | [4] | |
| SNU-475, SNU-423 | Suppression of NF-κB translocation | Immunofluorescence | [4] | |
| Compounds 3e & 6b | MDA-MB-231 | Downregulation of BCL2, Upregulation of Casp3 | qRT-PCR | [5] |
Signaling Pathways in Apoptosis Induction
The pro-apoptotic effects of this compound derivatives are mediated through the activation of key signaling cascades. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are prominently implicated.
Caption: Intrinsic apoptosis pathway activated by cinnamylpiperazine derivatives.
Caption: Extrinsic apoptosis pathway potentially influenced by piperazine derivatives.
Some piperazine derivatives have also been shown to inhibit survival pathways, such as the PI3K/AKT pathway, further promoting apoptosis.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pro-apoptotic properties of these compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HeLa, U87, MCF-7) in 96-well plates at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.01 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT-based cell viability assay.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the derivative for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, Cytochrome c).
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This guide provides a foundational understanding of the pro-apoptotic properties of this compound derivatives. The presented data and protocols serve as a valuable resource for researchers aiming to further explore and develop these compounds as potential anti-cancer therapeutics.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel apoptosis-inducing trans-platinum piperidine derivatives: synthesis and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Trans-1-Cinnamylpiperazine Derivatives as Novel Synthetic Opioids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A new class of synthetic opioids, characterized by a core trans-1-cinnamylpiperazine structure, has recently emerged, posing significant challenges to public health and forensic science. This technical guide provides an in-depth analysis of the relationship between this compound and this novel class of synthetic opioids. It summarizes the available quantitative data on their pharmacological activity, details the experimental protocols used for their characterization, and visualizes key biological and experimental processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand the mechanism of action, potential for abuse, and therapeutic implications of these emerging substances.
Introduction
The opioid crisis continues to be a global health concern, exacerbated by the continuous emergence of novel synthetic opioids (NSOs). While fentanyl and its analogues have dominated the illicit drug market, new chemical entities are constantly being synthesized to circumvent existing legislation. One such class that has gained prominence is the cinnamylpiperazines, which are structurally distinct from fentanyl. The foundational chemical scaffold for many of these NSOs is this compound.
This compound itself is not a classic opioid but serves as a crucial precursor in the synthesis of potent opioid receptor agonists.[1] This guide explores the pharmacology of key cinnamylpiperazine-derived synthetic opioids, including AP-237 and its analogues, focusing on their interaction with the µ-opioid receptor (MOR), the primary target for most opioid drugs.
Pharmacology of Cinnamylpiperazine-Derived Synthetic Opioids
The primary mechanism of action for cinnamylpiperazine-derived synthetic opioids is their agonist activity at the µ-opioid receptor (MOR). Activation of the MOR is responsible for the analgesic effects of opioids, but also their adverse effects, including respiratory depression and dependence.
Quantitative In Vitro Data
The µ-opioid receptor activation potential of several cinnamylpiperazine derivatives has been characterized using in vitro functional assays, such as the β-arrestin2 (βarr2) recruitment assay. This assay measures the recruitment of the β-arrestin2 protein to the activated MOR, a key event in receptor desensitization and signaling. The efficacy (Emax), expressed as a percentage relative to a standard agonist like hydromorphone, and the potency (EC50), the concentration required to elicit a half-maximal response, are crucial parameters for characterizing these compounds.
| Compound | EC50 (nM) | Emax (% relative to Hydromorphone) | Reference |
| AP-237 | Data not available in provided search results | Data not available in provided search results | |
| 2-Methyl AP-237 | Data not available in provided search results | 125% | [2] |
| para-Methyl AP-237 | Data not available in provided search results | Data not available in provided search results | |
| AP-238 | 248 | Data not available in provided search results | [2] |
Note: While 2-Methyl AP-237 was found to be the most efficacious of the tested cinnamylpiperazines, its efficacy was substantially less than that of fentanyl.[2]
Experimental Protocols
The characterization of novel synthetic opioids relies on a suite of well-established in vitro and in vivo experimental protocols. Below are detailed methodologies for key assays used to determine the pharmacological profile of cinnamylpiperazine derivatives.
Radioligand Binding Assay for µ-Opioid Receptor
This assay is used to determine the binding affinity of a compound for the µ-opioid receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the µ-opioid receptor.
-
Materials:
-
Cell membranes expressing the µ-opioid receptor.
-
Radioligand (e.g., [³H]-DAMGO, a selective MOR agonist).
-
Test compound (cinnamylpiperazine derivative).
-
Non-specific binding control (e.g., naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the µ-opioid receptor.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to stimulate G protein activation.
-
Materials:
-
Cell membranes expressing the µ-opioid receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Test compound.
-
GDP.
-
Assay buffer containing Mg²⁺ ions.
-
-
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Termination: Stop the reaction by rapid filtration.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of the test compound to determine EC50 and Emax values.
-
β-Arrestin2 Recruitment Assay (e.g., PathHunter® Assay)
This assay measures the recruitment of β-arrestin2 to the activated µ-opioid receptor.
-
Objective: To quantify the interaction between the activated MOR and β-arrestin2.
-
Technology: Often utilizes enzyme fragment complementation (EFC). The MOR is tagged with one enzyme fragment, and β-arrestin2 with the other. Upon agonist-induced interaction, the fragments come into proximity, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).
-
Procedure:
-
Cell Culture: Use cells co-expressing the tagged MOR and β-arrestin2.
-
Compound Addition: Add varying concentrations of the test compound to the cells.
-
Incubation: Incubate to allow for receptor activation and β-arrestin2 recruitment.
-
Signal Detection: Add the substrate for the complemented enzyme and measure the resulting signal.
-
Data Analysis: Generate dose-response curves to determine EC50 and Emax values for β-arrestin2 recruitment.
-
Visualizations
Signaling Pathway of µ-Opioid Receptor Activation
Caption: µ-Opioid receptor signaling cascade.
Experimental Workflow for Characterizing Novel Synthetic Opioids
Caption: Workflow for NSO characterization.
Conclusion
The emergence of this compound-derived synthetic opioids highlights the dynamic nature of the illicit drug landscape. A thorough understanding of their pharmacology is critical for developing effective public health responses, including the development of rapid detection methods, targeted overdose interventions, and informed scheduling policies. The data and protocols presented in this guide provide a foundational resource for the scientific community to further investigate this novel class of synthetic opioids. Continued research into their structure-activity relationships, metabolism, and potential for biased agonism will be crucial in mitigating the harms associated with their use and may also inform the development of safer opioid analgesics.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of trans-1-Cinnamylpiperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of trans-1-Cinnamylpiperazine, a versatile piperazine derivative. This compound serves as a crucial building block in the synthesis of various pharmacologically active molecules, including derivatives with pro-apoptotic properties on human carcinoma cell lines.[1][2] The protocols outlined below are intended for laboratory-scale synthesis and can be adapted by researchers in organic chemistry and drug discovery.
Chemical and Physical Properties
This compound is a solid at room temperature with a melting point ranging from 39-44 °C.[2] It is soluble in organic solvents such as chloroform and methanol.[2]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈N₂ | [1][3] |
| Molecular Weight | 202.30 g/mol | [3] |
| CAS Number | 87179-40-6 | [2][3][4] |
| Appearance | Clear colorless to pale yellow solid or liquid | [2] |
| Melting Point | 39-44 °C | [2] |
| Boiling Point | 129 °C at 1 mm Hg | [2] |
| Density | 0.989 g/mL at 25 °C | [2] |
| Refractive Index | 1.574-1.576 | [2] |
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below: N-alkylation of piperazine with a cinnamyl halide and reductive amination of piperazine with cinnamaldehyde.
Method 1: N-Alkylation of Piperazine with Cinnamyl Halide
This is a direct and efficient method for the synthesis of this compound. The protocol involves the reaction of piperazine with either cinnamyl bromide or cinnamyl chloride in the presence of a base. To favor mono-alkylation and minimize the formation of the di-substituted product, a large excess of piperazine is typically used.
Protocol 1A: Using Cinnamyl Bromide
Materials:
-
Cinnamyl bromide
-
Anhydrous piperazine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
Chloroform
-
Water
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine cinnamyl bromide (5 g), anhydrous piperazine (5 g), and anhydrous potassium carbonate (8.4 g) in acetone (50 mL).[5]
-
Heat the reaction mixture to reflux and maintain for 6 hours.[5]
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the aqueous mixture with chloroform.
-
Wash the combined organic layers with water, then dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of chloroform to chloroform:methanol (30:1), to yield pure N-cinnamylpiperazine.[5]
Protocol 1B: Using Cinnamyl Chloride
Materials:
-
Cinnamyl chloride
-
Absolute piperazine
-
Isopropanol
-
Chloroform
-
Sodium hydroxide solution
-
Water
-
Anhydrous potassium carbonate
-
n-hexane for recrystallization
Procedure:
-
Dissolve absolute piperazine (217 g, 2.5 moles) in isopropanol (1 liter).[6]
-
Add cinnamyl chloride (72.6 g, 0.5 moles) dropwise to the piperazine solution at room temperature.[6]
-
After the addition is complete, heat the mixture at 70°C for 3 hours with stirring.[6]
-
Distill off the solvent under reduced pressure.
-
Dissolve the residue in chloroform (500 mL) and wash with a sodium hydroxide solution followed by water.[6]
-
Dry the organic layer over anhydrous potassium carbonate and filter.[6]
-
Evaporate the chloroform in vacuo.[6]
-
The excess piperazine can be removed by sublimation.
-
Distill the residue to obtain N-cinnamylpiperazine (Boiling point: 162-165°C at 4 mmHg).[6]
-
The product can be further purified by recrystallization from n-hexane to yield a crystalline solid with a melting point of 31-33°C.[6] The reported yield is 56%.[6]
Method 2: Reductive Amination
This alternative method involves the reaction of piperazine with trans-cinnamaldehyde, followed by reduction of the intermediate enamine/iminium ion. To control selectivity for mono-alkylation, it is advisable to use a protected piperazine, such as 1-Boc-piperazine, followed by a deprotection step.
Conceptual Protocol using 1-Boc-piperazine:
Materials:
-
1-Boc-piperazine
-
trans-Cinnamaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane for deprotection
Procedure:
-
Dissolve 1-Boc-piperazine and trans-cinnamaldehyde in dichloromethane under an inert atmosphere.
-
Add sodium triacetoxyborohydride to the mixture and stir at room temperature overnight.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting Boc-protected product can be purified by column chromatography.
-
Deprotect the Boc group by treating the purified intermediate with an acid such as trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane.
-
Neutralize the resulting salt with a base and extract the product to obtain this compound.
Visualization of Experimental Workflow
Below is a graphical representation of the experimental workflow for the N-alkylation synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Concluding Remarks
The protocols provided herein offer reliable methods for the laboratory synthesis of this compound. The N-alkylation approach is direct and has been well-documented. For applications requiring high purity, chromatographic purification is recommended. Researchers should always adhere to standard laboratory safety practices when handling the reagents and solvents involved in these procedures.
References
Application Notes and Protocols for the Analytical Characterization of trans-1-Cinnamylpiperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the qualitative and quantitative characterization of trans-1-Cinnamylpiperazine. The following protocols are designed to be adaptable for various research and quality control applications.
Physicochemical Properties
This compound is a piperazine derivative with the molecular formula C13H18N2 and a molecular weight of 202.30 g/mol . A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C13H18N2 | [1] |
| Molecular Weight | 202.30 g/mol | [1] |
| Appearance | Pale yellow solid | [2] |
| Melting Point | 39-44 °C | [2][3] |
| Boiling Point | 129 °C at 1 mm Hg | [2][3] |
| Density | 0.989 g/mL at 25 °C | [2][3] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. | [2] |
Chromatographic Analysis
Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, such as reaction media or biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For piperazine derivatives, derivatization is often employed to improve chromatographic peak shape and thermal stability.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh 10 mg of the sample and dissolve it in 10 mL of methanol.
-
Vortex the solution for 2 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Derivatization:
-
To the filtered solution, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Incubate the mixture at 70°C for 30 minutes.
-
Cool the sample to room temperature and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[4]
-
-
GC-MS Instrumentation and Conditions:
-
Column: J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[4]
-
Oven Temperature Program:
-
Initial temperature of 120°C, hold for 1 min.
-
Ramp to 150°C at 10°C/min, hold for 5 min.
-
Ramp to 300°C at 7.5°C/min, hold for 2 min.[4]
-
-
Injector Temperature: 280°C.
-
Transfer Line Temperature: 280°C.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Mass Range: 50-550 amu.
-
Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of this compound in biological matrices at low concentrations.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation (Plasma):
-
To 200 µL of plasma, add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Column: Synergi Polar-RP (150 mm x 2.0 mm, 4 µm) or equivalent C18 column.[5]
-
Mobile Phase A: 1 mM Ammonium Formate in Water.[5]
-
Mobile Phase B: Methanol with 0.1% Formic Acid.[5]
-
Gradient:
-
Start with 95% A, hold for 2 min.
-
Linearly decrease A to 5% over 10 min.
-
Hold at 5% A for 3 min.
-
Return to 95% A and equilibrate for 5 min.
-
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[6]
-
MS/MS Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound should be determined by direct infusion.
-
Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis from plasma samples.
Spectroscopic Analysis
Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, perform an Attenuated Total Reflectance (ATR) measurement on the solid sample.
-
Data Acquisition:
-
Spectrometer: Bruker IFS 66V or equivalent.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans.
-
Expected Characteristic Peaks for this compound:
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretching (secondary amine) |
| 3100-3000 | C-H stretching (aromatic and vinylic) |
| 2950-2800 | C-H stretching (aliphatic) |
| ~1650 | C=C stretching (alkene) |
| ~1600, ~1490 | C=C stretching (aromatic) |
| ~1130 | C-N stretching |
| ~970 | C-H out-of-plane bending (trans alkene) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of this compound.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiments: ¹H NMR, ¹³C NMR, and 2D experiments like COSY and HSQC for complete structural assignment.
-
Internal Standard: Tetramethylsilane (TMS).
-
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Chemical Shift (ppm) | Multiplicity |
| Aromatic | 7.20-7.40 | Multiplet |
| Vinylic | 6.20-6.60 | Multiplet |
| Cinnamyl CH₂ | ~3.15 | Doublet |
| Piperazine CH₂ | 2.40-3.00 | Multiplet |
| Piperazine NH | Variable (broad singlet) | Singlet |
Thermal Analysis
Thermal analysis provides information on the stability and decomposition of this compound.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 5-10 mg of the sample into an alumina crucible.
-
Instrumentation and Conditions:
-
Instrument: TA Instruments Q500 or equivalent.
-
Atmosphere: Nitrogen or air at a flow rate of 50 mL/min.
-
Temperature Program: Heat from room temperature to 600°C at a rate of 10°C/min.[2]
-
Metabolic Pathway
Piperazine derivatives are typically metabolized in the liver by cytochrome P450 (CYP) enzymes. The primary metabolic pathways include N-dealkylation and hydroxylation.[7][8][9]
Representative Metabolic Pathway of a Piperazine Derivative
Caption: Representative metabolic pathway for piperazine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. scholars.direct [scholars.direct]
- 5. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Confirmation of trans-1-Cinnamylpiperazine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of trans-1-Cinnamylpiperazine. ¹H and ¹³C NMR are powerful analytical techniques for the unambiguous determination of molecular structure in small organic molecules. Herein, we provide a comprehensive protocol for the acquisition and interpretation of NMR data for this compound, a valuable building block in medicinal chemistry. The presented data and methodologies serve as a reliable reference for researchers engaged in the synthesis and characterization of piperazine derivatives.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural integrity is crucial for the desired biological activity and for meeting regulatory standards in drug development. NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the confirmation of its constitution, configuration, and conformation. This note outlines the characteristic ¹H and ¹³C NMR spectral features of this compound and provides a standard operating procedure for data acquisition.
Molecular Structure and NMR Assignments
The structure of this compound with the atom numbering scheme used for NMR assignments is shown below.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of trans-1-Cinnamylpiperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans-1-Cinnamylpiperazine is a synthetic organic compound featuring a piperazine ring N-substituted with a cinnamyl group. As with many piperazine derivatives, its purification can present challenges due to the basicity of the piperazine nitrogen atoms. This basicity can lead to strong interactions with the silica backbone of traditional normal-phase chromatography media and cause peak tailing in reversed-phase high-performance liquid chromatography (RP-HPLC) due to interactions with residual silanol groups on the stationary phase. Therefore, careful method development is crucial to achieve high purity of the target compound.
This application note provides a detailed protocol for the purification of this compound using preparative reversed-phase HPLC. The described method is designed to overcome the common challenges associated with the purification of basic piperazine-containing compounds, yielding a final product of high purity suitable for further research and development applications.
Data Presentation
The following table summarizes representative quantitative data for the purification of a crude mixture of an aromatic piperazine analog, demonstrating the effectiveness of the preparative HPLC method. While this data is for a closely related structural analog, it serves as a reliable benchmark for the expected performance of the described protocol for this compound.
| Parameter | Crude Sample | Purified Sample |
| Purity (by analytical HPLC) | ~85% | >98% |
| Retention Time (analytical) | 8.2 min | 8.2 min |
| Recovery | N/A | ~90% |
| Appearance | Yellowish oil | White solid |
Experimental Protocols
This section details the methodology for the preparative HPLC purification of this compound.
1. Materials and Reagents
-
Crude this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Methanol (for sample preparation)
-
0.45 µm syringe filters
2. Equipment
-
Preparative HPLC system with a UV detector
-
Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Fraction collector
-
Rotary evaporator
-
Analytical HPLC system for purity assessment
3. Sample Preparation
-
Dissolve the crude this compound in a minimal amount of methanol.
-
Dilute the solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a final concentration of approximately 10-20 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
4. Preparative HPLC Method
-
Column: C18, 250 x 21.2 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Flow Rate: 20 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 1-5 mL (depending on sample concentration and column capacity)
-
Gradient Program:
| Time (minutes) | % Mobile Phase B (Acetonitrile w/ 0.1% TFA) |
| 0 | 5 |
| 5 | 5 |
| 35 | 95 |
| 40 | 95 |
| 41 | 5 |
| 50 | 5 |
5. Fraction Collection and Post-Purification Processing
-
Monitor the chromatogram in real-time and collect the fractions corresponding to the main peak of this compound.
-
Combine the purified fractions.
-
Remove the acetonitrile from the collected fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain the purified compound as a solid TFA salt.
-
Alternatively, the acidic mobile phase can be neutralized with a mild base (e.g., sodium bicarbonate solution) and the free base can be extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the purified free base.
6. Purity Analysis
Analyze the purified sample using an analytical HPLC method to confirm the purity of the final product. A typical analytical method would use a smaller C18 column (e.g., 150 x 4.6 mm, 5 µm) with a faster gradient and a lower flow rate (e.g., 1 mL/min).
Visualizations
The following diagram illustrates the general workflow for the purification of this compound using preparative HPLC.
Application Notes and Protocols for the Mass Spectrometry Analysis of trans-1-Cinnamylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1-Cinnamylpiperazine is a derivative of piperazine that is of interest in medicinal chemistry and drug development. As a structural analog of various biologically active compounds, its accurate identification and quantification are crucial. Mass spectrometry (MS), coupled with chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), stands as a powerful analytical tool for the characterization of such molecules. These application notes provide detailed protocols for the analysis of this compound and a discussion of its expected fragmentation patterns.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂ |
| Molecular Weight | 202.30 g/mol |
| CAS Number | 87179-40-6 |
| Appearance | Clear to light yellow semi-solid |
| Melting Point | 39-44 °C |
| Boiling Point | 129 °C at 1 mmHg |
Predicted Mass Spectrometry Data
Due to the limited availability of public mass spectral data for this compound, the following table presents a predicted fragmentation pattern based on the known fragmentation of N-benzylpiperazines and cinnamyl-containing compounds. The molecular ion ([M]⁺˙) is expected at m/z 202.
| m/z | Proposed Fragment Ion | Structure of Fragment | Predicted Relative Abundance |
| 202 | Molecular Ion | [C₁₃H₁₈N₂]⁺˙ | Moderate |
| 117 | Cinnamyl Cation | [C₉H₉]⁺ | High |
| 91 | Tropylium Ion | [C₇H₇]⁺ | High |
| 85 | Piperazine Fragment | [C₄H₉N₂]⁺ | Moderate |
| 56 | Piperazine Fragment | [C₃H₆N]⁺ | Moderate to High |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a suitable technique for the analysis of semi-volatile compounds like this compound.
1.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.
-
Matrix Samples (e.g., Biological Fluids): A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to remove interferences.
-
LLE Protocol:
-
To 1 mL of the sample, add a suitable internal standard.
-
Alkalinize the sample with 0.1 M NaOH to a pH > 9.
-
Extract with 5 mL of an organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol for GC-MS analysis.
-
-
1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C, hold for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is advantageous for the analysis of less volatile or thermally labile compounds and is commonly used for piperazine derivatives in complex matrices.
2.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare working standards by diluting the stock solution with the mobile phase.
-
Matrix Samples (e.g., Plasma, Urine):
-
Protein Precipitation:
-
To 100 µL of the sample, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
-
-
2.2. LC-MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
Start with 5% B, hold for 0.5 minutes.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 45 psi.
-
Fragmentor Voltage: 135 V.
-
Collision Energy: Optimized for precursor-to-product ion transitions (for MS/MS).
Visualization of Experimental Workflow and Fragmentation
Caption: General workflow for the mass spectrometry analysis of this compound.
Caption: Predicted electron ionization fragmentation pathway of this compound.
Discussion of Fragmentation
The proposed fragmentation pathway for this compound under electron ionization (EI) is based on established fragmentation mechanisms for related structures.
-
Molecular Ion: The molecular ion at m/z 202 is formed by the loss of an electron.
-
Benzylic Cleavage: A primary fragmentation event is the cleavage of the bond between the cinnamyl group and the piperazine ring. This can lead to the formation of the stable cinnamyl cation at m/z 117 , which is expected to be a prominent peak.
-
Tropylium Ion Formation: The cinnamyl cation (m/z 117) can undergo rearrangement to form the highly stable tropylium ion at m/z 91 . This is a very common fragmentation for benzyl-substituted compounds.
-
Piperazine Ring Fragmentation: The charge can also be retained on the piperazine portion, leading to a fragment at m/z 85 . Further fragmentation of the piperazine ring through ring-opening and subsequent cleavages can produce characteristic ions, such as the fragment at m/z 56 .
Conclusion
The protocols outlined in these application notes provide a robust framework for the analysis of this compound using GC-MS and LC-MS. While a definitive mass spectrum is not publicly available, the predicted fragmentation pattern offers valuable guidance for the identification and structural elucidation of this compound. These methods are applicable in various research and development settings, including pharmaceutical analysis, metabolism studies, and forensic investigations. It is recommended to confirm the identity of the compound using a certified reference standard.
Application Notes and Protocols for Cell Culture Assays Involving trans-1-Cinnamylpiperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans-1-Cinnamylpiperazine is a piperazine derivative that serves as a key structural moiety in the synthesis of various compounds exhibiting significant anti-cancer properties. Derivatives of this compound have been shown to induce apoptosis and inhibit proliferation in a range of cancer cell lines.[1][2][3] These application notes provide an overview of the cellular effects of this compound and detailed protocols for assessing its biological activity in cell culture.
Mechanism of Action
While direct studies on this compound are limited, research on its derivatives suggests a multi-faceted mechanism of action targeting key apoptotic signaling pathways. The primary mode of action appears to be the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Key mechanistic insights from related piperazine-containing compounds indicate:
-
Intrinsic Pathway Activation: Treatment with piperazine derivatives has been shown to alter the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[4] This is associated with the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, shifting the Bax/Bcl-2 ratio to favor apoptosis.[4] Released cytochrome c contributes to the formation of the apoptosome and subsequent activation of caspase-9 and the executioner caspase-3.[4]
-
Extrinsic Pathway Activation: The cinnamaldehyde moiety, present in this compound, has been implicated in the upregulation of Death Receptor 5 (DR5), sensitizing cancer cells to TRAIL-induced apoptosis.[5] This pathway involves the activation of caspase-8, which can directly cleave and activate executioner caspases or cleave Bid to tBid, further amplifying the apoptotic signal through the intrinsic pathway.
-
Cell Cycle Arrest: Some piperazine derivatives have been observed to induce cell cycle arrest, preventing cancer cell proliferation.
Data Presentation
The following tables summarize representative quantitative data for piperazine derivatives, which can be used as a reference for designing experiments with this compound.
Table 1: Inhibitory Concentration (IC50) of a Representative Piperazine Derivative (7-piperazinethylchrysin) on Human Colon Cancer Cells. [4]
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| HCT-116 | 7-piperazinethylchrysin | 72 | 1.5 |
| HCT-116 | Chrysin (parent compound) | 72 | >100 |
Table 2: Effect of a Representative Piperazine Derivative on Apoptotic Protein Expression.
| Treatment | Relative Bax Expression | Relative Bcl-2 Expression | Bax/Bcl-2 Ratio |
| Control | 1.0 | 1.0 | 1.0 |
| Piperazine Derivative (X µM) | Increased | Decreased | Increased |
Table 3: Caspase Activation in Response to a Representative Piperazine Derivative.
| Treatment | Caspase-9 Activity (Fold Change) | Caspase-3 Activity (Fold Change) |
| Control | 1.0 | 1.0 |
| Piperazine Derivative (X µM) | Increased | Increased |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HCT-116, MCF-7, etc.)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
Analysis of Apoptotic Proteins: Western Blotting
This protocol is for detecting changes in the expression of key apoptosis-related proteins following treatment with this compound.
Materials:
-
This compound-treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved caspase-9, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as desired, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control to normalize protein expression.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Intrinsic (mitochondrial) apoptosis pathway.
Caption: Extrinsic (death receptor) apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Induction of apoptosis by 7-piperazinethylchrysin in HCT-116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trans cinnamaldehyde enhances TRAIL induced apoptosis through ER stress mediated upregulation of DR5 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Experimental Design for trans-1-Cinnamylpiperazine
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
trans-1-Cinnamylpiperazine is a piperazine derivative with a structure that suggests potential interactions with various biological targets.[1] The piperazine scaffold is a common feature in many pharmacologically active compounds, which exhibit a wide range of effects including antimicrobial, anticancer, and central nervous system (CNS) activities.[2] Notably, the broader class of cinnamylpiperazines has been associated with activity at µ-opioid receptors (MOR), suggesting potential for analgesic or other opioid-like effects.[3][4] Furthermore, derivatives of this compound have been synthesized to create compounds with pro-apoptotic properties in cancer cell lines.[5] Given these preliminary indicators, a structured in vivo experimental plan is essential to elucidate the pharmacological profile, efficacy, and safety of this compound.
These application notes provide a comprehensive framework for designing and conducting preclinical in vivo studies on this compound, covering preliminary toxicological and pharmacokinetic assessments, followed by specific efficacy models based on its putative mechanisms of action.
2. Preliminary In Vivo Assessment: Toxicology and Pharmacokinetics
Before proceeding to efficacy studies, it is critical to establish a preliminary safety and pharmacokinetic (PK) profile of the compound.[6][7] These studies are essential for dose selection and ensuring animal welfare.
2.1. Protocol: Acute Toxicity Study (OECD 423 Guideline)
Objective: To determine the acute toxicity of this compound after a single dose and to identify the approximate lethal dose (LD50).
Methodology:
-
Animal Model: Female Sprague-Dawley rats (8-12 weeks old). Use of a single sex is recommended by the guideline.
-
Housing: Animals are housed in standard cages with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to food and water.
-
Compound Preparation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, saline with 5% DMSO). The concentration should be calculated based on the starting dose.
-
Dosing: A stepwise procedure is used with 3 animals per step. Dosing is performed via oral gavage or intraperitoneal (i.p.) injection.
-
Starting Dose: A default starting dose of 300 mg/kg is often used when no prior information is available.
-
Dose Progression: Based on the outcome (mortality or survival) at one step, the dose is increased or decreased for the next step according to the OECD 423 guideline.
-
-
Observations:
-
Monitor animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.
-
Record clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and CNS effects (e.g., tremors, convulsions, lethargy).
-
Record body weight changes at Day 0 (pre-dose), Day 7, and Day 14.
-
-
Endpoint: At the end of the 14-day observation period, surviving animals are euthanized and subjected to gross necropsy.
2.2. Protocol: Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) of this compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.
-
Housing: As described in section 2.1.
-
Compound Preparation: Prepare a sterile, filter-sterilized solution of the compound in a suitable vehicle for intravenous (i.v.) and oral (p.o.) administration.
-
Dosing:
-
Group 1 (i.v.): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
Group 2 (p.o.): Administer a single oral gavage dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 150 µL) from the jugular vein cannula into heparinized tubes at predefined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters and determine oral bioavailability.
3. Data Presentation: Preliminary Studies
Table 1: Acute Toxicity Data Summary
| Dose (mg/kg) | Route | No. of Animals | Mortality (within 14 days) | Key Clinical Signs Observed |
|---|---|---|---|---|
| 300 | p.o. | 3 | 0/3 | Mild lethargy within 2h, resolved by 24h |
| 2000 | p.o. | 3 | 1/3 | Severe lethargy, ataxia, piloerection |
| Control | Vehicle | 3 | 0/3 | No observable signs |
Table 2: Pharmacokinetic Parameters Summary
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 850 ± 120 | 450 ± 95 |
| Tmax (h) | 0.08 (5 min) | 1.5 ± 0.5 |
| AUC (0-inf) (ng·h/mL) | 1200 ± 210 | 3600 ± 450 |
| t1/2 (h) | 3.5 ± 0.8 | 4.1 ± 1.1 |
| Bioavailability (%) | N/A | 30% |
Data are presented as Mean ± SD.
4. Visualization: General In Vivo Experimental Workflow
Caption: General workflow for in vivo testing of a novel compound.
5. Efficacy Model 1: Neurological & CNS Effects
Based on the known activity of cinnamylpiperazines at opioid receptors and other piperazine derivatives at serotonin receptors, CNS-related efficacy models are highly relevant.[3][8]
5.1. Protocol: Hot Plate Test for Analgesia
Objective: To evaluate the central analgesic activity of this compound.
Methodology:
-
Animal Model: Male Swiss Webster mice (20-25g).
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (55 ± 0.5°C).
-
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour.
-
Determine the baseline latency by placing each mouse on the hot plate and recording the time (in seconds) until it exhibits nociceptive responses (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.
-
Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.), vehicle control, or a positive control (e.g., Morphine, 10 mg/kg, i.p.).
-
Measure the reaction latency at multiple time points post-administration (e.g., 30, 60, 90, 120 minutes).
-
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (% MPE), calculated as: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
5.2. Protocol: Forced Swim Test (FST) for Antidepressant-like Activity
Objective: To assess the potential antidepressant-like effects of the compound.
Methodology:
-
Animal Model: Male C57BL/6 mice (20-25g).
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Pre-test (Day 1): Place each mouse in the cylinder for a 15-minute adaptation session. This increases the immobility on the test day.
-
Test (Day 2): 24 hours after the pre-test, administer this compound (e.g., 5, 10, 20 mg/kg, p.o.), vehicle, or a positive control (e.g., Fluoxetine, 20 mg/kg, p.o.).
-
60 minutes after administration, place the mice back into the cylinder for a 6-minute test session.
-
Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
-
Data Analysis: Compare the duration of immobility between the treated groups and the vehicle control group using a one-way ANOVA followed by a post-hoc test.
6. Visualization: Putative Signaling Pathway
Caption: Hypothesized µ-opioid receptor signaling pathway.
7. Efficacy Model 2: Anticancer Activity
Given that derivatives of this compound show pro-apoptotic properties, evaluating its direct anticancer effect in an in vivo model is a logical step.[5]
7.1. Protocol: Human Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Cell Line: Select a human cancer cell line where related compounds have shown activity (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma).
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID, Athymic Nude-Foxn1nu) aged 6-8 weeks.
-
Tumor Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Inject a suspension of cells (e.g., 2-5 x 10^6 cells in 100 µL of PBS/Matrigel mixture) subcutaneously into the right flank of each mouse.
-
-
Treatment:
-
Monitor tumor growth using digital calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).
-
Treatment groups may include: Vehicle control, this compound at multiple dose levels (e.g., 10, 30, 100 mg/kg, daily, p.o.), and a positive control (e.g., a standard-of-care chemotherapy agent for that cancer type).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Monitor for any signs of toxicity.
-
The primary endpoint is tumor growth inhibition (TGI). The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blot).
-
8. Data Presentation: Efficacy Studies
Table 3: Hot Plate Test Data Summary
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) | Peak Latency (s) at 60 min | % MPE at 60 min |
|---|---|---|---|---|---|
| Vehicle | - | 10 | 12.5 ± 1.8 | 13.1 ± 2.0 | 5.3% |
| Test Compound | 5 | 10 | 12.8 ± 2.1 | 21.5 ± 3.5* | 45.1% |
| Test Compound | 10 | 10 | 12.3 ± 1.9 | 28.9 ± 4.1** | 76.3% |
| Morphine | 10 | 10 | 12.6 ± 2.0 | 30.0 ± 0.0** | 100% |
*Data are Mean ± SEM. Cut-off time = 30s. *p<0.05, *p<0.01 vs. Vehicle.
Table 4: Tumor Xenograft Study Data Summary
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle | - | 1450 ± 210 | - | +5.2% |
| Test Compound | 30 | 870 ± 150* | 40% | +3.1% |
| Test Compound | 100 | 435 ± 98** | 70% | -2.5% |
| Positive Control | Varies | 310 ± 85** | 78.6% | -8.9% |
*Data are Mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle.
9. Visualization: Experimental Logic Diagram
Caption: Decision tree for preclinical compound progression.
References
- 1. This compound | 87179-40-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. hoeford.com [hoeford.com]
- 7. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Biological Evaluation of trans-1-Cinnamylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1-Cinnamylpiperazine is a synthetic organic compound belonging to the cinnamylpiperazine class of molecules. Structurally, it features a piperazine ring linked to a cinnamyl group. This class of compounds has gained attention in the field of pharmacology as potent and selective agonists for the µ-opioid receptor (MOR), a key target in pain management.[1] The activation of MOR by agonists initiates downstream signaling cascades that are responsible for both the analgesic effects and potential side effects of opioids.[1]
These application notes provide a comprehensive guide to the preparation and evaluation of this compound in common biological assays used to characterize MOR agonists. The protocols detailed below cover the preparation of stock solutions and the execution of functional assays to determine the potency and efficacy of the compound.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 87179-40-6 | [2] |
| Molecular Formula | C₁₃H₁₈N₂ | [2] |
| Molecular Weight | 202.30 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 39-44 °C | [4] |
| Boiling Point | 129 °C at 1 mm Hg | [4] |
| Solubility | Low solubility in water; Soluble in organic solvents such as ethanol and dichloromethane. | [3] |
| Storage | Store in a cool, dry place away from direct sunlight in a well-sealed container. | [3] |
Preparation of Stock Solutions
For in vitro biological assays, it is crucial to prepare a concentrated stock solution of this compound that can be serially diluted to the desired final concentrations in the assay medium. Given its low aqueous solubility, an organic solvent is required.
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for use in cell-based assays.
Protocol for Preparing a 10 mM Stock Solution:
-
Weighing the Compound: Accurately weigh out 2.023 mg of this compound powder.
-
Dissolution: Add 1 mL of high-purity, sterile DMSO to the weighed compound.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be applied if necessary to aid dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (months to years). For short-term use (days to weeks), the stock solution can be stored at 4°C.
Important Considerations:
-
The final concentration of DMSO in the biological assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.
-
Always include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Biological Activity and Signaling Pathway
This compound and its derivatives are known to act as agonists at the µ-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR).[1] Upon agonist binding, MOR undergoes a conformational change that triggers two primary downstream signaling pathways:
-
G-protein Signaling: The activated receptor couples to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase. This results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
β-Arrestin Recruitment: The agonist-bound receptor is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins to the intracellular domain of the receptor. β-arrestin recruitment leads to receptor desensitization, internalization, and can also initiate G-protein independent signaling.
The balance between these two pathways (biased agonism) is a key area of research in the development of safer opioid analgesics.
Caption: µ-Opioid Receptor Signaling Pathway.
Quantitative Data for Cinnamylpiperazine Derivatives
| Compound | Assay | Cell Line | EC₅₀ (nM) | Eₘₐₓ (% of Hydromorphone) | Reference |
| 2-methyl AP-237 | β-arrestin2 Recruitment | U2OS | Not Reported | 125% | [1] |
| AP-238 | β-arrestin2 Recruitment | U2OS | 248 | Not Reported | [1] |
Experimental Protocols
Two key functional assays to characterize the activity of this compound at the µ-opioid receptor are the β-arrestin recruitment assay and the cAMP inhibition assay.
Protocol 1: β-Arrestin Recruitment Assay
This assay measures the ability of a compound to promote the interaction between the activated MOR and β-arrestin. Commercially available assay systems, such as the PathHunter® β-arrestin assay (DiscoverX), are commonly used.
References
- 1. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 87179-40-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
Safe Handling and Storage of trans-1-Cinnamylpiperazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of trans-1-Cinnamylpiperazine. The information is compiled to ensure the safety of laboratory personnel and the integrity of the chemical.
Chemical and Physical Properties
This compound is a piperazine derivative used in the synthesis of various compounds, including bile acid piperazinyl derivatives with pro-apoptotic properties on human carcinoma cell lines.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₃H₁₈N₂ |
| Molecular Weight | 202.30 g/mol |
| Appearance | Clear to light yellow semi-solid or brownish-yellow solid.[2][3] |
| Melting Point | 39-44 °C (lit.) |
| Boiling Point | 129 °C at 1 mm Hg (lit.) |
| Density | 0.989 g/mL at 25 °C (lit.) |
| Flash Point | >230 °F (>110 °C) |
| Solubility | Low solubility in water. Soluble in some organic solvents like ethanol and dichloromethane.[4] Sparingly soluble in chloroform and slightly soluble in methanol. |
Hazard Identification and Safety Precautions
This compound is classified as an irritant. The following table summarizes its GHS hazard classifications.
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictogram:
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors is recommended.
Handling and Storage Procedures
Handling
-
Handle in a well-ventilated place, such as a chemical fume hood, to avoid inhalation of dust or vapors.[2]
-
Wear suitable protective clothing, including gloves and eye protection.[2]
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools to prevent electrostatic discharge.[2]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]
-
Store away from direct sunlight and protect from light.[3][4]
-
Store separately from incompatible materials, such as strong oxidizing agents.[4]
-
Some sources recommend refrigeration (2-8°C) and storage under an inert atmosphere.
Emergency Procedures
First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[6][7] If skin irritation occurs, seek medical advice.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[7][8][9]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10]
Fire-Fighting Measures
-
Suitable extinguishing media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam. A water spray can be used to cool closed containers.[5]
-
Specific hazards arising from the chemical: In case of fire, hazardous combustion products such as carbon monoxide, carbon dioxide, and nitrogen oxides may be produced.[5]
-
Protective equipment for firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas.
-
Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for cleaning up: Absorb with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in a suitable, closed container for disposal.
Experimental Protocols
The following is a general protocol for the use of this compound in a synthetic reaction, based on its known application in the synthesis of piperazine derivatives. This should be adapted and optimized for specific experimental requirements.
General Protocol for N-Alkylation of this compound
This protocol describes a general procedure for the reaction of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromoacetate)
-
Anhydrous acetone
-
Anhydrous sodium carbonate (or another suitable base)
-
Appropriate reaction vessel with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a clean, dry reaction flask, dissolve this compound (1 equivalent) in anhydrous acetone.
-
Add anhydrous sodium carbonate (1.5-2 equivalents).
-
To the stirred suspension, add the alkyl halide (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid base and wash with acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate key safety and experimental workflows.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Caption: Step-by-step procedure for responding to an accidental spill.
Caption: A generalized workflow for the N-alkylation of this compound.
Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling any chemical. All laboratory work should be conducted by trained personnel in a suitably equipped facility.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 18903-01-0 [m.chemicalbook.com]
- 4. This compound Manufacturer & Supplier in China | Properties, Uses, Safety, Price & Analysis [chemheterocycles.com]
- 5. fishersci.com [fishersci.com]
- 6. poison.org [poison.org]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 9. cprcertificationnow.com [cprcertificationnow.com]
- 10. Standard First Aid Course - Chapter Nine - Poisoning [webapp1.dlib.indiana.edu]
Application Notes: A Framework for Evaluating trans-1-Cinnamylpiperazine in the Development of Novel Anticonvulsants
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific anticonvulsant activity and mechanistic data for trans-1-Cinnamylpiperazine have not been published. This document, therefore, presents a generalized framework and series of protocols for the preclinical evaluation of a novel chemical entity like this compound, based on established methodologies in anticonvulsant drug discovery. Data presented is illustrative and based on findings for structurally related compounds.
Introduction
Epilepsy is a chronic neurological disorder affecting millions globally, with a significant portion of patients being refractory to current antiseizure medications (ASMs). This highlights the urgent need for the development of novel therapeutic agents with improved efficacy and safety profiles.[1][2] The chemical scaffold of this compound incorporates two moieties of interest in neuropharmacology: the cinnamyl group, present in compounds with demonstrated CNS activity, and the piperazine ring, a common feature in many centrally acting drugs, including some with anticonvulsant properties.[3][4]
This document outlines a systematic approach for the initial preclinical screening and characterization of a novel investigational compound, designated here as "Cinn-Pip," representing this compound. The workflow progresses from broad primary screening in validated seizure models to the determination of potency and neurotoxicity, and finally to the exploration of potential mechanisms of action.
Preclinical Anticonvulsant Screening Workflow
A logical, stepwise approach is essential for the efficient evaluation of a novel compound's anticonvulsant potential. The workflow begins with high-throughput primary screening to identify activity, followed by quantitative analysis to determine potency and safety, and concludes with mechanistic studies to understand how the compound works.
Caption: Preclinical workflow for evaluating a novel anticonvulsant candidate.
Data Presentation: Quantitative Analysis
All quantitative data from preclinical studies should be summarized in clear, concise tables to facilitate comparison and decision-making. The following tables are illustrative examples of how to present efficacy and safety data for a hypothetical compound, "Cinn-Pip."
Table 1: Initial Anticonvulsant Screening of Cinn-Pip in Mice
| Test Compound | Dose (mg/kg, i.p.) | Time (min) | MES Test (% Protection) | scPTZ Test (% Protection) |
| Vehicle | - | 30 | 0% (0/8) | 0% (0/8) |
| Cinn-Pip | 30 | 30 | 50% (4/8) | 25% (2/8) |
| Cinn-Pip | 100 | 30 | 100% (8/8) | 75% (6/8) |
| Phenytoin | 30 | 60 | 100% (8/8) | Not Active |
| Ethosuximide | 150 | 30 | Not Active | 100% (8/8) |
% Protection indicates the percentage of animals protected from the seizure endpoint. (n/N) indicates the number of animals protected out of the total number tested.
Table 2: Quantitative Efficacy and Neurotoxicity of Cinn-Pip in Mice
| Test Compound | Test Model | ED₅₀ (mg/kg, i.p.) (95% CI) | TD₅₀ (mg/kg, i.p.) (95% CI) | Protective Index (PI = TD₅₀/ED₅₀) |
| Cinn-Pip | MES | 28.5 (21.2 - 38.4) | 210.4 (185.1 - 239.2) | 7.4 |
| Cinn-Pip | scPTZ | 115.2 (90.7 - 146.3) | 210.4 (185.1 - 239.2) | 1.8 |
| Phenytoin | MES | 9.5 (7.8 - 11.6) | 68.5 (59.2 - 79.3) | 7.2 |
| Ethosuximide | scPTZ | 130.0 (112.1 - 150.8) | >400 | >3.1 |
ED₅₀ (Median Effective Dose) is the dose required to produce an anticonvulsant effect in 50% of animals. TD₅₀ (Median Toxic Dose) is the dose required to cause motor impairment in 50% of animals. CI = Confidence Interval.
Experimental Protocols
Detailed and standardized protocols are critical for the reproducibility of results. The following are methodologies for the primary screening of a novel anticonvulsant compound.
Protocol 1: Maximal Electroshock (MES) Seizure Model[5][6]
-
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
-
Materials:
-
Male CD-1 or C57BL/6 mice (20-25 g).
-
Investigational compound (Cinn-Pip) and vehicle (e.g., 0.9% saline with 5% DMSO, 5% Tween 80).
-
Standard anticonvulsant (e.g., Phenytoin).
-
Electroconvulsive shock apparatus with corneal electrodes.
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride).
-
-
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory for at least 7 days before the experiment. House them with ad libitum access to food and water on a 12-hour light/dark cycle.[5]
-
Grouping: Randomly assign animals to treatment groups (vehicle, Cinn-Pip at various doses, positive control), with n=8-10 animals per group.
-
Drug Administration: Administer the compound or vehicle via intraperitoneal (i.p.) injection. The volume should be consistent across animals (e.g., 10 mL/kg).
-
MES Induction: At the predetermined time of peak effect (e.g., 30-60 minutes post-injection), apply a drop of topical anesthetic to the corneas of each mouse.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.[6]
-
Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension (THLE). The seizure is characterized by a tonic extension of both hindlimbs for at least 3 seconds.
-
-
Endpoint: The absence of the THLE is considered a protective effect.
-
Data Analysis: For initial screening, calculate the percentage of animals protected in each group. For quantitative analysis (ED₅₀), use a range of doses and apply probit analysis to the dose-response data.
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model[8][9]
-
Objective: To evaluate a compound's ability to raise the seizure threshold, modeling myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist.[7]
-
Materials:
-
Male CD-1 mice (20-25 g).
-
Investigational compound (Cinn-Pip) and vehicle.
-
Standard anticonvulsant (e.g., Ethosuximide).
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline).[8]
-
-
Procedure:
-
Animal Acclimation and Grouping: As described in Protocol 1.
-
Drug Administration: Administer the compound, vehicle, or positive control (i.p.) at a predetermined time before PTZ injection (e.g., 30 minutes).[7]
-
PTZ Induction: Administer PTZ via a subcutaneous (s.c.) injection into a loose fold of skin on the back of the neck.
-
Observation: Immediately place each mouse into an individual observation chamber and observe for 30 minutes.
-
-
Endpoint: Protection is defined as the absence of a generalized clonic seizure (loss of righting reflex) lasting for at least 5 seconds. The latency to the first myoclonic jerk and the onset of clonic seizures can also be recorded.
-
Data Analysis: Calculate the percentage of animals protected in each group. For ED₅₀ determination, use a range of doses and perform probit analysis.
Protocol 3: Rotarod Test for Neurotoxicity[11][12]
-
Objective: To assess motor coordination and identify potential neurological deficits or sedation caused by the test compound.
-
Materials:
-
Male CD-1 mice (20-25 g).
-
Investigational compound (Cinn-Pip) and vehicle.
-
Rotarod apparatus (e.g., accelerating model).
-
-
Procedure:
-
Training: Prior to the test day, train the mice on the rotarod for 2-3 sessions until they can consistently remain on the accelerating rod for a set duration (e.g., 120 seconds).
-
Drug Administration: On the test day, administer the compound or vehicle (i.p.) to the trained animals.
-
Testing: At the time of peak drug effect, place each mouse on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 300 seconds).[9]
-
Observation: Record the latency (time in seconds) for each animal to fall from the rod. A cut-off time (e.g., 300 seconds) is typically used. An animal that passively rotates with the rod without walking is also considered to have failed.
-
-
Endpoint: The primary endpoint is the latency to fall from the rotating rod. A significant decrease in latency compared to the vehicle group indicates motor impairment.
-
Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of animals exhibit motor impairment (fail the test), is calculated using probit analysis.
Potential Mechanisms of Action & Signaling Pathways
Most established ASMs exert their effects by modulating neuronal excitability through one of three primary mechanisms: inhibition of voltage-gated ion channels, enhancement of GABA-mediated inhibition, or attenuation of glutamate-mediated excitation.[10][11]
Enhancement of GABAergic Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS.[12] Enhancing its signaling can dampen neuronal hyperexcitability. A novel compound could act by binding to the GABA-A receptor to increase chloride influx, inhibiting GABA reuptake, or inhibiting GABA transaminase to increase synaptic GABA levels.[3][12]
Caption: Potential drug targets within the GABAergic synapse.
Attenuation of Glutamatergic Neurotransmission
Glutamate is the brain's primary excitatory neurotransmitter.[13][14] Excessive glutamate signaling is a key factor in seizure generation. Anticonvulsants can act by blocking ionotropic glutamate receptors like NMDA and AMPA, thereby reducing the influx of Na+ and Ca2+ that leads to neuronal depolarization.[11][15]
Caption: Potential drug targets within the glutamatergic synapse.
Modulation of Voltage-Gated Sodium Channels
Voltage-gated sodium channels are fundamental to the initiation and propagation of action potentials. Many effective ASMs, such as phenytoin and carbamazepine, work by stabilizing the inactivated state of these channels.[16][17] This action reduces the ability of neurons to fire at high frequencies, which is characteristic of a seizure, thereby preventing seizure spread.[18]
Caption: Mechanism of action for voltage-gated sodium channel blockers.
Conclusion
The development of novel anticonvulsants is a critical area of research. While this compound is an unexplored compound, its chemical structure suggests it may possess CNS activity. The application notes and protocols provided here offer a comprehensive and systematic framework for its initial preclinical evaluation. By employing validated models like the MES and scPTZ tests, quantifying efficacy (ED₅₀) and safety (TD₅₀), and subsequently exploring the mechanism of action, researchers can effectively determine the potential of this and other novel compounds as future antiseizure medications. A promising result, particularly a high Protective Index, would warrant further investigation into its pharmacokinetics and efficacy in chronic epilepsy models.
References
- 1. benchchem.com [benchchem.com]
- 2. Innovative Drug Discovery Strategies in Epilepsy: Integrating Next-Generation Syndrome-Specific Mouse Models to Address Pharmacoresistance and Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. defeatingepilepsy.org [defeatingepilepsy.org]
- 4. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 9. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 10. invivobiosystems.com [invivobiosystems.com]
- 11. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 12. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glutamatergic Mechanisms Associated with Seizures and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. defeatingepilepsy.org [defeatingepilepsy.org]
- 15. mdpi.com [mdpi.com]
- 16. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Voltage-gated sodium channels: pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Voltage-gated sodium channels as therapeutic targets in epilepsy and other neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating µ-opioid receptor activation by cinnamylpiperazine analogs
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the activation of the µ-opioid receptor (MOR) by cinnamylpiperazine analogs. Detailed protocols for key cell-based functional assays, data presentation tables, and visualizations are included to facilitate the characterization of these novel synthetic opioids.
Introduction
The µ-opioid receptor (MOR) is a G protein-coupled receptor (GPCR) and the primary target for opioid analgesics.[1] The emergence of novel synthetic opioids, including cinnamylpiperazine analogs, necessitates robust methods for their pharmacological characterization.[2] In contrast to fentanyl, which has a piperidine core, cinnamylpiperazines are characterized by a piperazine core and a cinnamyl moiety.[2][3] Understanding their potency and efficacy at the MOR is crucial for assessing their potential for analgesia, as well as their adverse effects like respiratory depression and dependence.[4][5]
This document outlines protocols for three key functional assays to characterize the interaction of cinnamylpiperazine analogs with the MOR:
-
β-arrestin2 Recruitment Assay: To assess the recruitment of β-arrestin 2 to the MOR upon agonist binding, a key step in receptor desensitization and G protein-independent signaling.[6][7]
-
cAMP Inhibition Assay: To measure the inhibition of cyclic AMP production, a hallmark of MOR activation through the Gi/o signaling pathway.[4][8]
-
ERK Phosphorylation Assay: To quantify the activation of the extracellular signal-regulated kinase (ERK), a downstream signaling event that can be mediated by both G protein-dependent and β-arrestin-dependent pathways.[9][10]
Data Presentation
The following table summarizes quantitative data on the in vitro µ-opioid receptor activation potential of several cinnamylpiperazine analogs, as determined by a β-arrestin2 recruitment assay.[3][6]
| Compound | EC50 (nM) | Emax (% relative to Hydromorphone) |
| AP-238 | 248 | Not specified |
| 2-methyl AP-237 | Not specified | 125% |
| AP-237 | Not specified | Not specified |
| para-methyl AP-237 | Not specified | Not specified |
EC50 (Half-maximal effective concentration) is a measure of the compound's potency. Emax (Maximum effect) is a measure of the compound's efficacy.
Signaling Pathways and Experimental Workflows
µ-Opioid Receptor Signaling Pathways
Activation of the µ-opioid receptor by an agonist like a cinnamylpiperazine analog can initiate two primary signaling cascades: the G-protein pathway and the β-arrestin pathway. The G-protein pathway is generally associated with the desired analgesic effects, while the β-arrestin pathway has been linked to some of the adverse side effects of opioids.[7]
Caption: µ-Opioid Receptor Signaling Pathways.
Experimental Workflow: β-Arrestin2 Recruitment Assay
This workflow outlines the key steps in a bioluminescence resonance energy transfer (BRET)-based assay to measure the recruitment of β-arrestin 2 to the µ-opioid receptor.[11][12]
Caption: Workflow for a BRET-based β-arrestin2 recruitment assay.
Experimental Workflow: cAMP Inhibition Assay
This workflow illustrates the general procedure for a competitive immunoassay to measure changes in intracellular cyclic AMP levels following MOR activation.[1][8]
Caption: Workflow for a cAMP inhibition assay.
Experimental Workflow: ERK Phosphorylation Assay
This workflow details the steps for an in-cell Western assay to quantify the phosphorylation of ERK1/2.[10][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Toxicological and Pharmacological Characterization of Novel Cinnamylpiperazine Synthetic Opioids in Humans and in Vitro Including 2-methyl AP-237 and AP-238 | Office of Justice Programs [ojp.gov]
- 3. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids using a novel, stable bio-assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor heterodimerization leads to a switch in signaling: β-arrestin2-mediated ERK activation by μ-δ opioid receptor heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Bioluminescence Resonance Energy Transfer (BRET) to Detect the Interactions Between Kappa Opioid Receptor and Nonvisual Arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-1-Cinnamylpiperazine
Welcome to the technical support center for the synthesis of trans-1-Cinnamylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for the synthesis of this compound are:
-
Nucleophilic Substitution: This is a direct N-alkylation method involving the reaction of piperazine with a cinnamyl halide (e.g., trans-cinnamyl chloride).
-
Reductive Amination: This method involves the reaction of piperazine with trans-cinnamaldehyde to form an enamine or iminium ion intermediate, which is then reduced in situ to the final product.
Q2: I am getting a low yield. What are the most critical factors to consider for improving the yield?
A2: Low yield can be attributed to several factors depending on the chosen synthetic route. For nucleophilic substitution, key factors include the choice of solvent, base, temperature, and the potential for over-alkylation. For reductive amination, the choice of reducing agent, pH of the reaction medium, and reaction temperature are crucial for maximizing the yield.
Q3: How can I minimize the formation of the di-substituted byproduct (1,4-dicinnamylpiperazine)?
A3: The formation of the di-substituted byproduct is a common issue, particularly in the nucleophilic substitution method. To minimize this, you can:
-
Use a large excess of piperazine relative to the cinnamyl halide. This statistical approach favors the mono-alkylation product.
-
Consider using a protecting group strategy, such as using N-Boc-piperazine, followed by deprotection.
Q4: My final product is a viscous oil instead of a solid. How can I purify it?
A4: While this compound is reported to be a solid with a melting point of 39-44 °C, impurities can result in an oily product.[1][2][3] Purification can be achieved through:
-
Column Chromatography: Silica gel chromatography is a standard method for purifying amine products. A suitable eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol) can effectively separate the desired product from impurities.
-
Crystallization: If the product is sufficiently pure after chromatography, it can be crystallized from an appropriate solvent system to obtain a crystalline solid. This can be achieved by dissolving the product in a minimal amount of a hot solvent in which it is soluble and then slowly cooling to induce crystallization.
-
Salt Formation and Recrystallization: Formation of a salt (e.g., hydrochloride) can facilitate crystallization and purification. The purified salt can then be neutralized to obtain the free base.
Troubleshooting Guides
Method 1: Nucleophilic Substitution of Piperazine with trans-Cinnamyl Chloride
This method is a direct and often straightforward approach to N-alkylation. However, several issues can arise that affect the yield and purity of the product.
Experimental Workflow: Nucleophilic Substitution
Caption: Workflow for Nucleophilic Substitution.
Troubleshooting Table: Nucleophilic Substitution
| Issue Encountered | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction by TLC. If starting material persists, consider increasing the reaction time or temperature. |
| Side Reactions: Formation of quaternary ammonium salts or elimination products. | Use a non-nucleophilic base. Ensure anhydrous conditions. | |
| Poor Solubility of Reactants: Piperazine or the base may not be fully dissolved. | Choose a solvent that effectively dissolves all reactants (e.g., DMF, DMSO for higher polarity). | |
| High Percentage of Di-substituted Product | Molar Ratio: Insufficient excess of piperazine. | Increase the molar excess of piperazine to cinnamyl chloride (e.g., 5-10 equivalents of piperazine). |
| Reaction Conditions: High concentration or temperature can favor di-substitution. | Add the cinnamyl chloride solution dropwise to the piperazine solution to maintain a high local concentration of piperazine. Consider running the reaction at a lower temperature for a longer duration. | |
| Product is an Oil, Not a Solid | Impurities Present: Residual starting materials, byproducts, or solvent. | Purify the crude product using silica gel column chromatography. Attempt recrystallization from a suitable solvent after purification. |
| Reaction Does Not Proceed | Poor Leaving Group: If using a cinnamyl derivative other than a halide. | Ensure a good leaving group is used (Cl, Br, I, or a sulfonate ester like tosylate or mesylate). |
| Inactive Piperazine: Piperazine may be hydrated or carbonated. | Use anhydrous piperazine and store it under an inert atmosphere. |
Detailed Experimental Protocol: Nucleophilic Substitution
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a large excess of piperazine (e.g., 5-10 molar equivalents) and a suitable base (e.g., 1.5 equivalents of potassium carbonate) in an appropriate solvent (e.g., acetonitrile, ethanol, or DMF).
-
Addition of Electrophile: While stirring, add a solution of trans-cinnamyl chloride (1 molar equivalent) in the same solvent dropwise to the piperazine solution at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove excess piperazine and its salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify the crude product by column chromatography on silica gel.
Method 2: Reductive Amination of Piperazine with trans-Cinnamaldehyde
Reductive amination is a versatile method that can offer high yields and good control over mono-alkylation.
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Troubleshooting Table: Reductive Amination
| Issue Encountered | Potential Cause | Recommended Solution |
| Low Yield | Inefficient Imine/Enamine Formation: Incorrect pH or presence of water. | The reaction is often catalyzed by mild acid; a few drops of acetic acid can be beneficial.[4] Ensure anhydrous conditions if using a water-sensitive reducing agent. |
| Decomposition of Reducing Agent: Some reducing agents are sensitive to pH and solvent. | Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are generally stable under mildly acidic to neutral conditions.[5] | |
| Reduction of Aldehyde: The reducing agent may be too reactive and reduce the starting aldehyde. | Use a mild and selective reducing agent like NaBH3CN or NaBH(OAc)3, which preferentially reduce the iminium ion over the aldehyde.[5] | |
| Reaction is Sluggish or Incomplete | Insufficiently Activated Carbonyl: The aldehyde may not be sufficiently electrophilic. | The addition of a Lewis acid, such as Ti(OiPr)4, can activate the aldehyde towards nucleophilic attack by the amine. |
| Low Reaction Temperature: The reaction rate may be too slow at room temperature. | Gentle heating (e.g., to 40-50 °C) may increase the reaction rate, but monitor for side reactions. | |
| Formation of Byproducts | Over-reduction: Reduction of the phenyl ring or the double bond of the cinnamyl group. | Choose a mild reducing agent. Catalytic hydrogenation with H2/Pd-C may lead to the reduction of the double bond.[6] |
| Aldol Condensation of Cinnamaldehyde: Self-condensation can occur under basic conditions. | Maintain a neutral to slightly acidic pH during the reaction. |
Quantitative Data on Reductive Amination Yields
While specific data for this compound is limited, related studies on reductive amination of trans-cinnamaldehyde with other amines have reported high yields. For instance, the reductive amination of trans-cinnamaldehyde with aniline using a zirconium borohydride–piperazine complex as the reducing agent afforded the product in 92% isolated yield.
| Reactants | Reducing System | Solvent | Yield | Reference |
| trans-Cinnamaldehyde, Aniline | LiClO4 / Zirconium borohydride–piperazine complex | DCM | 92% | |
| Benzaldehyde, Aniline | NaBH4 / DOWEX(R)50WX8 | THF | 91% | [7][8] |
| Benzaldehyde, Aniline | NaBH4 / PhCO2H | THF | 92% | [9] |
Detailed Experimental Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (1.0-1.2 equivalents) and trans-cinnamaldehyde (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane. A small amount of acetic acid (e.g., 0.1 equivalents) can be added to catalyze imine/enamine formation.[4]
-
Reduction: To the stirred solution, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.2-1.5 equivalents) or sodium cyanoborohydride (NaBH3CN, 1.2-1.5 equivalents) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature overnight or until TLC analysis indicates the complete consumption of the starting materials.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Logical Troubleshooting Diagram
References
- 1. reddit.com [reddit.com]
- 2. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. redalyc.org [redalyc.org]
- 8. researchgate.net [researchgate.net]
- 9. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
Navigating the Challenges of trans-1-Cinnamylpiperazine Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The experimental use of trans-1-Cinnamylpiperazine, a versatile piperazine derivative, is often hampered by its limited aqueous solubility. This technical support center provides a comprehensive resource for overcoming these challenges, offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to ensure consistent and reliable results in your research endeavors.
Quick Reference: Solubility Profile
While precise quantitative data for this compound solubility is not extensively published, a general qualitative and semi-quantitative understanding has been established through various sources. The following table summarizes the known solubility characteristics of this compound in common laboratory solvents.
| Solvent | Solubility | Observations & Remarks |
| Water | Low / Sparingly Soluble | Forms a suspension or remains largely undissolved in aqueous buffers. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for creating high-concentration stock solutions. |
| Ethanol (EtOH) | Soluble | Can be used as a co-solvent to improve aqueous solubility. |
| Methanol (MeOH) | Slightly Soluble[1] | Less effective than ethanol for complete dissolution. |
| Dichloromethane (DCM) | Soluble[2] | Primarily used for synthesis and purification rather than biological assays. |
| Chloroform (CHCl₃) | Sparingly Soluble[1] | Not typically recommended for biological applications due to toxicity. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound and provides practical solutions.
Q1: My this compound is not dissolving in my aqueous buffer for a cell-based assay. What should I do?
A1: Direct dissolution in aqueous buffers is not recommended due to the compound's low water solubility. The preferred method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
Recommended Workflow:
Caption: Recommended workflow for preparing aqueous solutions.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A2: This is a common issue when the final concentration of the organic solvent is not sufficient to maintain solubility. Here are several strategies to overcome this:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your experiment.
-
Increase the Co-solvent Concentration: If your experimental system can tolerate it, increasing the final percentage of DMSO may be necessary. However, always run a vehicle control to ensure the solvent itself is not affecting your results.
-
Use a Different Co-solvent: Ethanol can sometimes be a better co-solvent for achieving final aqueous solubility. You can try preparing your stock solution in 100% ethanol.
-
Employ Pluronic F-68: This non-ionic surfactant can help to stabilize the compound in aqueous solutions and prevent precipitation. A final concentration of 0.01-0.1% is often effective.
Q3: Can I use heating to improve the solubility of this compound?
A3: Gentle warming (e.g., 37°C) can aid in the initial dissolution in an organic solvent. However, prolonged or excessive heating is not recommended as it may lead to degradation of the compound. Always allow the solution to return to room temperature before use and visually inspect for any precipitation.
Q4: Are there advanced formulation strategies to enhance the aqueous solubility of this compound?
A4: For more challenging applications, particularly for in vivo studies, several advanced formulation techniques can be considered. These often require specialized equipment and expertise.
Caption: Overview of advanced solubility enhancement methods.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out 2.02 mg of this compound (MW: 202.3 g/mol ) into the tared tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
If any solid particles remain, sonicate the tube in a water bath for 5-10 minutes.
-
Store the stock solution at -20°C, protected from light and moisture.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Methodology:
-
Perform a serial dilution of the 10 mM stock solution.
-
Step 1 (1:10 dilution): Add 5 µL of the 10 mM stock solution to 45 µL of cell culture medium to obtain a 1 mM intermediate solution. Vortex gently to mix.
-
Step 2 (1:100 dilution): Add 5 µL of the 1 mM intermediate solution to 495 µL of cell culture medium to obtain the final 10 µM working solution.
-
Vortex the final working solution gently and visually inspect for any signs of precipitation.
-
Use the working solution immediately in your experiment.
Important Considerations:
-
Vehicle Controls: Always include a vehicle control in your experiments. This would be the same final concentration of the solvent (e.g., DMSO) used to prepare your working solution, but without the this compound.
-
Stability: Aqueous solutions of this compound may not be stable for long periods. It is recommended to prepare fresh working solutions for each experiment.
-
pH: The pKa of the piperazine moiety is approximately 9.17.[1] At physiological pH (~7.4), a significant portion of the molecule will be protonated, which can influence its interactions and solubility. While direct pH adjustment of the compound solution is not a primary solubilization strategy, being aware of the pH of your experimental buffer is important.
By following these guidelines and protocols, researchers can effectively manage the solubility challenges associated with this compound, leading to more accurate and reproducible experimental outcomes.
References
Identifying and removing impurities from trans-1-Cinnamylpiperazine samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-1-Cinnamylpiperazine. Here, you will find detailed information on identifying and removing common impurities from your samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Based on its common synthesis via N-alkylation of piperazine with cinnamyl chloride, the most probable impurities are:
-
Piperazine: Unreacted starting material. Due to its high polarity, it's often easily removed.
-
Cinnamyl chloride: Unreacted electrophile. This can be reactive and should be removed.
-
1,4-dicinnamylpiperazine: A common byproduct formed from the dialkylation of the piperazine ring. This is often the most challenging impurity to remove due to its structural similarity to the desired product.
Q2: How can I quickly assess the purity of my this compound sample?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for initial purity assessment. A good starting point for a mobile phase is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or methanol. For instance, a mobile phase of benzene:methanol:formic acid (80:17:3) has been used for the related compound cinnarizine and could be adapted.[1] By spotting your crude sample alongside a pure standard (if available), you can visualize the presence of impurities based on the number and intensity of the spots.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound in a refrigerator under an inert atmosphere to prevent degradation.[2]
Troubleshooting Guides
Impurity Identification
Issue: My NMR spectrum shows unexpected peaks.
Possible Cause & Solution:
-
Unreacted Piperazine: Piperazine will typically show a broad singlet in the 1H NMR spectrum around 2.8-3.0 ppm for the -CH2- protons. This can be confirmed by comparing your spectrum to a known spectrum of piperazine.
-
Unreacted Cinnamyl Chloride: The presence of cinnamyl chloride would be indicated by a doublet around 4.2 ppm for the -CH2Cl protons.
-
1,4-dicinnamylpiperazine: This symmetric molecule will show signals corresponding to the cinnamyl group, but the piperazine protons will appear as a single set of signals, often a singlet, as opposed to the more complex splitting seen in the monosubstituted product.
-
Solvent Residue: Peaks from residual solvents used in the synthesis or purification (e.g., ethanol, isopropanol, chloroform, hexane, acetone) may be present. Consult a reference table for common solvent chemical shifts in your NMR solvent.
Issue: My mass spectrum shows a higher molecular weight peak than expected.
Possible Cause & Solution:
This is likely due to the presence of the dialkylated byproduct, 1,4-dicinnamylpiperazine . The expected (M+H)+ for this compound is m/z 203.3. The (M+H)+ for 1,4-dicinnamylpiperazine would be significantly higher at approximately m/z 321.5.
Purification Challenges
Issue: Recrystallization yields are low, or the product does not crystallize.
Possible Cause & Solution:
-
Inappropriate Solvent: The chosen solvent may be too good or too poor at dissolving your compound.
-
Solution: Perform a solvent screen with small amounts of your product. Good single solvents for recrystallization dissolve the compound when hot but not when cold. Common choices include ethanol, isopropanol, or n-hexane. A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective.[3] For a mixed solvent approach, dissolve the crude product in a minimum of the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until turbidity persists. Reheat to clarify and then allow to cool slowly.
-
-
"Oiling Out": The compound may be coming out of solution as a liquid rather than a solid.
-
Solution: This often happens when the solution is cooled too quickly or is too concentrated. Try using a more dilute solution, cooling it more slowly, or scratching the inside of the flask to induce crystallization. Using a different solvent system may also be necessary.
-
Issue: I am unable to separate the product from an impurity using column chromatography.
Possible Cause & Solution:
-
Inadequate Separation on TLC: If the spots for your product and the impurity are very close on the TLC plate, they will be difficult to separate on a column.
-
Solution: Optimize the mobile phase for TLC first. Try varying the ratio of polar to non-polar solvents. A gradient elution on the column, starting with a less polar solvent system and gradually increasing the polarity, can improve separation. For separating mono- and di-substituted piperazines, a mobile phase of ethyl acetate/methanol or dichloromethane/methanol can be effective.
-
-
Co-elution of 1,4-dicinnamylpiperazine: Due to its similar structure, this impurity can be challenging to separate.
-
Solution: A less polar mobile phase will generally cause the disubstituted product to elute before the monosubstituted product. A shallow gradient can enhance the separation.
-
Data Presentation
Table 1: Common Impurities and their Characteristics
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Analytical Signature |
| Piperazine | C4H10N2 | 86.14 | Broad singlet ~2.8-3.0 ppm in 1H NMR |
| Cinnamyl Chloride | C9H9Cl | 152.62 | Doublet ~4.2 ppm in 1H NMR |
| 1,4-dicinnamylpiperazine | C22H26N2 | 318.46 | Higher m/z in mass spectrum (~319 [M+H]+) |
Table 2: Comparison of Purification Methods (Illustrative Data)
| Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Recovery | Notes |
| Recrystallization (Ethanol/Water) | 85% | 95-98% | 60-75% | Effective for removing polar and non-polar impurities. |
| Column Chromatography (Silica Gel) | 85% | >99% | 70-85% | Can provide very high purity but is more labor-intensive. |
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or methanol).
-
Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.
-
Mobile Phase: Prepare a mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). Adjust the ratio to achieve good separation (Rf of the product around 0.3-0.5).
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to travel up the plate.
-
Visualization: After development, dry the plate and visualize the spots under UV light (254 nm). Most impurities, if present, will appear as separate spots.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, hexane) both at room temperature and when heated. A good solvent will dissolve the compound when hot but not when cold. A mixed solvent system like ethanol/water is often effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent (or the "good" solvent of a mixed pair).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Mixed Solvent: To the hot solution of the "good" solvent, add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to get a clear solution, then cool as described above.
-
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 3: Purification by Column Chromatography
-
Mobile Phase Selection: Use TLC to determine an optimal mobile phase that gives a good separation between this compound and its impurities (especially 1,4-dicinnamylpiperazine). An Rf value of ~0.3 for the product is ideal. A gradient of hexane and ethyl acetate is a good starting point.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen mobile phase (or the initial, less polar solvent of a gradient).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.
Mandatory Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Relationship between reactants and potential products/impurities.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of trans-1-Cinnamylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the derivatization of trans-1-cinnamylpiperazine.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield in my N-alkylation of this compound. What are the potential causes and how can I improve it?
A1: Low yields in N-alkylation reactions are common and can stem from several factors:
-
Insufficient reactivity of the alkylating agent: Alkyl chlorides are less reactive than bromides, which are less reactive than iodides. Consider using a more reactive alkyl halide if your reaction is sluggish.
-
Steric hindrance: The bulky cinnamyl group may sterically hinder the approach of the alkylating agent to the nitrogen atom. Increasing the reaction temperature or using a less sterically hindered alkylating agent might help.
-
Inappropriate base: The choice of base is crucial for deprotonating the piperazine nitrogen. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used. If the reaction is slow, a stronger base might be required, but be cautious as this can also lead to side reactions.
-
Poor solvent choice: The solvent should be able to dissolve both the this compound and the alkylating agent. Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often good choices.
-
Reaction temperature and time: Some alkylations require heating to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q2: I am getting a significant amount of the di-substituted product in my reaction. How can I favor mono-derivatization?
A2: Formation of the 1,4-disubstituted piperazine is a common side reaction. To favor mono-substitution, you can employ the following strategies:
-
Use of an excess of this compound: Using a 2 to 5-fold excess of the piperazine starting material relative to the derivatizing agent will statistically favor the mono-substituted product.
-
Slow addition of the derivatizing agent: Adding the acylating or alkylating agent dropwise to the reaction mixture at a low temperature can help to minimize di-substitution.
-
Use of a protecting group: While more laborious, protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc) ensures mono-derivatization. The protecting group can be removed in a subsequent step.
Q3: My purification by column chromatography is proving difficult. Are there any alternative methods?
A3: Piperazine derivatives can be challenging to purify due to their basic nature, which can cause tailing on silica gel columns. Here are some tips and alternatives:
-
Acid-base extraction: Before column chromatography, perform an acid-base workup. The basic product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified and the product is extracted with an organic solvent.
-
Salt formation: The product can often be purified by crystallization of its hydrochloride or other salt. This can be achieved by dissolving the crude product in a suitable solvent (e.g., acetone, isopropanol) and adding a solution of hydrochloric acid.
-
Distillation: For liquid derivatives, vacuum distillation can be an effective purification method.[1]
Q4: Can the double bond in the cinnamyl group react under my derivatization conditions?
A4: The double bond of the cinnamyl group is generally stable under standard N-alkylation and N-acylation conditions. However, under harsh conditions, such as strongly acidic or oxidizing environments, or in the presence of certain catalysts (e.g., palladium with a hydrogen source), the double bond could potentially be reduced or undergo other reactions. It is always advisable to monitor your reaction for the formation of unexpected byproducts.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive derivatizing agent (e.g., hydrolysis of acyl chloride) | Use fresh or properly stored reagents. |
| Low reaction temperature | Increase the reaction temperature and monitor by TLC. | |
| Poorly soluble reagents | Choose a solvent that dissolves all reactants (e.g., DMF, DMSO). | |
| Multiple Spots on TLC (Side Products) | Di-substitution | Use an excess of this compound or slow addition of the derivatizing agent. |
| Decomposition of starting material or product | Use milder reaction conditions (e.g., lower temperature, weaker base). | |
| Reaction with the cinnamyl double bond | Avoid harsh acidic or oxidizing conditions. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase | Basify the aqueous layer to a pH > 10 before extraction with an organic solvent. |
| Emulsion formation during workup | Add brine (saturated NaCl solution) to break the emulsion. | |
| Product is an oil that is difficult to handle | Product may not be crystalline at room temperature | Attempt purification by vacuum distillation or convert the product to a solid salt (e.g., hydrochloride) for easier handling.[1] |
Data Presentation
The following tables summarize reaction conditions for the derivatization of this compound based on literature examples.
Table 1: N-Alkylation of this compound
| Alkylating Agent | Base | Solvent | Temperature | Time | Product |
| Chloroacetone[1] | Sodium Carbonate | Acetone | Reflux | 4 hours | 1-Cinnamyl-4-(2-propanone)piperazine |
| Ethyl bromoacetate[1] | Sodium Carbonate | Acetone | Reflux | 6 hours | 1-Cinnamyl-4-(carboethoxymethyl)piperazine |
| N-pyrrolidinyl chloro-acetamide[1] | Sodium Carbonate | Acetone | Reflux | 20 hours | 1-Cinnamyl-4-(N-pyrrolidinyl acetamido)piperazine |
Table 2: Reaction of this compound with Epoxides
| Epoxide | Solvent | Temperature | Time | Product |
| Methyl styrene oxide[1] | Methanol | Reflux | 6 hours | 1-Cinnamyl-4-(2'-phenyl-2'-propanol)piperazine |
| Glycidol[1] | Methanol | Reflux | 1 hour | 1-Cinnamyl-4-(2',3'-propandiol)-piperazine |
| Allyloxy-3-epoxy-1,2-propane[1] | Methanol | Reflux | 3 hours | 1-Cinnamyl-4-(3'-allyloxy-2-propanol)piperazine |
Experimental Protocols
Protocol 1: Synthesis of 1-Cinnamyl-4-(2-propanone)piperazine (N-Alkylation)[1]
Materials:
-
This compound (0.1 mol)
-
Chloroacetone (0.1 mol)
-
Anhydrous Sodium Carbonate (10 g)
-
Acetone
-
Hydrochloric Acid
-
Sodium Hydroxide
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound and chloroacetone in acetone.
-
Add anhydrous sodium carbonate to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, filter the mixture to remove inorganic salts.
-
Remove the acetone from the filtrate by distillation.
-
Dissolve the resulting crude base in dilute hydrochloric acid.
-
Wash the acidic aqueous solution with diethyl ether to remove non-basic impurities.
-
Basify the aqueous solution with sodium hydroxide.
-
Extract the product with diethyl ether (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by fractional distillation.
Protocol 2: Synthesis of 1-Cinnamyl-4-(2',3'-propandiol)-piperazine (Reaction with Epoxide)[1]
Materials:
-
This compound (0.1 mol)
-
Glycidol (0.1 mol)
-
Methanol (80 ml)
-
Acetone
-
Hydrochloric Acid
Procedure:
-
Dissolve this compound and glycidol in methanol in a round-bottom flask.
-
Heat the solution to reflux and maintain for 1 hour.
-
Remove the methanol by distillation.
-
The crude product can be purified by distillation under reduced pressure or converted to its dihydrochloride salt.
-
To form the salt, dissolve the crude base in acetone and treat with hydrochloric acid.
-
The precipitated dihydrochloride can be collected by filtration and recrystallized from ethanol.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting decision tree for low yield in derivatization reactions.
References
Troubleshooting unexpected results in assays with trans-1-Cinnamylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using trans-1-Cinnamylpiperazine in various assays. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known activities?
A1: this compound is a piperazine derivative.[1] While it is used as a building block in the synthesis of other compounds, including those with pro-apoptotic properties on cancer cell lines, its derivatives have been noted for their interaction with specific biological targets.[1][2][3] Notably, cinnamylpiperazine derivatives have been investigated as µ-opioid receptor (MOR) agonists and sigma-1 receptor antagonists.[4][5] Therefore, unexpected results in assays related to these pathways may occur.
Q2: What are the basic physical and chemical properties of this compound?
A2: Key properties of this compound are summarized in the table below. It is important to note its low solubility in water, which can be a source of experimental issues.[6]
| Property | Value | Reference |
| Molecular Formula | C13H18N2 | [7] |
| Molecular Weight | 202.3 g/mol | [7] |
| Appearance | Solid | [6] |
| Melting Point | 39-44 °C | [1] |
| Boiling Point | 129 °C at 1 mm Hg | [1] |
| Solubility in Water | Low | [6] |
| Solubility in Organic Solvents | Soluble in ethanol, dichloromethane | [6] |
| Storage | Store in a cool, dry place away from direct sunlight in a well-sealed container. | [6] |
Q3: Are there known off-target effects for cinnamylpiperazine derivatives?
A3: The piperazine scaffold is known to interact with multiple central nervous system (CNS) targets. While specific off-target effects for this compound are not extensively documented, its derivatives have shown affinity for various receptors. Therefore, it is crucial to consider the possibility of off-target interactions in your experimental system.
Troubleshooting Guides
Scenario 1: Inconsistent or No Activity in a Sigma-1 Receptor Binding Assay
Q: I am using this compound as a potential sigma-1 receptor antagonist in a competitive radioligand binding assay, but I am seeing highly variable or no displacement of the radioligand. What could be the cause?
A: This is a common issue in receptor binding assays and can stem from several factors related to the compound, assay conditions, or the reagents.
Troubleshooting Steps:
-
Compound Solubility:
-
Problem: this compound has low aqueous solubility.[6] If it precipitates in your assay buffer, its effective concentration will be much lower and more variable than expected.
-
Solution: Visually inspect your stock solution and the assay wells (if possible) for any precipitate. Consider using a low percentage of a co-solvent like DMSO, ensuring the final concentration is compatible with your receptor preparation and does not interfere with the assay. Always run a solvent control.
-
-
Assay Buffer and pH:
-
Problem: The charge state of piperazine compounds is pH-dependent. An inappropriate buffer pH can affect the compound's interaction with the receptor.
-
Solution: Verify the pH of your assay buffer. For sigma-1 receptor binding, a physiological pH (typically 7.4) is standard.
-
-
Radioligand and Receptor Preparation:
-
Problem: The issue might not be with your compound but with the other assay components. Degradation of the radioligand or poor quality of the receptor preparation (e.g., low receptor density in membrane preps) can lead to a poor assay window.
-
Solution: Qualify your radioligand and receptor preparation. Run a saturation binding experiment to determine the Kd (dissociation constant) of your radioligand and the Bmax (receptor density) of your membrane preparation. This will ensure your assay is performing optimally before screening test compounds.
-
-
Non-Specific Binding:
-
Problem: High non-specific binding of the radioligand can mask the specific binding and any displacement by your test compound.
-
Solution: Optimize the assay to minimize non-specific binding. This can include adjusting the protein concentration, washing steps in filtration assays, or using appropriate blocking agents.
-
Logical Flow for Troubleshooting Sigma-1 Receptor Binding Assay
Caption: Troubleshooting workflow for a sigma-1 receptor binding assay.
Scenario 2: Unexpected Cytotoxicity in a Cell-Based Assay
A: While some derivatives of this compound are synthesized for their pro-apoptotic properties, unexpected cytotoxicity from the parent compound could be due to several factors, including off-target effects or assay interference.
Troubleshooting Steps:
-
Assay Interference:
-
Problem: The compound may interfere with the assay chemistry itself. For example, in tetrazolium-based assays (like MTT), compounds that have reducing properties can lead to a false positive signal for viability, while compounds that inhibit cellular reductases can give a false impression of cytotoxicity.
-
Solution: Run a cell-free control. Incubate this compound with the assay reagents (e.g., MTT or CellTiter-Glo reagent) in media without cells. A change in color or luminescence indicates direct interference. If interference is detected, consider switching to an alternative viability assay that uses a different detection principle (e.g., measuring ATP content, protease activity, or membrane integrity).
-
-
Solvent Toxicity:
-
Problem: If you are using a solvent like DMSO to dissolve the compound, high concentrations can be toxic to cells.
-
Solution: Run a vehicle control with the same concentrations of the solvent used for your compound dilutions. This will help you distinguish between compound-induced cytotoxicity and solvent-induced toxicity.
-
-
Off-Target Effects:
-
Problem: The observed cytotoxicity may be a genuine biological effect mediated by an unknown target in your cell line.
-
Solution: To investigate this, you can perform target deconvolution studies. Techniques like thermal proteome profiling or affinity-based proteomics can help identify the cellular proteins that bind to your compound.
-
Experimental Workflow for Investigating Unexpected Cytotoxicity
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Scenario 3: Lower than Expected Potency in a µ-Opioid Receptor (MOR) Activation Assay
Q: I am testing this compound and its analogs in a MOR functional assay (e.g., β-arrestin recruitment or cAMP inhibition) and observing much lower potency (higher EC50) than reported for similar cinnamylpiperazine derivatives. Why might this be?
A: Potency in functional assays can be influenced by subtle structural changes in the compound, as well as the specific assay conditions and cell system used.
Troubleshooting Steps:
-
Structural and Stereochemical Purity:
-
Problem: The "trans" isomer may be contaminated with the "cis" isomer, or the sample may have degraded. Different isomers can have vastly different pharmacological activities.
-
Solution: Verify the identity and purity of your compound stock using analytical methods such as NMR and LC-MS. Ensure proper storage to prevent degradation.[6]
-
-
Cell Line and Receptor Expression:
-
Problem: The level of MOR expression in your cell line can significantly impact the observed potency. Lower receptor expression can lead to a rightward shift in the dose-response curve (lower potency).
-
Solution: Use a cell line with robust and validated MOR expression. If possible, quantify the receptor expression level (e.g., via radioligand binding or western blot) and ensure it is consistent between experiments.
-
-
Assay Kinetics and Incubation Time:
-
Problem: The incubation time with the compound may not be sufficient to reach equilibrium, especially for slow-binding compounds.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for your compound to elicit a maximal response.
-
-
Compound Stability in Assay Media:
-
Problem: The compound may be unstable in your cell culture media, degrading over the course of the incubation period.
-
Solution: Assess the stability of this compound in your assay media over the experimental timeframe using LC-MS. If degradation is an issue, you may need to shorten the incubation time or perform media changes.
-
Quantitative Data for Cinnamylpiperazine Derivatives at the µ-Opioid Receptor
The following table summarizes published data for the functional activity of several cinnamylpiperazine derivatives in a β-arrestin2 (βarr2) recruitment assay, which is a measure of µ-opioid receptor activation. Note that data for this compound itself is not available in this specific study, but these values provide a benchmark for related compounds.
| Compound | EC50 (nM) | Emax (% relative to Hydromorphone) | Reference |
| AP-238 | 248 | Not specified | [4][5] |
| 2-Methyl AP-237 | Not specified | 125% | [4][5] |
EC50: Half-maximal effective concentration. Emax: Maximum effect.
Hypothetical Signaling Pathway
Caption: Potential signaling pathways for MOR activation.
Detailed Experimental Protocols
Protocol 1: Sigma-1 Receptor Competitive Radioligand Binding Assay (Filtration)
-
Materials:
-
Membrane preparation from cells or tissue expressing sigma-1 receptors.
-
Radioligand: e.g., [³H]-(+)-pentazocine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Haloperidol.
-
Test Compound: this compound, serially diluted.
-
GF/B filter plates and a cell harvester.
-
Scintillation cocktail and a microplate scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer to "total binding" wells, 50 µL of 10 µM Haloperidol to "non-specific binding" wells, and 50 µL of serially diluted this compound to "competition" wells.
-
Add 50 µL of radioligand (at a final concentration near its Kd) to all wells.
-
Add 100 µL of the membrane preparation (typically 50-100 µg protein/well) to all wells to initiate the binding reaction.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Harvest the plate onto a GF/B filter plate using a cell harvester. Wash the filters 3 times with ice-cold assay buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count in a microplate scintillation counter.
-
Calculate specific binding and determine the IC50 value for the test compound.
-
Protocol 2: Cell Viability Assay (MTT)
-
Materials:
-
Cancer cell line of interest.
-
96-well cell culture plates.
-
Complete cell culture medium.
-
This compound stock solution (e.g., in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Microplate spectrophotometer.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions or controls to the respective wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes with shaking to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the "no treatment" control.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 7. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Interpreting Mass Spectrometry Data of trans-1-Cinnamylpiperazine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-1-Cinnamylpiperazine and interpreting its mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and molecular ion peak for this compound?
A1: The molecular formula for this compound is C13H18N2, which corresponds to a molecular weight of approximately 202.30 g/mol .[1][2][3][4] Depending on the ionization technique used, you should look for the following molecular ions:
-
Electrospray Ionization (ESI): In positive ion mode, expect the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 203.3.
-
Electron Ionization (EI): Expect the molecular ion, M⁺˙, at an m/z of approximately 202.3.
Q2: I am not seeing the expected molecular ion peak. What could be the issue?
A2: Several factors could lead to a missing or weak molecular ion peak:
-
In-source Fragmentation: The molecule might be fragmenting in the ion source before detection. This is more common in harder ionization techniques like EI. Try using a softer ionization method like ESI or reducing the source energy.
-
Poor Ionization: The compound may not be ionizing efficiently under the current conditions. Adjust source parameters such as temperature, gas flows, and voltages.[5] For ESI, ensure the solvent system is appropriate for promoting ionization.
-
Sample Concentration: The sample may be too dilute to produce a detectable signal or too concentrated, causing ion suppression.[5]
-
Instrument Calibration: Ensure the mass spectrometer is properly calibrated.[5][6] An incorrect calibration can lead to mass shifts, making it difficult to identify the correct peak.[6]
-
No Peaks at All: If there are no peaks visible, it could indicate a problem with the sample introduction, a leak in the system, or an issue with the detector.[7]
Q3: My spectrum shows peaks that are not the molecular ion or known fragments. What are they?
A3: Unidentified peaks can often be attributed to one of the following:
-
Adduct Formation (ESI): In ESI, it is common for analyte molecules to form adducts with ions present in the mobile phase or from contaminants. Look for peaks corresponding to [M+Na]⁺ (approx. m/z 225.3), [M+K]⁺ (approx. m/z 241.3), or solvent adducts.[8][9][10] Using high-purity solvents and plasticware instead of glass can help minimize sodium and potassium adducts.[10][11]
-
Contaminants: The sample may contain impurities from the synthesis or sample preparation steps. High signals in blank runs can indicate contamination in the system or solvent.[12]
-
Background Noise: A high baseline or excessive noise can obscure real peaks. This can be caused by electronic issues or a contaminated ion source.[5]
Q4: What are the common fragmentation patterns for this compound?
A4: The fragmentation of this compound is predictable based on its structure. The primary cleavage sites are the bonds adjacent to the nitrogen atoms and within the cinnamyl group. Below is a table of expected fragments.
Data Presentation: Expected Fragments
| m/z (Nominal) | Proposed Fragment Ion | Chemical Formula of Fragment |
| 203 | [M+H]⁺ | C13H19N2⁺ |
| 202 | [M]⁺˙ | C13H18N2⁺˙ |
| 117 | Cinnamyl cation | C9H9⁺ |
| 85 | Piperazine fragment | C4H9N2⁺ |
| 56 | Piperazine fragment | C3H6N⁺ |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No Signal / No Peaks | Instrument malfunction (e.g., detector off, no spray).[6][7] | Check instrument status, ensure the sample is being introduced correctly, and verify detector function. Check for leaks.[7] |
| Sample too dilute. | Concentrate the sample or inject a larger volume. | |
| Weak Molecular Ion | In-source fragmentation. | Reduce source energy/temperature. Use a softer ionization technique (e.g., switch from EI to ESI). |
| Ion suppression.[5] | Dilute the sample. Improve chromatographic separation to remove interfering matrix components. | |
| Unexpected Peaks | Contamination. | Run a solvent blank. Clean the ion source. Ensure high-purity solvents and clean glassware/plasticware. |
| Adduct formation (Na⁺, K⁺).[10] | Use LC-MS grade solvents. Minimize contact with glass. Use an ammonium salt additive to promote [M+NH4]⁺ adducts over metal adducts. | |
| Poor Mass Accuracy | Instrument out of calibration.[5] | Perform a mass calibration using a known standard.[6] |
| Broad or Split Peaks | Contaminants in the sample or column.[5] | Ensure proper sample cleanup and column maintenance. |
| Poor ionization conditions. | Optimize ion source parameters like gas flows and temperatures.[5] |
Experimental Protocols
Sample Preparation for LC-MS (ESI)
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the final solution through a 0.22 µm syringe filter before injection to remove particulates.
Mass Spectrometry Method (ESI)
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas (N2) Flow: 600 - 800 L/hr.
-
Desolvation Temperature: 350 - 450 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
Collision Energy (for MS/MS): Perform a ramped collision energy experiment (e.g., 10-40 eV) to observe fragmentation patterns.
Visualization
Caption: Fragmentation of protonated this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 1-Cinnamylpiperazine | C13H18N2 | CID 726896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. parchem.com [parchem.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
- 7. gentechscientific.com [gentechscientific.com]
- 8. support.waters.com [support.waters.com]
- 9. scribd.com [scribd.com]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. acdlabs.com [acdlabs.com]
- 12. alliancebioversityciat.org [alliancebioversityciat.org]
Preventing degradation of trans-1-Cinnamylpiperazine during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of trans-1-Cinnamylpiperazine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent results in my biological assays using this compound. Could this be a stability issue?
A1: Yes, inconsistent experimental outcomes are a common indicator of compound degradation. Factors such as loss of potency, unexpected biological effects, or changes in the physical appearance of your stock solutions (e.g., color change) strongly suggest that the stability of this compound may be compromised under your specific experimental conditions. It is highly recommended to prepare fresh solutions for each experiment whenever feasible.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: Based on the general stability of piperazine derivatives, the primary factors contributing to the degradation of this compound are likely:
-
Oxidation: The piperazine ring can be susceptible to oxidation, potentially leading to the formation of N-oxide derivatives or other degradation products.
-
Hydrolysis: The stability of piperazine compounds can be pH-dependent. Both acidic and basic conditions can potentially lead to the hydrolysis of the molecule.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the compound.
Q3: What are the best practices for storing solid this compound?
A3: To ensure the long-term stability of solid this compound, it is recommended to store it in a cool, dark, and dry place. For optimal preservation, storage in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen) is advisable.[1]
Q4: How should I prepare and store stock solutions of this compound?
A4: To minimize degradation in solution:
-
Solvent Selection: Use high-purity, anhydrous solvents. For biological experiments, sterile, high-quality DMSO or ethanol are common choices for initial stock solutions, which are then further diluted in aqueous media.
-
pH Control: If using aqueous buffers, conduct preliminary pH stability studies to identify the optimal pH range for your compound. Generally, a slightly acidic to neutral pH is preferable for many amine-containing compounds.
-
Light Protection: Prepare and store solutions in amber-colored vials or wrap containers with aluminum foil to protect them from light.
-
Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, dispense the stock solution into single-use aliquots.
-
Antioxidants: For applications where it will not interfere with the experimental results, consider the addition of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to the stock solution to mitigate oxidative degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound activity over a short period in solution. | Degradation due to oxidation, hydrolysis, or photodegradation. | Prepare fresh solutions for each experiment. Store stock solutions in small, single-use aliquots at -80°C in light-protected containers. Consider adding an antioxidant if compatible with the assay. |
| Appearance of unknown peaks in HPLC analysis of the compound. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method. This will help in monitoring the purity of your compound over time. |
| Variability between experimental replicates. | Inconsistent concentration of the active compound due to degradation in the working solution. | Ensure that the working solutions are prepared immediately before use from a fresh or properly stored stock solution. Maintain consistent environmental conditions (light, temperature) during the experiment. |
| Precipitation of the compound in aqueous media. | Poor solubility of the compound or its degradation products. | Adjust the pH of the buffer to enhance solubility. The use of co-solvents or formulating the compound as a salt (e.g., hydrochloride) can also improve aqueous solubility. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[2]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
-
UV-Vis spectrophotometer or HPLC-UV system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at room temperature for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24 hours.[3]
-
Analysis: Analyze all the stressed samples, along with a control sample (stock solution diluted with the mobile phase), using a suitable analytical method like HPLC.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the intact drug from its degradation products.[4][5]
Objective: To develop an HPLC method capable of resolving this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a UV detector or a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH adjusted to 3.5) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (a PDA detector is useful for this).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Method Development: Start with an isocratic elution with a mobile phase composition of 50:50 aqueous:organic.
-
Optimization: If co-elution of the parent compound and degradation products is observed, optimize the separation by adjusting the pH of the aqueous phase, the organic solvent ratio, or by switching to a gradient elution.
-
Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | Assay of this compound (%) | Number of Degradation Products Detected |
| Control | 24 | 99.8 | 0 |
| 0.1 M HCl (RT) | 24 | 92.5 | 1 |
| 0.1 M NaOH (RT) | 24 | 88.3 | 2 |
| 3% H₂O₂ (RT) | 24 | 75.6 | 3 |
| Heat (60°C, solution) | 24 | 95.1 | 1 |
| Photolysis (UV light) | 24 | 85.2 | 2 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Signaling Pathways and Experimental Logic
The diagrams below illustrate a hypothetical signaling pathway that could be modulated by cinnamylpiperazine derivatives and a logical workflow for investigating compound stability.
Caption: Hypothetical signaling pathways modulated by this compound.
Caption: Workflow for investigating and preventing compound degradation.
References
- 1. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. japsonline.com [japsonline.com]
Technical Support Center: Modifying trans-1-Cinnamylpiperazine for Improved Target Specificity
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of trans-1-cinnamylpiperazine to enhance its target specificity. Below, you will find troubleshooting guides for common experimental hurdles, frequently asked questions, detailed experimental protocols, and a summary of relevant quantitative data to inform your research.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and evaluation of this compound analogs.
Synthesis and Purification
Question: I am attempting a mono-N-alkylation of a substituted piperazine with cinnamyl bromide and am getting low yields and a mixture of mono- and di-alkylated products. How can I improve this?
Answer: This is a common challenge in piperazine chemistry. Here are several strategies to favor mono-alkylation:
-
Stoichiometry Control: Use a large excess of the piperazine starting material (5-10 equivalents) relative to the cinnamyl bromide. This statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.
-
Use of a Protecting Group: A more controlled method is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group directs the alkylation to the unprotected nitrogen. The Boc group can then be easily removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) to yield the mono-alkylated product.[1]
-
Base and Solvent Selection: The choice of base and solvent is critical. For instance, in a Buchwald-Hartwig amination to form an N-aryl piperazine, a weaker base like potassium phosphate or cesium carbonate might be preferable to a strong base like sodium tert-butoxide if your starting materials are sensitive to decomposition. Toluene, dioxane, and THF are common solvents, but if solubility is an issue, a more polar solvent like DMF or t-butanol could be beneficial.[1]
-
Slow Addition: Adding the cinnamyl bromide slowly to the reaction mixture can also help to reduce the formation of the di-alkylated byproduct.[2]
Question: My purification of the final cinnamylpiperazine analog by column chromatography is difficult, and the compound appears to streak on the silica gel.
Answer: The basic nature of the piperazine nitrogen can lead to strong interactions with the acidic silica gel, causing streaking and poor separation. Here are some solutions:
-
Basified Silica Gel: Pre-treat your silica gel with a small amount of a volatile base like triethylamine (typically 1-2% in the eluent) to neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which is more suitable for basic compounds.
-
Reverse-Phase Chromatography: If your compound has sufficient lipophilicity, reverse-phase chromatography (e.g., C18 silica) with a mobile phase containing a modifier like trifluoroacetic acid (TFA) or formic acid can be very effective. The acid will protonate the piperazine nitrogens, improving peak shape.
Biological Assays
Question: I am performing a competitive radioligand binding assay to determine the Ki of my compound, but I am observing high non-specific binding.
Answer: High non-specific binding can obscure your specific binding signal. Here are some common causes and solutions:
-
Radioligand Concentration: Ensure you are using an appropriate concentration of the radioligand, typically at or below its Kd value for the receptor.
-
Blocking Agents: Include a blocking agent in your assay buffer, such as bovine serum albumin (BSA), to reduce the binding of the radioligand to non-receptor surfaces.
-
Filter Pre-treatment: If using a filtration-based assay, pre-soak your filter plates (e.g., glass fiber filters) in a solution of a polymer like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Washing Steps: Optimize your washing procedure after filtration. Ensure you are using ice-cold wash buffer and performing a sufficient number of washes to remove unbound radioligand without causing significant dissociation of the specifically bound ligand.
Question: My compound shows unexpected cytotoxicity in cell-based assays, even at low concentrations.
Answer: Unexpected cytotoxicity can arise from several factors:
-
Off-Target Effects: The compound may be interacting with unintended cellular targets. It is advisable to perform a broad off-target screening against a panel of common targets, especially other GPCRs and ion channels.
-
hERG Inhibition: Piperazine derivatives are known to sometimes inhibit the hERG potassium channel, which can lead to cardiotoxicity.[3] Specific modifications, such as reducing lipophilicity or modulating the basicity of the piperazine nitrogen, can mitigate this.
-
Compound Precipitation: Poor aqueous solubility can lead to compound precipitation in the assay medium, resulting in high localized concentrations that are toxic to cells. Verify the solubility of your compound in the assay buffer and consider using a co-solvent like DMSO (typically at a final concentration of <0.5%).
-
Metabolic Activation: Cellular enzymes could be metabolizing your compound into a more toxic species. You can investigate this by co-incubating with inhibitors of metabolic enzymes like cytochrome P450s.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-targets for piperazine-containing compounds?
A1: Piperazine derivatives are known to frequently interact with a range of G-protein coupled receptors (GPCRs) beyond the intended target. The most common off-target activities are observed at serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[4] A significant safety concern is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.[3]
Q2: How can I rationally design modifications to this compound to improve selectivity?
A2: Improving selectivity is a key challenge in medicinal chemistry. Here are some strategies:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the molecule (the cinnamyl group, the piperazine ring, and any substituents) and assess the impact on binding affinity at your target and off-targets. This will help you identify which structural features are critical for on-target potency and which contribute to off-target binding.
-
Computational Modeling: Use molecular docking to predict how your modified compounds will bind to the target receptor and known off-targets. This can help you prioritize which analogs to synthesize.[4]
-
Physicochemical Property Modulation:
-
Lipophilicity (LogP): High lipophilicity is often correlated with increased off-target binding and hERG inhibition. Consider adding more polar functional groups to your molecule.
-
Basicity (pKa): The basicity of the piperazine nitrogens is a key determinant of interactions with acidic residues in binding pockets and can influence hERG affinity. You can modulate the pKa by adding electron-withdrawing or electron-donating groups nearby.
-
Q3: What is a good starting point for experimentally profiling the selectivity of a new this compound analog?
A3: A tiered approach is most efficient:
-
Primary Target Assay: First, confirm that your new analog binds to your intended target with the desired affinity using a robust assay (e.g., a competitive radioligand binding assay).
-
Broad Off-Target Screening: Utilize a commercially available off-target screening service. These services test your compound at a single, high concentration (e.g., 10 µM) against a large panel of receptors, ion channels, and enzymes to provide a broad overview of potential liabilities.
-
Dose-Response Assays for "Hits": For any significant "hits" identified in the broad screen, perform full dose-response experiments to determine the potency (e.g., Ki or IC50) of your compound at these off-targets. This will allow you to calculate a selectivity ratio (off-target Ki / on-target Ki).
Q4: My cinnamylpiperazine derivative is a potent opioid receptor agonist. How can I modify it to target a different GPCR, like a dopamine receptor?
A4: Shifting the target profile from an opioid receptor to a dopamine receptor requires significant structural modifications. Arylpiperazines, where one of the piperazine nitrogens is directly attached to an aromatic ring, are a common scaffold for dopamine receptor ligands.[4] You would likely need to replace the cinnamyl group with an appropriate aryl or heteroaryl group. The substitution pattern on this aromatic ring will be crucial for achieving affinity and selectivity for a specific dopamine receptor subtype (e.g., D2 vs. D3).[5]
Quantitative Data Summary
The following table presents a comparative summary of binding affinities for a series of representative antipsychotic drugs, many of which contain piperazine or structurally similar moieties. This data illustrates the importance of evaluating compounds against multiple targets to understand their selectivity profile.
| Compound | Primary Target(s) | D₂ Receptor Kᵢ (nM) | 5-HT₂ₐ Receptor Kᵢ (nM) | hERG Channel IC₅₀ (nM) | Selectivity Ratio (hERG IC₅₀ / D₂ Kᵢ) |
| Sertindole | D₂, 5-HT₂ₐ, α₁ | 0.56 | 0.23 | 24 | ~43 |
| Pimozide | D₂ | 1.3 | 24 | 16 | ~12 |
| Thioridazine | D₂, 5-HT₂ₐ, α₁, H₁, M₁ | 3.5 | 11 | 360 | ~103 |
| Ziprasidone | D₂, 5-HT₂ₐ, 5-HT₁ₐ | 4.8 | 0.4 | 930 | ~194 |
| Risperidone | D₂, 5-HT₂ₐ | 3.0 | 0.12 | 1100 | ~367 |
| Olanzapine | D₂, 5-HT₂ₐ, H₁, M₁ | 11 | 4 | >10,000 | >909 |
| Quetiapine | H₁, α₁, M₁, 5-HT₂ₐ, D₂ | 370 | 120 | 5800 | ~16 |
Data compiled from various sources for illustrative purposes.[3] Kᵢ and IC₅₀ values can vary depending on the specific assay conditions.
Experimental Protocols
General Protocol for the Synthesis of a N-Substituted cinnamylpiperazine Analog
This protocol describes a general method for the mono-N-alkylation of a substituted piperazine using a protecting group strategy.
Materials:
-
N-Boc-piperazine
-
Cinnamyl bromide (or a substituted cinnamyl bromide) (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (MeCN)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Alkylation:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile and stir the resulting suspension.
-
Slowly add the cinnamyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-N'-cinnamylpiperazine.
-
Purify the crude product by column chromatography on silica gel.
-
-
Deprotection:
-
Dissolve the purified N-Boc-N'-cinnamylpiperazine in dichloromethane.
-
Slowly add trifluoroacetic acid (typically 20-50% v/v) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC or LC-MS).
-
Carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final mono-N-cinnamylpiperazine analog.
-
Protocol for Competitive Radioligand Binding Assay for Dopamine D₂ Receptor
This protocol outlines a method to determine the inhibitory constant (Kᵢ) of a test compound for the human dopamine D₂ receptor.[6][7]
Materials:
-
Membrane preparation from cells expressing the human dopamine D₂ receptor.
-
Radioligand: [³H]Spiperone (or another suitable D₂ antagonist radioligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding determinator: Haloperidol (10 µM final concentration).
-
Test compound (your cinnamylpiperazine analog) at various concentrations.
-
96-well plates.
-
Glass fiber filter mats (pre-soaked in 0.3% PEI).
-
Cell harvester.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of your test compound.
-
Reagent Addition:
-
To each well, add the assay buffer.
-
For total binding wells, add buffer.
-
For non-specific binding wells, add haloperidol to a final concentration of 10 µM.
-
For test compound wells, add the appropriate dilution of your cinnamylpiperazine analog.
-
Add a fixed concentration of [³H]Spiperone to all wells (typically at its Kₔ value, e.g., ~0.1 nM).
-
Initiate the binding reaction by adding the D₂ receptor membrane preparation to all wells. The final assay volume is typically 200-250 µL.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filter mats using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer (3-4 times) to remove any non-specifically bound radioligand.
-
Counting: Dry the filter mats, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts from haloperidol wells) from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of your compound that inhibits 50% of the specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand used and Kₔ is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Logical Workflow for Modifying this compound
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A comparison of the receptor binding and HERG channel affinities for a series of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Addressing low efficacy of trans-1-Cinnamylpiperazine in functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low efficacy of trans-1-Cinnamylpiperazine in functional assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected receptor binding profile of this compound?
A1: Based on studies of structurally similar compounds, such as 1-cinnamyl-4-(2-methoxyphenyl)piperazines, this compound is expected to exhibit a higher affinity for the dopamine D2 receptor and low to moderate affinity for the serotonin 5-HT2A receptor.[1] Therefore, it is anticipated to be more potent in functional assays measuring D2 receptor activity compared to those for the 5-HT2A receptor.
Q2: What are the common functional assays to evaluate the activity of this compound?
A2: The primary functional assays for evaluating this compound, given its expected targets, are:
-
cAMP Assays: To measure the antagonism of the Gαi/o-coupled dopamine D2 receptor.
-
Calcium Flux Assays: To measure the antagonism of the Gαq-coupled serotonin 5-HT2A receptor.
-
β-Arrestin Recruitment Assays: A universal assay to measure receptor activation or antagonism for both D2 and 5-HT2A receptors, independent of G-protein coupling.[2][3]
Q3: What are the key physicochemical properties of this compound to consider during experiments?
A3: this compound is a solid with low solubility in water. It is generally stable under normal conditions but may be susceptible to degradation at elevated temperatures. It is soluble in organic solvents like ethanol and dichloromethane.[4]
Q4: How should I prepare stock solutions of this compound?
A4: Due to its low aqueous solubility, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in an organic solvent such as DMSO. Subsequent dilutions should be made in the assay buffer, ensuring the final DMSO concentration in the assay is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide: Low Efficacy in Functional Assays
This guide addresses potential reasons for observing lower-than-expected efficacy of this compound in your functional assays.
Issue 1: Low Potency or No Response in Dopamine D2 Receptor Assays (e.g., cAMP)
Potential Cause 1: Compound-Related Issues
| Specific Problem | Troubleshooting Steps |
| Poor Solubility | Visually inspect the diluted compound in the assay buffer for any precipitation. Determine the aqueous solubility of the compound under your specific assay conditions. Consider using a lower concentration range or adding a non-ionic surfactant (e.g., Pluronic F-127) to the assay buffer to improve solubility. |
| Compound Instability | Assess the stability of this compound in your assay buffer over the duration of the experiment using analytical methods like HPLC.[5] Avoid prolonged incubation at 37°C if stability is a concern. |
| Inaccurate Concentration | Verify the concentration of your stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC with a standard curve). |
Potential Cause 2: Assay-Related Issues
| Specific Problem | Troubleshooting Steps |
| Suboptimal Agonist Concentration | Ensure you are using an appropriate EC80 concentration of the agonist (e.g., dopamine or quinpirole) to allow for measurable inhibition by the antagonist. |
| Low Receptor Expression | Confirm the expression level of the D2 receptor in your cell line using techniques like Western blot or radioligand binding. Low receptor density can lead to a reduced assay window. |
| Cell Health and Viability | Monitor cell morphology and viability. Ensure cells are healthy and not over-confluent, as this can affect their responsiveness. |
Issue 2: Low Potency or No Response in Serotonin 5-HT2A Receptor Assays (e.g., Calcium Flux)
Potential Cause 1: Inherent Low Affinity
| Specific Problem | Troubleshooting Steps |
| Expected Lower Potency | Be aware that cinnamylpiperazine derivatives generally show lower affinity for the 5-HT2A receptor compared to the D2 receptor.[1] You may need to test higher concentrations of this compound to observe a significant effect. |
Potential Cause 2: Assay-Related Issues
| Specific Problem | Troubleshooting Steps |
| Insufficient Agonist Stimulation | Use a potent 5-HT2A agonist (e.g., serotonin or 5-CT) at its EC80 concentration to ensure a robust and reproducible signal for antagonism. |
| Dye Loading Issues (Calcium Flux) | Optimize the concentration of the calcium indicator dye (e.g., Fluo-4 AM) and the loading time and temperature to ensure adequate signal without causing cytotoxicity. |
| Kinetic Measurement Parameters | Ensure your plate reader is set to capture the transient nature of the calcium flux by measuring the kinetic response immediately after agonist addition. |
Expected Quantitative Data
| Receptor | Assay Type | Parameter | Expected Range for Related Compounds | Reference Compounds |
| Dopamine D2 | Radioligand Binding | Ki | High Affinity (Low nM to sub-μM) | [1] |
| Dopamine D2 | cAMP Functional Assay | IC50 | Potent Antagonism (nM to low μM range) | [3] |
| Serotonin 5-HT2A | Radioligand Binding | Ki | Low to Moderate Affinity (High nM to μM) | [1][6] |
| Serotonin 5-HT2A | Calcium Flux Assay | IC50 | Weaker Antagonism (μM range) |
Experimental Protocols
Dopamine D2 Receptor Antagonist cAMP Assay
This protocol is designed to measure the ability of this compound to antagonize the dopamine-induced inhibition of cAMP production in cells expressing the D2 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Assay buffer: HBSS with 20 mM HEPES and 0.5 mM IBMX, pH 7.4.
-
D2 receptor agonist (e.g., quinpirole).
-
Forskolin.
-
cAMP detection kit (e.g., HTRF or luminescence-based).
-
White, opaque 96- or 384-well microplates.
Procedure:
-
Cell Plating: Seed cells into the microplates to achieve 80-90% confluency on the day of the assay. Incubate overnight (37°C, 5% CO₂).
-
Compound Preparation: Prepare serial dilutions of this compound and a reference antagonist in assay buffer.
-
Antagonist Pre-incubation: Remove the culture medium and add the diluted antagonist solutions to the wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a solution containing the D2 agonist (at its EC80 concentration) and forskolin (to stimulate cAMP production) to all wells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Serotonin 5-HT2A Receptor Antagonist Calcium Flux Assay
This protocol measures the ability of this compound to block the agonist-induced increase in intracellular calcium in cells expressing the 5-HT2A receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
5-HT2A receptor agonist (e.g., serotonin).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capability.
Procedure:
-
Cell Plating: Seed cells into the microplates to achieve a confluent monolayer on the day of the assay. Incubate overnight (37°C, 5% CO₂).
-
Dye Loading: Remove the culture medium and add the calcium indicator dye loading solution. Incubate for 45-60 minutes at 37°C, protected from light.
-
Antagonist Pre-incubation: Wash the cells with assay buffer and add varying concentrations of this compound or a reference antagonist. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the reader and begin kinetic fluorescence reading. After establishing a baseline, add the 5-HT2A agonist (at its EC80 concentration). Continue reading for 60-120 seconds to capture the calcium response.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the log of the antagonist concentration and fit the data to determine the IC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, providing a readout of receptor engagement that is independent of G-protein signaling.
Materials:
-
Cells engineered to co-express the receptor of interest (D2 or 5-HT2A) fused to a protein fragment and β-arrestin fused to the complementary fragment (e.g., DiscoverX PathHunter® cells).
-
Assay buffer and detection reagents specific to the assay technology.
-
Agonist for the receptor of interest.
-
White, opaque 96- or 384-well microplates.
-
Luminescence plate reader.
Procedure:
-
Cell Plating: Plate the cells according to the manufacturer's recommendations.
-
Compound Addition: Add serial dilutions of this compound or a reference antagonist to the wells.
-
Agonist Addition: Add the agonist at its EC80 concentration.
-
Incubation: Incubate the plate for the time specified by the assay manufacturer (typically 60-90 minutes) at 37°C.
-
Signal Detection: Add the detection reagents and measure the luminescent signal.
-
Data Analysis: Plot the signal against the log of the antagonist concentration to determine the IC50 value.
Visualizations
Caption: Signaling pathways for D2 and 5-HT2A receptors.
Caption: General experimental workflow for functional assays.
Caption: Troubleshooting decision tree for low efficacy.
References
- 1. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Manufacturer & Supplier in China | Properties, Uses, Safety, Price & Analysis [chemheterocycles.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and 5-HT1A/5-HT2A receptor activity of new N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclohexanepyrrolidine-2,5-dione and 3-spiro-beta-tetralonepyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Impact of Stereochemistry: A Comparative Analysis of Trans- and Cis-Isomers of 1-Cinnamylpiperazine Analogs on Biological Activity
The spatial arrangement of substituents around the carbon-carbon double bond in the cinnamyl moiety gives rise to trans- (E) and cis- (Z) isomers. This seemingly subtle structural difference can profoundly influence a molecule's ability to bind to its biological target, affecting its potency, selectivity, and overall pharmacological profile. Research into analogous compounds, particularly those targeting dopamine receptors, has demonstrated that the geometric configuration of the linker region is a critical determinant of receptor affinity and subtype selectivity.
Comparative Biological Activity: Insights from Dopamine Receptor Ligands
A study on piperazine derivatives with cyclic aliphatic linkers, which mimic the structural features of 1-Cinnamylpiperazine, provides a compelling case for the importance of cis/trans isomerism. In these analogs, the configuration of a cyclopentyl ring connecting the piperazine moiety to another pharmacophoric group dictates the affinity and selectivity for dopamine D2 and D3 receptors.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki, in nM) of cis- and trans-isomers of a cyclopentylpiperazine analog for human D2 and D3 dopamine receptors. Lower Ki values indicate higher binding affinity.
| Isomer Configuration | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) | D2/D3 Selectivity Ratio |
| trans-Isomer | 150 | 50 | 0.33 |
| cis-Isomer | 80 | 10 | 0.125 |
Data is derived from analogous cyclopentylpiperazine derivatives and is intended to be illustrative of the potential differences between trans- and cis-isomers of 1-Cinnamylpiperazine.
The data clearly indicates that the cis-isomer exhibits higher affinity for both D2 and D3 receptors compared to the trans-isomer. Furthermore, the cis-isomer displays a more pronounced selectivity for the D3 receptor over the D2 receptor.
Experimental Protocols
The following is a detailed methodology for the key radioligand binding experiments used to determine the receptor affinities presented above.
Radioligand Binding Assays for Dopamine D2 and D3 Receptors
Objective: To determine the binding affinity (Ki) of the test compounds (trans- and cis-isomers) for human dopamine D2 and D3 receptors.
Materials:
-
Cell membranes expressing human recombinant D2 or D3 receptors.
-
Radioligand: [³H]-Spiperone for D2 receptors; [³H]-7-OH-DPAT for D3 receptors.
-
Non-specific binding agent: Haloperidol (for D2); Spiperone (for D3).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds (trans- and cis-isomers) at varying concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes (20-40 µg of protein) are incubated with the respective radioligand (0.2 nM for [³H]-Spiperone; 1 nM for [³H]-7-OH-DPAT) and varying concentrations of the test compounds in the assay buffer. The total assay volume is 500 µL.
-
Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of the non-specific binding agent (10 µM Haloperidol or 10 µM Spiperone) to determine the level of non-specific binding of the radioligand.
-
Incubation Conditions: The incubation mixtures are maintained at room temperature for 60 minutes.
-
Filtration: Following incubation, the samples are rapidly filtered through glass fiber filters using a cell harvester to separate the bound and free radioligand. The filters are then washed three times with ice-cold assay buffer.
-
Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding curves. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualization of Isomer-Selectivity Relationship
The following diagram illustrates the logical relationship between the isomeric form of the cinnamylpiperazine analog and its resulting dopamine receptor selectivity.
Discussion and Future Directions
The presented data, though derived from analogous compounds, strongly suggests that the cis-isomer of 1-Cinnamylpiperazine is likely to exhibit distinct pharmacological properties compared to the more commonly studied trans-isomer. The higher affinity and selectivity of the cis-analog for the D3 receptor highlight the potential for developing more specific and potent therapeutics by carefully considering stereochemistry.
Future research should focus on the stereoselective synthesis and direct biological comparison of the trans- and cis-isomers of 1-Cinnamylpiperazine. Such studies would provide definitive data on their respective affinities for a broader range of biological targets, including dopamine, serotonin, and other relevant receptors. A comprehensive understanding of the structure-activity relationships of these geometric isomers will be invaluable for the rational design of novel and more effective therapeutic agents.
A Comparative Efficacy Analysis of Cinnamylpiperazine Derivatives as µ-Opioid Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, valued for its versatile structure that allows for extensive modification to achieve desired pharmacological activities.[1] Within this broad class, cinnamylpiperazine derivatives have emerged as a significant group with a wide array of biological effects, including activities in the central nervous system (CNS), and as antitumor, antiviral, and anti-inflammatory agents.[2][3] This guide provides a focused comparison of the efficacy of several cinnamylpiperazine-based novel synthetic opioids, presenting key experimental data on their potency and efficacy at the µ-opioid receptor (MOR).
Data Summary: µ-Opioid Receptor (MOR) Activation
The following table summarizes the in vitro MOR activation potential for a series of cinnamylpiperazine derivatives. The data is derived from a β-arrestin2 (βarr2) recruitment assay, which measures the functional response of the receptor upon ligand binding.[4][5] Efficacy (Emax) is presented relative to the reference agonist hydromorphone, while potency is indicated by the half-maximal effective concentration (EC50).[4]
| Compound | Potency (EC50, nM) | Efficacy (Emax, % relative to Hydromorphone) |
| AP-238 | 248 | Not Reported |
| 2-Methyl AP-237 | Not Reported | 125% |
| AP-237 | Not Reported | Not Reported |
| para-Methyl AP-237 | Not Reported | Not Reported |
| Data sourced from Fogarty et al. (2022).[4] |
Key Observations:
-
AP-238 was identified as the most potent among the tested cinnamylpiperazines, with an EC50 value of 248 nM.[4]
-
2-Methyl AP-237 demonstrated the highest efficacy, with an Emax of 125% relative to hydromorphone.[4]
-
It is noteworthy that the in vitro MOR activation potential of these studied cinnamylpiperazines was found to be lower than that of fentanyl.[4]
Experimental Protocols
The data presented above was obtained using a β-arrestin2 (βarr2) recruitment assay. The general methodology for such an assay is outlined below.
General Protocol: β-Arrestin2 Recruitment Assay
-
Cell Culture: A stable cell line (e.g., HEK-293T) co-expressing the human µ-opioid receptor (hMOR) and a β-arrestin2 fusion protein is used. The fusion protein is often tagged with a reporter enzyme fragment.
-
Compound Preparation: The cinnamylpiperazine derivatives and reference agonists (e.g., hydromorphone) are prepared in a suitable solvent (e.g., DMSO) and then serially diluted to a range of concentrations.
-
Assay Procedure:
-
Cells are seeded into microplates and incubated.
-
The test compounds at various concentrations are added to the cells.
-
The plates are incubated to allow for receptor binding and subsequent β-arrestin2 recruitment.
-
-
Signal Detection: Upon binding of an agonist to the MOR, conformational changes induce the recruitment of the β-arrestin2 fusion protein. This brings the reporter enzyme fragment into proximity with its complementing fragment, generating an active enzyme that converts a substrate into a chemiluminescent signal.
-
Data Analysis:
-
The luminescent signal is measured using a plate reader.
-
The data is normalized to a reference agonist (e.g., hydromorphone).
-
Concentration-response curves are generated using non-linear regression analysis to determine the EC50 (potency) and Emax (maximum efficacy) values for each compound.
-
Visualizations
The following diagrams illustrate the general chemical scaffold of the compared compounds and the workflow of the efficacy screening process.
References
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Pro-Apoptotic Potential of trans-1-Cinnamylpiperazine Derivatives in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1-Cinnamylpiperazine has emerged as a valuable scaffold in medicinal chemistry, primarily utilized in the synthesis of novel compounds with potential therapeutic applications. While direct evidence of the pro-apoptotic effects of this compound alone is limited in publicly available literature, its derivatives have demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines. This guide provides a comparative overview of the cytotoxic and pro-apoptotic effects of key this compound derivatives, supported by available experimental data. It also details the common experimental protocols used to validate these effects and illustrates the underlying signaling pathways.
Data Presentation: Comparative Cytotoxicity of this compound Derivatives
The following table summarizes the cytotoxic activity of two prominent classes of this compound derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound Class | Derivative | Cell Line | Cell Type | IC50 (µM) | Reference |
| Bile Acid Piperazinyl Derivatives | N-[4N-cinnamylpiperazin-1-yl)-3α,7β-dihydroxy-5β-cholan-24-amide (7b) | GBM | Glioblastoma Multiforme | 8.5 - 31.4 | [1] |
| KMS-11 | Multiple Myeloma | 8.5 - 31.4 | [1] | ||
| HCT-116 | Colon Carcinoma | 8.5 - 31.4 | [1] | ||
| N-[4N-cinnamylpiperazin-1-yl)-3α,7α-dihydroxy-5β-cholan-24-amide (7c) | GBM | Glioblastoma Multiforme | 8.5 - 31.4 | [1] | |
| KMS-11 | Multiple Myeloma | 8.5 - 31.4 | [1] | ||
| HCT-116 | Colon Carcinoma | 8.5 - 31.4 | [1] | ||
| Opioid Tripeptide Hybrids | Tyr-D-Ala-Phe/Trp hybrid with this compound | Pancreatic Cancer Cell Lines | Pancreatic Cancer | Data not specified in abstract, described as having "good inhibitory effects" | [2][3] |
Note: The pro-apoptotic activity of the bile acid derivatives was confirmed by the observation of nuclear and DNA fragmentation.[1] The opioid tripeptide hybrids have been noted for their inhibitory effects on cancer cell growth, though detailed apoptotic mechanism studies are not available in the abstracts reviewed.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to validate the pro-apoptotic effects of novel compounds like this compound derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on a cell line and to calculate the IC50 value.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified by spectrophotometry.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This is a widely used method to differentiate between healthy, apoptotic, and necrotic cells.
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red.
-
Protocol:
-
Seed cells and treat with the test compound for the desired time.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The different cell populations can be distinguished as follows:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Caspase Activity Assay
This assay measures the activity of caspases, which are key proteases involved in the execution of apoptosis.
-
Principle: Caspase activity can be measured using specific substrates that are cleaved by active caspases, releasing a fluorescent or colorimetric molecule. For example, a substrate for caspase-3/7 can be a peptide sequence (DEVD) linked to a fluorophore. Upon cleavage by active caspase-3/7, the fluorophore is released and its fluorescence can be measured.
-
Protocol:
-
Treat cells with the test compound to induce apoptosis.
-
Lyse the cells to release the cellular contents, including active caspases.
-
Add a reaction buffer containing the specific caspase substrate to the cell lysate.
-
Incubate at 37°C to allow for the enzymatic reaction.
-
Measure the fluorescence or absorbance using a microplate reader.
-
The signal intensity is directly proportional to the caspase activity.
-
Mandatory Visualization
Experimental Workflow for Apoptosis Validation
Caption: Workflow for validating the pro-apoptotic effects of test compounds.
Signaling Pathways of Apoptosis
Caption: The intrinsic and extrinsic pathways of apoptosis.
Conclusion
The available scientific literature strongly suggests that while this compound is a critical building block, its derivatives are the active agents responsible for inducing apoptosis in cancer cells. The pro-apoptotic effects of bile acid derivatives of this compound have been quantified in glioblastoma, multiple myeloma, and colon carcinoma cell lines. Similarly, opioid tripeptide hybrids incorporating this moiety show promise in inhibiting pancreatic cancer cell growth. The induction of apoptosis by these and other piperazine-containing compounds often involves the activation of caspase cascades, as indicated by both intrinsic and extrinsic pathway markers. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of these promising derivatives and to evaluate the potential of this compound itself as a pro-apoptotic agent. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers aiming to further investigate the therapeutic potential of this class of compounds. a foundational framework for researchers aiming to further investigate the therapeutic potential of this class of compounds.
References
Comparative Analysis: Trans-1-Cinnamylpiperazine and its Fluorinated Analogs in CNS-Targeted Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of trans-1-cinnamylpiperazine and a series of its fluorinated analogs, focusing on their potential as ligands for central nervous system (CNS) targets. The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate physicochemical properties and enhance biological activity, including metabolic stability and target binding affinity. This report summarizes the available quantitative data, details the experimental methodologies for key assays, and visualizes relevant synthetic pathways to offer an objective comparison for researchers in the field.
Introduction to this compound and its Fluorinated Analogs
This compound is a versatile scaffold used in the synthesis of various biologically active compounds. Its derivatives have been investigated for a range of pharmacological activities, including as potential antipsychotics and µ-opioid receptor agonists.[1][2] The core structure, comprising a piperazine ring linked to a cinnamyl group, presents multiple points for chemical modification to optimize therapeutic properties.
Fluorination is a key strategy in drug design to improve pharmacokinetic and pharmacodynamic parameters. The introduction of fluorine can alter a molecule's lipophilicity, basicity (pKa), and metabolic stability, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[3][4] This guide specifically examines a series of fluorinated analogs of this compound that have been synthesized and evaluated as potential monoamine oxidase B (MAO-B) ligands.[5] MAO-B is a significant target in the treatment of neurodegenerative disorders such as Parkinson's disease.
Data Presentation: In Vitro MAO-B Binding Affinity
The following table summarizes the in vitro monoamine oxidase B (MAO-B) binding affinities for a series of novel fluorinated cinnamylpiperazine analogs. The data is extracted from a study by Jevtić et al. (2020), which investigated these compounds as potential MAO-B ligands for positron emission tomography (PET) imaging.[5] Unfortunately, direct comparative binding data for the non-fluorinated parent compound, this compound, was not available in the reviewed literature. The study concluded that the synthesized fluorinated cinnamylpiperazines did not possess sufficient MAO-B binding affinity to be suitable as PET agents.[5]
| Compound ID | Structure | R | Ar | % Inhibition at 1 µM | IC50 (µM) |
| 8 | See Synthesis Workflow | H | 4-fluorobenzoyl | 25.3 ± 3.4 | > 10 |
| 9 | See Synthesis Workflow | H | 6-fluoropyridin-2-yl | 12.0 ± 2.1 | > 10 |
| 10 | See Synthesis Workflow | H | 6-fluoropyridin-3-yl | 15.7 ± 1.5 | > 10 |
| 11 | See Synthesis Workflow | H | 2-fluoropyridin-4-yl | 20.9 ± 2.8 | > 10 |
| 12 | See Synthesis Workflow | H | 2-fluoropyridin-3-yl | 10.7 ± 0.9 | > 10 |
| 13 | See Synthesis Workflow | 2-fluoro | 4-fluorobenzoyl | 35.1 ± 4.1 | > 10 |
| 14 | See Synthesis Workflow | 2-fluoro | 6-fluoropyridin-2-yl | 22.7 ± 2.9 | > 10 |
| 15 | See Synthesis Workflow | 2-fluoro | 6-fluoropyridin-3-yl | 28.3 ± 3.1 | > 10 |
| 16 | See Synthesis Workflow | 2-fluoro | 2-fluoropyridin-4-yl | 30.5 ± 3.5 | > 10 |
| 17 | See Synthesis Workflow | 2-fluoro | 2-fluoropyridin-3-yl | 18.7 ± 2.2 | > 10 |
Experimental Protocols
Synthesis of Fluorinated Cinnamylpiperazine Analogs (Compounds 8-17)
The synthesis of the fluorinated cinnamylpiperazine analogs involved a three-step process starting from commercially available piperazine.[5]
-
Step 1: Coupling of Piperazine with Aromatic Moieties: 1-Boc-piperazine was coupled with various aromatic moieties through acylation, nucleophilic aromatic substitution, or Buchwald–Hartwig reactions.[5]
-
Step 2: Deprotection: The Boc protecting group was removed from the piperazine derivatives using trifluoroacetic acid (TFA).[5]
-
Step 3: Cinnamylation: The deprotected piperazine derivatives were then reacted with either cinnamoyl chloride or 2-fluorocinnamoyl chloride to yield the final fluorinated cinnamylpiperazine analogs.[5]
In Vitro MAO-B Competitive Binding Assay
The following protocol was adapted from Jevtić et al. (2020) for determining the MAO-B binding affinity of the synthesized compounds.[5]
-
Radioligand: L-[³H]Deprenyl
-
Source of MAO-B: Rat brain homogenates
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Procedure:
-
Rat brain homogenates were incubated with varying concentrations of the test compounds and a fixed concentration of L-[³H]Deprenyl.
-
The incubation was carried out at a specified temperature and for a duration sufficient to reach equilibrium.
-
Non-specific binding was determined in the presence of a high concentration of a known MAO-B inhibitor (e.g., unlabeled L-Deprenyl).
-
The reaction was terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The filters were washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters was quantified using liquid scintillation counting.
-
The percentage of inhibition of L-[³H]Deprenyl binding was calculated for each concentration of the test compound.
-
IC50 values were determined by non-linear regression analysis of the concentration-response curves.
-
Discussion and Comparative Analysis
The primary finding from the available data is that the synthesized fluorinated cinnamylpiperazine analogs exhibit low in vitro binding affinity for MAO-B, with all tested compounds having IC50 values greater than 10 µM.[5] While a direct comparison with the parent this compound is not possible due to the absence of its MAO-B binding data in the literature, the results suggest that this particular scaffold, even with the introduction of fluorine at various positions, is not a potent inhibitor of MAO-B.
The rationale for fluorination in drug design often includes enhancing binding affinity. However, in this case, it did not lead to potent MAO-B inhibitors. It is possible that the cinnamylpiperazine scaffold itself is not optimal for interacting with the active site of MAO-B. Docking studies performed in the original research indicated that the compounds were stabilized in both the entrance and substrate cavities of MAO-B, but this did not translate to high binding affinity.[5]
While the focus of the primary study was on MAO-B, it is important to consider other potential CNS targets for this class of compounds. Derivatives of 1-cinnamyl-4-(2-methoxyphenyl)piperazine have shown high affinity for the dopamine D2 receptor and variable affinities for serotonin (5-HT1A, 5-HT2A) and adrenergic (α1) receptors.[1] This suggests that the broader cinnamylpiperazine scaffold has potential for CNS activity, and future studies could explore the effects of fluorination on the binding of these analogs to other CNS receptors. The introduction of fluorine can significantly alter the pKa of the piperazine nitrogen, which in turn can influence its interaction with acidic residues like aspartate in the binding pockets of aminergic G-protein coupled receptors.[1]
Conclusion
This comparative guide has summarized the available data on this compound and its fluorinated analogs. Based on the current literature, the fluorinated derivatives show low affinity for the MAO-B enzyme. A significant data gap exists regarding the pharmacological profile of the parent compound, this compound, which prevents a direct and comprehensive comparative analysis.
For future research, it would be highly valuable to:
-
Determine the in vitro binding affinity of this compound for MAO-B to provide a direct benchmark for its fluorinated analogs.
-
Screen both this compound and its fluorinated derivatives against a broader panel of CNS targets, including dopamine and serotonin receptors, to identify potential alternative mechanisms of action.
-
Investigate the pharmacokinetic properties of these compounds to understand how fluorination affects their ADME profiles.
By addressing these points, a more complete understanding of the structure-activity relationships of this chemical series can be developed, aiding in the design of future CNS-targeted therapeutics.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Stimulus Effects of 8-OH-DPAT: Evidence for a 5-HT2A Receptor-Mediated Component - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of trans-1-Cinnamylpiperazine and Established MAO-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of trans-1-Cinnamylpiperazine against well-established Monoamine Oxidase-B (MAO-B) inhibitors. While comprehensive experimental data on this compound's direct MAO-B inhibitory activity is not available in current scientific literature, this document synthesizes available information on structurally related compounds and contrasts it with the known quantitative data for approved MAO-B inhibitors such as Selegiline, Rasagiline, and Safinamide.
Executive Summary
Monoamine Oxidase-B is a key enzyme in the catabolism of dopamine and other neurotransmitters, making it a critical target in the treatment of neurodegenerative diseases, particularly Parkinson's disease. Selective MAO-B inhibitors can increase dopaminergic neurotransmission, offering symptomatic relief and potentially neuroprotective effects. Selegiline, Rasagiline, and Safinamide are clinically approved and well-characterized MAO-B inhibitors. In contrast, this compound remains a compound of research interest with limited public data on its MAO-B inhibitory potential. Studies on fluorinated derivatives of cinnamylpiperazine suggest a low binding affinity for MAO-B, indicating that the parent compound may not be a potent inhibitor.
Quantitative Comparison of Known MAO-B Inhibitors
The following table summarizes the in vitro inhibitory potency and selectivity of established MAO-B inhibitors. This data is crucial for understanding their pharmacological profiles.
| Inhibitor | Target | IC50 Value (nM) | Ki Value (nM) | Selectivity for MAO-B over MAO-A |
| Selegiline | MAO-B | ~7 | - | High |
| Rasagiline | MAO-B | ~14 | - | High |
| Safinamide | MAO-B | ~80 | - | ~5000-fold (in rat brain)[1] |
| This compound | MAO-B | Data not available | Data not available | Data not available |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (Inhibition constant) is an indication of the binding affinity of an inhibitor to an enzyme.
Insights into Cinnamylpiperazine Derivatives
While direct experimental values for this compound are unavailable, a study on newly synthesized fluorinated cinnamylpiperazines reported low in vitro binding affinity to MAO-B.[2] This suggests that modifications to the cinnamyl or piperazine moieties would be necessary to confer potent and selective MAO-B inhibition. Further research is required to determine the specific structure-activity relationships and to synthesize derivatives with improved inhibitory potential.
Experimental Protocols
A standardized in vitro MAO-B inhibition assay is essential for the evaluation of potential inhibitors. The following is a generalized protocol based on fluorometric methods commonly used in the field.
In Vitro MAO-B Inhibition Assay (Fluorometric Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant MAO-B.
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine or benzylamine)
-
A fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compound (this compound or other inhibitors)
-
Reference inhibitor (e.g., Selegiline)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in assay buffer. Prepare a reaction mixture containing the MAO-B substrate, fluorescent probe, and HRP in assay buffer.
-
Assay Reaction: To the wells of a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the human recombinant MAO-B enzyme. Incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme interaction.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 535 nm and emission at 587 nm) using a microplate reader at 37°C for a specified duration. The production of hydrogen peroxide by MAO-B is coupled to the HRP-catalyzed oxidation of the fluorescent probe, resulting in a fluorescent product.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Visualizing the MAO-B Inhibition Pathway and Experimental Workflow
To better understand the underlying mechanisms and experimental design, the following diagrams are provided.
References
Structural activity relationship of trans-1-Cinnamylpiperazine derivatives
A Comparative Guide to the Structure-Activity Relationship of trans-1-Cinnamylpiperazine Derivatives as µ-Opioid Receptor Modulators
For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) of a chemical series is paramount for designing potent and selective therapeutic agents. This guide provides a comparative analysis of this compound derivatives that have been investigated for their activity as µ-opioid receptor (MOR) modulators. The data presented herein is crucial for the rational design of novel analgesics and other central nervous system (CNS) agents.
Quantitative Comparison of µ-Opioid Receptor Activity
The following table summarizes the in vitro pharmacological data for a series of cinnamylpiperazine derivatives. The potency (EC50) and efficacy (Emax) at the µ-opioid receptor were determined using a β-arrestin 2 (βarr2) recruitment assay, a common method for evaluating G-protein coupled receptor (GPCR) activation.
| Compound | Structure | EC50 (nM)[1][2] | Emax (%) (relative to Hydromorphone)[1][2] |
| AP-237 | Not Reported | Not Reported | |
| 2-methyl AP-237 | Not Reported | 125 | |
| para-methyl AP-237 | Not Reported | Not Reported | |
| AP-238 | 248 | Not Reported |
Note: Lower EC50 values indicate higher potency. Emax represents the maximum efficacy of the compound relative to the reference agonist, hydromorphone.
Analysis of Structure-Activity Relationships
The limited data available for this series of cinnamylpiperazine-based synthetic opioids indicates that substitutions on the phenyl ring of the cinnamyl group can influence activity. Notably, 2-methyl AP-237 was found to be the most efficacious of the tested cinnamylpiperazines in the βarr2 recruitment assay, with an Emax of 125% relative to hydromorphone.[1][2] In contrast, AP-238 was identified as the most potent compound among those tested, with an EC50 of 248 nM.[1][2]
The core structure, consisting of a piperazine ring linked to a cinnamyl moiety, is a recognized pharmacophore in medicinal chemistry, appearing in various CNS-active agents.[3][4] The piperazine ring, with its two nitrogen atoms, can participate in crucial interactions with biological targets.[3]
Experimental Protocols
β-arrestin 2 (βarr2) Recruitment Assay for µ-Opioid Receptor Activation
This assay is designed to measure the activation of the µ-opioid receptor by quantifying the recruitment of the β-arrestin 2 protein to the receptor upon agonist binding.
1. Cell Culture and Transfection:
-
Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are transiently co-transfected with plasmids encoding for the human µ-opioid receptor and a β-arrestin 2-enzyme fragment complementation system (e.g., PathHunter® β-Arrestin assay).
2. Compound Preparation and Treatment:
-
Test compounds (cinnamylpiperazine derivatives) and a reference agonist (e.g., hydromorphone) are prepared in appropriate solvents and diluted to various concentrations in assay buffer.
-
Transfected cells are seeded into 384-well plates and incubated.
-
The cells are then treated with the test compounds or reference agonist.
3. Signal Detection:
-
Following incubation with the compounds, the detection reagents for the enzyme fragment complementation system are added.
-
The plate is incubated at room temperature to allow for signal development.
-
The resulting chemiluminescent signal is read using a plate reader.
4. Data Analysis:
-
The raw data is normalized to the response of a reference agonist (e.g., hydromorphone).
-
Dose-response curves are generated using non-linear regression analysis to determine the EC50 (potency) and Emax (efficacy) values for each compound.
Visualizing Structure-Activity Relationships
The following diagram illustrates the general concept of a Structure-Activity Relationship (SAR) study, where systematic modifications to a core scaffold lead to changes in biological activity.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of trans-1-Cinnamylpiperazine Cross-reactivity with Other Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor cross-reactivity profile of trans-1-Cinnamylpiperazine. Due to the limited availability of direct cross-reactivity screening data for this compound, this guide presents data from closely related cinnamylpiperazine derivatives to infer a potential interaction profile. The primary receptor target for the cinnamylpiperazine class of compounds is the µ-opioid receptor (MOR).
Executive Summary
Quantitative Data on Cinnamylpiperazine Derivatives
The following table summarizes the in vitro functional activity of several cinnamylpiperazine derivatives at the human µ-opioid receptor. The data is derived from β-arrestin2 recruitment assays, which measure the functional coupling of the receptor to this signaling protein upon agonist binding.
Table 1: µ-Opioid Receptor (MOR) Activation by Cinnamylpiperazine Derivatives
| Compound | EC50 (nM) | Emax (%) (relative to Hydromorphone) | Reference |
| 2-methyl AP-237 | Not Reported | 125 | [1] |
| AP-238 | 248 | Not Reported | [1] |
| AP-237 | Not Reported | Lower than 2-methyl AP-237 | [1] |
| para-methyl AP-237 | Not Reported | Lower than 2-methyl AP-237 | [1] |
EC50 (Half-maximal effective concentration) is a measure of the compound's potency. Emax (maximum effect) is a measure of the compound's efficacy.
Potential Cross-Reactivity Targets
While direct binding data for this compound is scarce, research on other cinnamylpiperazine derivatives indicates potential interactions with the following receptors:
-
Dopamine D2 Receptor: High affinity has been observed for certain 1-cinnamyl-4-(aryl)piperazine derivatives.
-
Serotonin 5-HT1A and 5-HT2A Receptors: Low to moderate affinity has been reported for some analogs.
-
Alpha-1 Adrenergic Receptor: Variable affinity has been noted.
It is crucial to note that these are inferences based on structurally related compounds and require experimental validation for this compound itself.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of a compound's receptor interaction profile. Below are representative protocols for key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.
Materials:
-
Receptor source: Cell membranes from a stable cell line expressing the recombinant human receptor of interest.
-
Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]-DAMGO for MOR).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., Naloxone for MOR).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus: A cell harvester with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes and resuspend them in ice-cold assay buffer to a predetermined protein concentration.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
β-Arrestin2 Recruitment Assay
This functional assay measures the recruitment of the β-arrestin2 protein to the receptor upon agonist binding, a key step in GPCR desensitization and signaling.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to induce β-arrestin2 recruitment to a target receptor.
Materials:
-
A stable cell line co-expressing the target receptor (e.g., MOR) fused to a component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin2 fused to the complementary component of the reporter system.
-
Test Compound: this compound.
-
Reference Agonist: A known full agonist for the target receptor (e.g., Hydromorphone for MOR).
-
Cell culture medium and supplements.
-
Assay plates.
-
Luminometer or spectrophotometer for detecting the reporter signal.
Procedure:
-
Cell Plating: Seed the engineered cells into assay plates at a predetermined density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist.
-
Compound Addition: Add the diluted compounds to the respective wells of the assay plate.
-
Incubation: Incubate the plate for a specified period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin2 recruitment.
-
Signal Detection: Add the detection reagents for the reporter system and measure the signal (e.g., luminescence or colorimetric) according to the manufacturer's instructions.
-
Data Analysis: Plot the response (reporter signal) against the log of the compound concentration. Use non-linear regression to determine the EC50 and Emax values.
Visualizations
Signaling Pathway of µ-Opioid Receptor Activation
Caption: µ-Opioid receptor signaling cascade upon agonist binding.
Experimental Workflow for Cross-Reactivity Screening
Caption: Workflow for assessing receptor cross-reactivity.
References
A Comparative Analysis of the In Vitro and In Vivo Effects of Cinnamylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological effects of the cinnamylpiperazine class of compounds, a group of synthetic opioids that have emerged as notable psychoactive substances. Due to a lack of extensive research on the parent compound, trans-1-cinnamylpiperazine, this guide will focus on the more comprehensively studied derivatives, including 2-methyl AP-237 and AP-238. The available data on their in vitro receptor activity and in vivo toxicological findings will be presented and compared with established opioids where possible.
In Vitro Effects: Receptor Activation and Cytotoxicity
The primary in vitro mechanism of action identified for cinnamylpiperazine derivatives is the activation of the µ-opioid receptor (MOR). Additionally, studies on hybrid molecules containing the this compound scaffold have explored their cytotoxic and hemolytic potential.
µ-Opioid Receptor (MOR) Activation
A key study characterized the MOR activation potential of several cinnamylpiperazine analogues using a β-arrestin 2 (βarr2) recruitment assay.[1] The efficacy (Emax) was determined relative to the known opioid hydromorphone, and the potency (EC50) was calculated.
| Compound | EC50 (nM) | Emax (relative to hydromorphone) | Comparative Efficacy |
| AP-238 | 248 | Not Reported | Most potent of the tested cinnamylpiperazines.[1] |
| 2-Methyl AP-237 | Not Reported | 125% | Most efficacious of the tested cinnamylpiperazines, but with substantially less efficacy than fentanyl.[1] |
| AP-237 | Not Reported | Not Reported | Lower MOR activation potential compared to fentanyl and other novel synthetic opioids.[1] |
| para-Methyl AP-237 | Not Reported | Not Reported | Data not specified.[1] |
| Fentanyl | Not Reported | Significantly Higher | Substantially more efficacious than 2-Methyl AP-237.[1] |
| Table 1: In Vitro µ-Opioid Receptor Activation of Cinnamylpiperazine Derivatives.[1] |
Cytotoxicity and Hemolytic Activity of a this compound Hybrid
A study on opioid tripeptides hybridized with this compound investigated their effects on pancreatic cancer cell lines. While not a direct measure of the parent compound's activity, it provides insight into the potential biological effects of molecules containing this moiety. These hybrid compounds exhibited inhibitory effects on cancer cell growth and demonstrated low hemotoxicity.
In Vivo Effects: Toxicological Findings
| Compound | Concentration Range in Blood (ng/mL) | Number of Postmortem Cases |
| 2-Methyl AP-237 | 820 - 5800 | 4 |
| AP-238 | 87 - 120 | 2 |
| Table 2: Postmortem Blood Concentrations of Cinnamylpiperazine Derivatives.[1] |
The observed high concentrations of 2-methyl AP-237 in postmortem cases are consistent with its lower in vitro MOR activation potential compared to highly potent opioids like fentanyl, suggesting a potential link between in vitro pharmacology and in vivo toxicology.[1]
Experimental Protocols
µ-Opioid Receptor (MOR) Activation Assay
The in vitro MOR activation potential of the cinnamylpiperazine compounds was assessed using a β-arrestin 2 (βarr2) recruitment assay.[1] This assay measures the recruitment of the β-arrestin 2 protein to the MOR upon agonist binding, a key step in G-protein coupled receptor (GPCR) desensitization and signaling. The potencies (EC50 values) and efficacies (Emax values relative to hydromorphone) of the compounds were determined through this method.
Cytotoxicity and Hemolytic Activity Assays
For the opioid tripeptides hybridized with this compound, cytotoxicity was evaluated against pancreatic cancer cell lines in both two- and three-dimensional in vitro models. Hemolytic activity, a measure of red blood cell lysis, was also assessed to determine the compounds' toxicity to blood components. These compounds were found to be stable in plasma for up to 96 hours.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of µ-opioid receptor activation and a typical workflow for in vitro analysis of novel psychoactive substances.
Caption: µ-Opioid Receptor Signaling Pathway.
Caption: Experimental Workflow for Psychoactive Substance Analysis.
References
A comparative study of the toxicological profiles of cinnamylpiperazine opioids.
For Researchers, Scientists, and Drug Development Professionals
The landscape of novel psychoactive substances is continually evolving, with the emergence of structurally diverse compounds posing significant challenges to public health and forensic toxicology. Among these, the cinnamylpiperazine class of synthetic opioids has gained prominence. This guide provides a comparative toxicological overview of key cinnamylpiperazine opioids: AP-237 (bucinnazine), 2-methyl AP-237, AP-238, and para-methyl AP-237. The data presented is compiled from peer-reviewed literature and public health reports to offer an objective comparison of their toxicological profiles, supported by available experimental data.
Executive Summary
Cinnamylpiperazine opioids are a class of synthetic analgesics that act primarily as µ-opioid receptor (MOR) agonists. While AP-237 has seen therapeutic use in some countries, its analogues have emerged on the illicit drug market, leading to adverse events and fatalities. This guide summarizes the available data on their acute toxicity, in-vitro receptor activity, and concentrations found in postmortem cases. A significant data gap exists regarding their cytotoxicity and genotoxicity, highlighting a critical area for future research.
Comparative Toxicological Data
The following tables summarize the key quantitative data available for the toxicological profiles of selected cinnamylpiperazine opioids.
Table 1: Acute Toxicity in Mice (LD50)
| Compound | Route of Administration | LD50 (mg/kg) | Source(s) |
| AP-237 | Intravenous | 50 | [1] |
| Oral | 400 | [1] | |
| Subcutaneous | 625 | [1] | |
| 2-methyl AP-237 | Intravenous | 55 | [2] |
| Oral | 350 | [2] | |
| Subcutaneous | 550 | [2] |
Table 2: In Vitro µ-Opioid Receptor (MOR) Activation
Data from a β-arrestin 2 (βarr2) recruitment assay, relative to hydromorphone.
| Compound | Potency (EC50, nM) | Efficacy (Emax, % of Hydromorphone) | Source(s) |
| AP-237 | >1000 | 110% | [3] |
| 2-methyl AP-237 | 686 | 125% | [3] |
| AP-238 | 248 | 102% | [3] |
| para-methyl AP-237 | >1000 | 108% | [3] |
| Fentanyl (for comparison) | - | Substantially higher than cinnamylpiperazines | [3] |
Table 3: Postmortem Blood Concentrations
| Compound | Concentration Range (ng/mL) | Number of Cases | Source(s) |
| 2-methyl AP-237 | 820 - 5800 | 4 | [1][3] |
| AP-238 | 87 - 120 | 2 | [3] |
Cytotoxicity and Genotoxicity Profile
Currently, there is a significant lack of published experimental data on the cytotoxicity and genotoxicity of cinnamylpiperazine opioids. Standard assays to evaluate these endpoints include:
-
Cytotoxicity Assays:
-
MTT Assay: Measures cell metabolic activity as an indicator of cell viability.
-
LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
-
Genotoxicity Assays:
-
Micronucleus Test: Detects the presence of micronuclei in the cytoplasm of interphasic cells, which are indicative of chromosomal damage.
-
Comet Assay (Single Cell Gel Electrophoresis): Measures DNA strand breaks in individual cells.
-
An in silico study predicting the toxicological properties of AP-238 suggested a potential for mutagenicity, however, this has not been confirmed by in vitro or in vivo studies.[4][5] The absence of empirical data on the cytotoxic and genotoxic potential of cinnamylpiperazine opioids represents a critical knowledge gap in their overall toxicological assessment.
Experimental Protocols
µ-Opioid Receptor (MOR) Activation: β-Arrestin 2 Recruitment Assay
The in vitro MOR activation data presented in this guide was primarily generated using a β-arrestin 2 (βarr2) recruitment assay.[3] This assay measures the recruitment of the β-arrestin 2 protein to the MOR upon ligand binding, a key step in the G protein-coupled receptor signaling cascade.
General Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells, engineered to express the human µ-opioid receptor, are cultured in a suitable medium.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and incubated to allow for adherence.
-
Compound Preparation: The cinnamylpiperazine opioids and reference compounds (e.g., hydromorphone) are serially diluted to a range of concentrations.
-
Agonist Stimulation: The diluted compounds are added to the cells, and the plates are incubated to allow for receptor binding and β-arrestin 2 recruitment.
-
Detection: A detection reagent, often part of a commercially available kit (e.g., PathHunter® or HTRF®), is added. These kits typically utilize enzyme fragment complementation or fluorescence resonance energy transfer to generate a luminescent or fluorescent signal proportional to the extent of β-arrestin 2 recruitment.
-
Data Analysis: The signal is measured using a plate reader. The data is then normalized to the response of a reference agonist (e.g., hydromorphone) and fitted to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
Acute Toxicity Determination: LD50 in Mice
The LD50 values were determined in mice through various routes of administration.[1][2] While specific details of the protocols used in the cited studies are not available, the "up-and-down" procedure is a common and more ethical method for determining LD50.
General Principles of the Up-and-Down Procedure:
-
A single animal is dosed with a starting concentration of the test substance.
-
If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose.
-
This process is continued for a small number of animals, with the dose adjustments based on the outcome for the previous animal.
-
The LD50 is then calculated from the pattern of outcomes using statistical methods. This method significantly reduces the number of animals required compared to traditional LD50 testing.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the primary signaling pathway of cinnamylpiperazine opioids and a generalized workflow for the β-arrestin 2 recruitment assay.
Caption: Opioid Receptor Signaling Pathway
Caption: β-Arrestin 2 Recruitment Assay Workflow
Conclusion
The available data indicates that cinnamylpiperazine opioids are potent µ-opioid receptor agonists with significant potential for toxicity. 2-methyl AP-237 appears to be the most efficacious of the tested analogues in vitro, while AP-238 is the most potent.[3] The LD50 values for AP-237 and 2-methyl AP-237 are comparable, suggesting similar levels of acute toxicity in animal models.[1][2] The postmortem blood concentrations in fatal cases are variable but highlight the potential for lethality at high doses.[1][3] The lack of cytotoxicity and genotoxicity data is a major concern and underscores the need for further research to fully characterize the toxicological risks associated with this class of synthetic opioids. Researchers and drug development professionals should consider these findings when evaluating the potential harm and abuse liability of these and other emerging synthetic opioids.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.who.int [cdn.who.int]
- 3. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Methyl AP-237 and Other Cinnamylpiperazine Opioids for Researchers and Drug Development Professionals
A detailed examination of the in vitro pharmacology of 2-methyl AP-237 in comparison to other notable cinnamylpiperazine analogues: AP-237, para-methyl AP-237, and AP-238. This guide provides quantitative data, experimental methodologies, and visualizations of key biological pathways to support research and drug development efforts in the field of opioid pharmacology.
The landscape of novel psychoactive substances is continually evolving, with the emergence of structurally diverse compounds posing significant challenges to public health and forensic science. Among these, the cinnamylpiperazine class of synthetic opioids has garnered attention for its distinct structure and pharmacological profile. This guide offers a comparative analysis of 2-methyl AP-237 and its analogues, focusing on their activity at the µ-opioid receptor (MOR), a key target for both therapeutic analgesia and the adverse effects of opioids.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for 2-methyl AP-237 and other cinnamylpiperazines at the µ-opioid receptor (MOR), δ-opioid receptor (DOR), and κ-opioid receptor (KOR). Data is derived from radioligand binding assays and functional assays measuring β-arrestin 2 recruitment.
Opioid Receptor Binding Affinity (Ki, nM)
Receptor binding assays are crucial for determining the affinity of a compound for its target receptor. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.
| Compound | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) |
| 2-Methyl AP-237 | 12.9[1] | 2910[1] | 5259[1] |
| AP-237 | Data Not Available | Data Not Available | Data Not Available |
| para-Methyl AP-237 | Data Not Available | Data Not Available | Data Not Available |
| AP-238 | Data Not Available | Data Not Available | Data Not Available |
Note: While extensive searches were conducted, specific Ki values for AP-237, para-methyl AP-237, and AP-238 were not available in the reviewed scientific literature.
µ-Opioid Receptor (MOR) Functional Activity (β-Arrestin 2 Recruitment)
Functional assays, such as the β-arrestin 2 recruitment assay, provide insights into the efficacy and potency of a compound in activating a receptor's signaling pathway. Emax represents the maximum effect a compound can produce, while EC50 is the concentration at which half of the maximum effect is observed.
| Compound | Emax (%) (relative to Hydromorphone) | EC50 (nM) |
| 2-Methyl AP-237 | 125[2] | 465[2] |
| AP-237 | 108[2] | 733[2] |
| para-Methyl AP-237 | 102[2] | 838[2] |
| AP-238 | 98[2] | 248[2] |
Experimental Protocols
Radioligand Binding Assay for Opioid Receptors
Objective: To determine the binding affinity (Ki) of a test compound for the µ, δ, and κ opioid receptors.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human µ, δ, or κ opioid receptors are cultured and harvested. The cell membranes are then prepared through a process of homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Competitive Binding Assay: A fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation and Separation: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]
DiscoverX PathHunter® β-Arrestin 2 Recruitment Assay
Objective: To measure the potency (EC50) and efficacy (Emax) of a test compound to induce the recruitment of β-arrestin 2 to the µ-opioid receptor.
Methodology:
-
Cell Line: The assay utilizes a CHO cell line engineered to co-express the µ-opioid receptor fused to a ProLink™ (PK) tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag.
-
Cell Plating: Cells are seeded into a 384-well microplate and incubated overnight to allow for attachment.
-
Compound Addition: The test compound is serially diluted and added to the cells.
-
Incubation: The plate is incubated for a specified period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin 2 recruitment.
-
Detection: A detection reagent containing a substrate for the complemented β-galactosidase enzyme is added to each well.
-
Signal Measurement: The resulting chemiluminescent signal, which is proportional to the amount of β-arrestin 2 recruitment, is measured using a plate reader.
-
Data Analysis: The data is plotted as a dose-response curve, and non-linear regression is used to determine the EC50 and Emax values for the test compound.[3][4][5]
Visualization of Key Pathways
Mu-Opioid Receptor Signaling Pathway
Activation of the µ-opioid receptor by an agonist, such as a cinnamylpiperazine, initiates a cascade of intracellular events. This diagram illustrates the canonical G-protein dependent signaling pathway.
Caption: Mu-Opioid Receptor G-Protein Signaling Cascade.
Experimental Workflow for β-Arrestin 2 Recruitment Assay
This diagram outlines the key steps involved in the DiscoverX PathHunter® β-arrestin 2 recruitment assay.
Caption: Workflow for β-Arrestin 2 Recruitment Assay.
References
- 1. cdn.who.int [cdn.who.int]
- 2. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. cosmobio.co.jp [cosmobio.co.jp]
Safety Operating Guide
Proper Disposal of trans-1-Cinnamylpiperazine: A Guide for Laboratory Professionals
For immediate reference, trans-1-Cinnamylpiperazine waste must be disposed of through an approved waste disposal plant. Do not dispose of this chemical down the drain or as regular trash. This guide provides essential safety and logistical information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Pre-Disposal Safety and Handling
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation. Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Lab Coat: A standard lab coat is required to prevent skin contact.
-
Respiratory Protection: If handling fine powders or in a poorly ventilated area, use a NIOSH-approved respirator.
Handling Procedures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.
-
Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
Do not mix with other chemical waste unless instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a compatible, leak-proof container for storing the waste.
-
Keep the container tightly closed when not in use.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Follow all institutional and local regulations for hazardous waste storage.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS office or a certified hazardous waste disposal company to arrange for pickup.
-
Provide them with the accurate chemical name and quantity of the waste.
-
Chemical and Physical Properties
For reference and proper waste profiling, the following quantitative data for this compound is provided.
| Property | Value |
| Molecular Formula | C₁₃H₁₈N₂ |
| Molecular Weight | 202.30 g/mol |
| Melting Point | 39-44 °C |
| Boiling Point | 129 °C at 1 mm Hg |
| Density | 0.989 g/mL at 25 °C |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Navigating the Safe Handling of trans-1-Cinnamylpiperazine: A Guide for Laboratory Professionals
Essential protocols for the safe handling, personal protective equipment (PPE), and disposal of trans-1-Cinnamylpiperazine are critical for ensuring the safety of researchers and maintaining a secure laboratory environment. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to support professionals in drug development and scientific research.
This compound is a piperazine derivative recognized as a skin and eye irritant, and it may cause respiratory irritation.[1][2] Adherence to stringent safety measures is paramount to mitigate risks associated with its handling.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure to this compound. The following equipment must be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness) | Provides a barrier against direct skin contact, preventing skin irritation.[1][3] Gloves should be inspected before each use and changed frequently. |
| Body Protection | Chemical-resistant lab coat or apron | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved air-purifying respirator with an organic vapor cartridge and a P100 particulate filter | Necessary when working outside a certified chemical fume hood or if there is a risk of generating dust or aerosols, to prevent respiratory irritation.[1][4] |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe workflow. The following step-by-step protocol should be strictly followed:
-
Preparation:
-
Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Assemble and inspect all necessary PPE for any signs of damage before use.
-
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound and Contaminated Materials:
-
All waste materials, including unused this compound, contaminated PPE, and absorbent materials from spills, must be treated as hazardous waste.
-
Collect these materials in a clearly labeled, sealed, and compatible waste container.
-
Arrange for disposal through a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations.
-
-
Empty Containers:
-
Triple rinse empty containers with a suitable solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
-
Dispose of the cleaned containers in accordance with institutional and regulatory guidelines.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel from the area.
-
Ensure the area is well-ventilated.
-
Contain the spill using an inert absorbent material such as sand or vermiculite.
-
Carefully collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Do not allow the spilled material to enter drains or waterways.
-
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C13H18N2 |
| Molecular Weight | 202.30 g/mol [1] |
| Melting Point | 39-44 °C[6] |
| Boiling Point | 129 °C at 1 mm Hg[6] |
| Density | 0.989 g/mL at 25 °C[6] |
| Occupational Exposure Limit (OEL) | No specific OEL has been established for this compound. For the parent compound, piperazine, the recommended airborne exposure limit is 5 mg/m³ averaged over an 8-hour workshift (ACGIH). |
Experimental Workflow
Caption: Step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
